molecular formula C36H66NO11P B10767659 KDdiA-PC

KDdiA-PC

カタログ番号: B10767659
分子量: 719.9 g/mol
InChIキー: XWKBYMQTSGGZLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KDdiA-PC is a useful research compound. Its molecular formula is C36H66NO11P and its molecular weight is 719.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C36H66NO11P

分子量

719.9 g/mol

IUPAC名

[2-(11-carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)

InChIキー

XWKBYMQTSGGZLW-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O

製品の起源

United States

Foundational & Exploratory

The Structural and Functional Landscape of KDdiA-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a key oxidized phospholipid implicated in atherosclerosis and other inflammatory diseases. We will delve into its molecular structure, its interaction with the scavenger receptor CD36, and the downstream cellular consequences, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Molecular Structure and Properties of this compound

This compound is a specific oxidized phosphatidylcholine, a class of lipids generated from the oxidation of polyunsaturated fatty acids within low-density lipoproteins (LDL). Its formal chemical name is 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine, and it possesses the chemical formula C36H66NO11P.[1][2]

The structure of this compound is characterized by a glycerol backbone esterified with palmitic acid at the sn-1 position and a unique oxidized fatty acid at the sn-2 position. This sn-2 acyl chain is truncated and contains a reactive γ-oxo-α,β-unsaturated carbonyl group, which is crucial for its biological activity.[3] This structural feature makes this compound a potent ligand for the scavenger receptor CD36.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C36H66NO11P[1][2]
Molecular Weight 719.9 g/mol [2][4]
Formal Name 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine[1]
Key Structural Feature Truncated sn-2 acyl chain with a γ-oxo-α,β-unsaturated carbonyl group[3]

Interaction with Scavenger Receptor CD36 and Downstream Signaling

This compound is a high-affinity ligand for the scavenger receptor CD36, a transmembrane glycoprotein expressed on various cell types, including macrophages and platelets. This interaction is a critical initiating event in the pathogenesis of atherosclerosis.

The binding of this compound to CD36 is highly specific and is mediated by a defined region on the extracellular domain of the receptor, specifically amino acids 157-171. Within this region, lysine residues at positions 164 and 166 have been identified as indispensable for the binding of oxidized phospholipids like this compound.

Upon binding of this compound, CD36 initiates a complex intracellular signaling cascade. This pathway involves the recruitment and activation of non-receptor Src family kinases, such as Fyn and Lyn. Downstream of these kinases, the signaling cascade includes the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and subsequently, c-Jun N-terminal Kinase 2 (JNK2). This signaling cascade ultimately leads to macrophage activation, lipid uptake, and the formation of foam cells, which are a hallmark of atherosclerotic plaques.

KDdiA_PC_CD36_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CD36 CD36 This compound->CD36 Fyn_Lyn Src Family Kinases (Fyn, Lyn) CD36->Fyn_Lyn MKK4 MKK4 Fyn_Lyn->MKK4 JNK2 JNK2 MKK4->JNK2 Foam_Cell Foam Cell Formation JNK2->Foam_Cell

This compound induced CD36 signaling pathway.

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available step-by-step protocol for the synthesis of this compound is not readily found in the literature, the general approach involves the partial synthesis from a lysophosphatidylcholine precursor. The synthesis would likely proceed through the following conceptual stages:

  • Protection of the phosphocholine headgroup: The synthesis would begin with a commercially available 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine, where the phosphocholine headgroup is suitably protected.

  • Synthesis of the oxidized acyl chain: The 9-oxo-11-carboxy-10E-undecenoyl moiety would be synthesized separately. This would involve a multi-step organic synthesis to create the specific keto- and carboxy-functionalized unsaturated fatty acid.

  • Esterification: The synthesized oxidized acyl chain would then be coupled to the free hydroxyl group at the sn-2 position of the protected lysophosphatidylcholine using a suitable esterification method, such as carbodiimide-mediated coupling.

  • Deprotection: Finally, the protecting group on the phosphocholine headgroup would be removed to yield the final product, this compound.

  • Purification: The synthesized this compound would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

CD36 Binding Assay using GST-Fusion Protein

This protocol describes a method to quantify the binding of this compound to the extracellular domain of CD36.

Materials:

  • Recombinant GST-CD36 fusion protein (extracellular domain)

  • Glutathione-Sepharose beads

  • Radiolabeled ([³H] or [¹²⁵I]) this compound

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS)

  • Scintillation counter or gamma counter

Procedure:

  • Immobilization of GST-CD36:

    • Incubate a known amount of GST-CD36 fusion protein with Glutathione-Sepharose beads to allow for binding of the fusion protein to the beads.

    • Wash the beads with wash buffer to remove any unbound protein.

  • Binding Reaction:

    • Resuspend the beads with the immobilized GST-CD36 in binding buffer.

    • Add increasing concentrations of radiolabeled this compound to the bead suspension.

    • For competition assays, add a fixed concentration of radiolabeled this compound along with increasing concentrations of unlabeled this compound or other potential competitors.

    • Incubate the reaction mixture at 4°C for a specified time (e.g., 2 hours) with gentle agitation to reach equilibrium.

  • Washing:

    • Pellet the beads by centrifugation.

    • Carefully remove the supernatant.

    • Wash the beads multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the washed beads in a scintillation cocktail (for [³H]) or measure the radioactivity directly (for [¹²⁵I]) using a scintillation or gamma counter, respectively.

  • Data Analysis:

    • Plot the amount of bound radioligand as a function of the free radioligand concentration.

    • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.

Table 2: Representative Quantitative Data for this compound and CD36 Interaction

ParameterValueMethodReference
Binding Affinity (Kd) ~28 µg/ml (for oxLDL containing this compound)Surface Plasmon Resonance
Macrophage Foam Cell Formation Assay

This protocol details a method to assess the ability of this compound (as a component of oxidized LDL) to induce lipid accumulation in macrophages, leading to foam cell formation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM) with supplements

  • Oxidized LDL (oxLDL) containing this compound

  • Oil Red O staining solution

  • DiI-labeled oxLDL (for fluorescence-based assays)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope (light or fluorescence)

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophages in appropriate culture vessels until they reach a desired confluency.

    • Treat the macrophages with varying concentrations of oxLDL containing this compound for a specified period (e.g., 24-48 hours). Include a control group with untreated cells.

  • Staining for Lipid Accumulation (Oil Red O):

    • After treatment, wash the cells with PBS.

    • Fix the cells with a suitable fixative.

    • Stain the cells with Oil Red O solution, which specifically stains neutral lipids (triglycerides and cholesterol esters) red.

    • Wash the cells to remove excess stain.

    • Visualize the lipid droplets within the macrophages using a light microscope.

  • Quantification of Lipid Uptake (DiI-oxLDL):

    • Treat macrophages with DiI-labeled oxLDL.

    • After incubation, wash the cells to remove unbound fluorescently labeled oxLDL.

    • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the uptake of DiI-oxLDL.

  • Data Analysis:

    • For Oil Red O staining, quantify the area of red staining per cell or per field of view using image analysis software.

    • For DiI-oxLDL uptake, measure the mean fluorescence intensity of the cell population.

Table 3: Representative Quantitative Data for Foam Cell Formation

ParameterConditionResultMethod
Lipid Accumulation Macrophages + oxLDLSignificant increase in intracellular lipid dropletsOil Red O Staining
oxLDL Uptake Macrophages + DiI-oxLDLIncreased fluorescence intensity compared to controlFlow Cytometry

Experimental Workflow

The study of this compound and its interaction with CD36 typically follows a logical progression from initial identification to functional characterization. The following diagram illustrates a common experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_binding Binding Studies cluster_cellular Cellular Assays cluster_signaling Signaling Pathway Analysis Synthesis Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization Binding_Assay CD36 Binding Assay (GST-pulldown, SPR) Characterization->Binding_Assay Binding_Kinetics Determine Binding Affinity (Kd) and Kinetics Binding_Assay->Binding_Kinetics Foam_Cell_Assay Macrophage Foam Cell Formation Assay Binding_Kinetics->Foam_Cell_Assay Lipid_Uptake Quantify Lipid Uptake (Oil Red O, DiI-oxLDL) Foam_Cell_Assay->Lipid_Uptake Signaling_Analysis Western Blot for Phosphorylated Kinases (p-Src, p-JNK) Lipid_Uptake->Signaling_Analysis Pathway_Elucidation Elucidate Downstream Signaling Cascade Signaling_Analysis->Pathway_Elucidation

A typical experimental workflow for studying this compound.

References

The Role of KDdiA-PC in Oxidized LDL Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidized low-density lipoprotein (oxLDL) is a key pathogenic driver in the development of atherosclerosis. Its pro-inflammatory and atherogenic effects are mediated by a complex mixture of oxidized lipids and modified apolipoproteins. Among these, specific oxidized phospholipids have been identified as potent signaling molecules that engage with pattern recognition receptors on vascular and immune cells. This technical guide provides an in-depth examination of 1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a prominent oxidized phospholipid species generated from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). We detail its formation, its role as a high-affinity ligand for scavenger receptors, particularly CD36, and its function in initiating downstream signaling cascades that contribute to vascular inflammation and foam cell formation. This document summarizes key quantitative data, outlines experimental protocols for its study, and provides visual representations of its signaling pathways.

Formation and Structure of this compound

This compound is a truncated oxidized phospholipid that is not present in native LDL but is formed during oxidative stress. It is a specific product derived from the oxidation of PLPC, a common phospholipid in LDL and cell membranes.[1] The oxidation process, which can be initiated by enzymes like myeloperoxidase (MPO), cleaves the linoleoyl chain at the sn-2 position.[2]

The defining structural feature of this compound, and other related high-affinity ligands for the scavenger receptor CD36, is a truncated sn-2 acyl group that terminates in a γ-oxo-α,β-unsaturated carboxylic acid moiety.[1][2] This electrophilic group is critical for its recognition by scavenger receptors and subsequent biological activity.[3]

G PLPC PLPC (1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine) Oxidation Oxidative Stress (e.g., MPO, ROS) PLPC->Oxidation KDdiA_PC This compound (9-keto-10-dodecendioic acid ester of 2-lyso-PC) Oxidation->KDdiA_PC

Figure 1: Formation of this compound from its precursor PLPC via oxidative processes.

Receptor Recognition and Binding Affinity

This compound is a high-affinity ligand for class B scavenger receptors, primarily CD36 and, to some extent, SR-BI.[3] Its binding to these receptors is a critical initiating event in the cellular response to oxLDL. The recognition of this compound by CD36 is a key step in the uptake of oxLDL by macrophages, a process that leads to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions.[4][5] Furthermore, this compound and other oxPLs on the surface of apoptotic cells can serve as ligands for macrophage uptake.[4]

Quantitative Binding Data

Competitive binding assays have been used to determine the affinity of this compound for its receptors. These experiments typically measure the concentration of a competitor lipid required to inhibit 50% of the binding of a radiolabeled ligand (e.g., ¹²⁵I-NO₂-LDL) to cells overexpressing the receptor. The resulting value, the half-maximal inhibitory concentration (IC₅₀), provides a quantitative measure of binding affinity.

Competitor PhospholipidReceptorIC₅₀ (µg/ml)IC₅₀ (µM)
This compound CD36 2.5 ± 0.3 ~4.0
This compound SR-BI 1.8 ± 0.2 ~2.9
KOdiA-PCCD364.0 ± 0.4~6.7
KOdiA-PCSR-BI3.5 ± 0.3~5.8
PAPC (unoxidized control)CD36>100>125
PAPC (unoxidized control)SR-BI>100>125
Table 1: Competitive binding affinities of this compound and related phospholipids to scavenger receptors CD36 and SR-BI. Data represents the concentration required to block 50% of ¹²⁵I-NO₂-LDL binding. Lower IC₅₀ values indicate higher binding affinity. Data adapted from Podrez et al.[3]

Downstream Signaling Pathways

The engagement of this compound with its receptors triggers complex downstream signaling cascades that promote inflammation and atherogenesis. A key pathway involves the cooperation between CD36 and Toll-like receptors (TLRs).

CD36-TLR4/TLR6 Inflammatory Signaling

This compound, as a component of oxLDL, acts as a ligand for CD36, which in turn functions as a co-receptor to facilitate the assembly and activation of a TLR4-TLR6 heterodimer.[6] This receptor complex initiates a sterile inflammatory response characteristic of atherosclerosis. The signaling is propagated through both MyD88-dependent and TRIF-dependent pathways, leading to the activation of key transcription factors like NF-κB and subsequent expression of pro-inflammatory chemokines and cytokines.[6][7] This mechanism provides a direct link between the recognition of a specific oxidized lipid and the activation of innate immune signaling.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CD36 CD36 TLR4_TLR6 TLR4-TLR6 Heterodimer CD36->TLR4_TLR6 Promotes Assembly TLR4 TLR4 TLR6 TLR6 MyD88 MyD88/ TIRAP TLR4_TLR6->MyD88 TRIF TRIF/ TRAM TLR4_TLR6->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, IL-1β, MIP-2) NFkB->Cytokines Upregulates Transcription oxLDL oxLDL (containing this compound) oxLDL->CD36 Binds

Figure 2: this compound in oxLDL initiates pro-inflammatory signaling via a CD36-TLR4-TLR6 complex.

This signaling cascade results in macrophage activation, characterized by the production of reactive oxygen species (ROS), secretion of pro-inflammatory cytokines, and enhanced expression of antigen-presenting molecules like HLA-DR.[6][7]

Experimental Protocols and Methodologies

Studying the effects of this compound requires specific methodologies for lipid preparation, cell-based assays, and signal transduction analysis.

Preparation of this compound Containing Vesicles

This protocol is essential for presenting this compound in a biologically relevant context for cell-based assays.

  • Lipid Preparation: Synthetic this compound and a carrier phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) are dissolved in chloroform in desired molar ratios (e.g., 5-10 mol % this compound).[1]

  • Film Formation: The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. The film is further dried under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: The lipid film is hydrated with a buffered solution (e.g., PBS, pH 7.4) to a final lipid concentration of 1-2 mg/mL. The mixture is vortexed to form multilamellar vesicles.

  • Vesicle Sizing: To create small unilamellar vesicles (SUVs) of a defined size (~100 nm), the suspension is subjected to probe sonication on ice or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]

  • Characterization: Vesicle size and distribution are confirmed using dynamic light scattering.[3]

Macrophage Stimulation and Inflammatory Response Assay

This protocol assesses the ability of this compound to induce an inflammatory response in macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW264.7) or primary murine peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).[6][8]

  • Stimulation: Cells are plated and allowed to adhere. The culture medium is then replaced with a serum-free medium containing this compound-containing vesicles or oxLDL at various concentrations. A vehicle control (vesicles with only the carrier lipid) is included.

  • Incubation: Cells are incubated for a specified period (e.g., 4-24 hours) to allow for receptor binding and signal transduction.

  • Analysis of Gene Expression: Post-incubation, total RNA is extracted from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf-α, Il-6, Mip-2).[6]

  • Analysis of Protein Secretion: The cell culture supernatant is collected. The concentration of secreted cytokines and chemokines (e.g., TNF-α, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).[8]

G cluster_prep Vesicle Preparation cluster_assay Macrophage Stimulation Assay a 1. Mix this compound and carrier lipid in chloroform b 2. Evaporate solvent to form lipid film a->b c 3. Hydrate film with buffer b->c d 4. Sonicate or extrude to form SUVs c->d f 6. Stimulate cells with This compound vesicles d->f Add to cells e 5. Culture macrophages (e.g., RAW264.7) e->f g 7. Incubate for 4-24h f->g h 8a. Analyze cytokine mRNA (qRT-PCR) g->h i 8b. Analyze secreted cytokines (ELISA) g->i

References

The Mechanism of KDdiA-PC Interaction with CD36: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cluster of differentiation 36 (CD36), a member of the class B scavenger receptor family, is a multifunctional glycoprotein implicated in a myriad of physiological and pathological processes, including lipid metabolism, immune response, angiogenesis, and atherosclerosis.[1][2][3] A key function of CD36 is its role in the recognition and uptake of oxidized low-density lipoprotein (oxLDL), a critical event in the formation of macrophage foam cells and the development of atherosclerotic plaques.[4][5][6] Emerging evidence has identified a specific class of oxidized phospholipids as the primary ligands on oxLDL that mediate its high-affinity binding to CD36.[7][8] Among these, 1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has been recognized as a potent ligand for CD36.[9][10] This technical guide provides a comprehensive overview of the molecular mechanism governing the interaction between this compound and CD36, detailing the structural basis of this interaction, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Molecular Recognition: The this compound and CD36 Binding Interface

The interaction between this compound and CD36 is a highly specific molecular recognition event driven by distinct structural features of both the ligand and the receptor.

Structural Determinants of this compound for CD36 Binding:

The high-affinity binding of oxidized phospholipids to CD36 is conferred by a specific structural motif within the sn-2 acyl group.[4][11] This key feature is a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl group.[1][8] In this compound, this motif is present as a γ-oxo-α,β-unsaturated carboxylic acid at the terminus of its truncated sn-2 chain.[10] This hydrophilic, negatively charged moiety is thought to protrude from the phospholipid membrane surface, making it accessible for interaction with the receptor.[1][9]

The CD36 Binding Site for Oxidized Phospholipids:

Studies have mapped the primary binding site for oxidized phospholipids, including this compound, to a specific region within the extracellular domain of CD36.[1][12] This binding pocket is located within amino acid residues 157-171.[12] The interaction is predominantly electrostatic in nature, involving key positively charged amino acid residues within this region.[9] Site-directed mutagenesis studies have identified two lysine residues, at positions 164 and 166, as being indispensable for the binding of oxidized phospholipids and oxLDL to CD36.[12] Neutralization of these lysine residues abolishes the binding activity.[12]

Quantitative Analysis of this compound and CD36 Interaction

The binding affinity of various oxidized phospholipids to CD36 has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand.

LigandReceptorCell TypeIC50 (µM)Reference
This compoundCD36HEK-293Comparable to PSPC and PDPC[9]
KOdiA-PCCD36HEK-293Not explicitly stated, but potent[9]
PSPCCD36HEK-293Comparable to KOdiA-PC[9]
PDPCCD36HEK-293Comparable to KOdiA-PC[9]

Note: The table summarizes available quantitative data. "Comparable" indicates that the IC50 values were shown to be similar in the cited study, although exact numerical values were not always provided in the abstract.

Signaling Pathways Activated by this compound-CD36 Interaction

The binding of this compound and other oxidized phospholipids to CD36 on macrophages and platelets initiates a cascade of intracellular signaling events that contribute to cellular activation and pathological outcomes.

Macrophage Signaling and Foam Cell Formation:

In macrophages, the engagement of CD36 by oxidized phospholipids on oxLDL triggers a signaling pathway that is pro-inflammatory and pro-atherogenic.[3] This pathway involves the activation of Src-family kinases, such as Fyn and Lyn, which then leads to the activation of downstream effectors including Vav family guanine nucleotide exchange factors and members of the Jun N-terminal kinase (JNK) family.[3] This signaling cascade ultimately results in the internalization of the ligand, contributing to lipid accumulation and the transformation of macrophages into foam cells, a hallmark of atherosclerosis.[3][6] Inhibition of JNK activation has been shown to block CD36-mediated uptake of oxLDL and reduce foam cell formation.[3]

Platelet Activation:

In platelets, the CD36 signaling pathway activated by oxidized phospholipids is similar to that in macrophages.[3] The interaction leads to the recruitment and activation of Fyn, which in turn activates Vav and JNK family members.[3] This signaling cascade contributes to platelet hyper-reactivity, a pro-thrombotic phenotype.[3][12]

cluster_membrane Cell Membrane CD36 CD36 Src_Kinases Src-Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation KDdiA_PC This compound (on oxLDL) KDdiA_PC->CD36 Binding Vav Vav Src_Kinases->Vav Activation JNK JNK Vav->JNK Activation Macrophage_Response Macrophage Activation - Ligand Internalization - Foam Cell Formation - Inhibition of Migration JNK->Macrophage_Response Platelet_Response Platelet Activation - Hyper-reactivity JNK->Platelet_Response

This compound-CD36 Signaling Pathway

Experimental Protocols

The elucidation of the this compound-CD36 interaction mechanism has been made possible through a variety of sophisticated experimental techniques.

1. Ligand Binding Assays:

These assays are fundamental to determining the binding affinity and specificity of ligands to their receptors.

  • Objective: To quantify the binding of oxidized phospholipids to CD36.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK-293) cells are transiently transfected to overexpress CD36.[9]

    • Radiolabeling: A known CD36 ligand, such as oxLDL, is radiolabeled with Iodine-125 (¹²⁵I).[9]

    • Competition Assay: The CD36-expressing cells are incubated with a fixed concentration of ¹²⁵I-oxLDL in the presence of increasing concentrations of unlabeled competitor ligands (e.g., this compound, KOdiA-PC).[9]

    • Incubation: The incubation is typically carried out at 4°C for a defined period (e.g., 3 hours) to allow binding to reach equilibrium while minimizing internalization.[9]

    • Washing and Lysis: Unbound ligand is removed by washing the cells. The cells are then lysed to release the bound radioligand.

    • Quantification: The amount of bound radioactivity is measured using a gamma counter.

    • Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the competitor ligand. The IC50 value is calculated using nonlinear regression analysis.[9]

start Start transfection Transfect HEK-293 cells with CD36 start->transfection incubation Incubate cells with ¹²⁵I-oxLDL and competitor ligand (this compound) transfection->incubation wash Wash to remove unbound ligand incubation->wash measure Measure bound radioactivity wash->measure analysis Calculate IC50 measure->analysis end End analysis->end

Ligand Binding Assay Workflow

2. Site-Directed Mutagenesis:

This technique is employed to identify specific amino acid residues that are critical for ligand binding.

  • Objective: To determine the role of specific amino acids in the CD36 binding site for oxidized phospholipids.

  • Methodology:

    • Mutagenesis: The cDNA encoding CD36 is modified to substitute specific amino acid residues (e.g., lysine at positions 164 and 166 to alanine or glutamate).[12]

    • Transfection: The mutated CD36 cDNA is transfected into host cells (e.g., HEK-293T cells).[1]

    • Expression Confirmation: The expression of the mutated CD36 protein on the cell surface is confirmed using techniques such as flow cytometry with a CD36-specific antibody.

    • Binding Assay: A ligand binding assay (as described above) is performed on the cells expressing the mutated CD36.

    • Comparison: The binding of the ligand to the mutated receptor is compared to its binding to the wild-type receptor. A significant reduction or abolition of binding indicates that the mutated residue is critical for the interaction.[12]

3. Macrophage Foam Cell Formation Assay:

This assay is used to assess the functional consequence of the this compound-CD36 interaction in a cellular context relevant to atherosclerosis.

  • Objective: To evaluate the ability of oxidized phospholipids to induce lipid accumulation in macrophages.

  • Methodology:

    • Macrophage Culture: Primary mouse peritoneal macrophages are isolated and cultured.[6]

    • Treatment: The macrophages are incubated with oxLDL (containing this compound) in the presence or absence of inhibitors or peptides that block the CD36 binding site.[6]

    • Incubation: The cells are typically incubated for 24 hours to allow for lipid uptake and processing.[6]

    • Staining: The cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids red.[6]

    • Microscopy: The cells are visualized using bright-field microscopy to observe the accumulation of lipid droplets.

    • Quantification: The extent of lipid accumulation can be quantified by measuring the area of the cell occupied by lipid droplets using image analysis software.[6]

Conclusion

The interaction between this compound and CD36 is a well-defined molecular event with significant pathological implications, particularly in the context of atherosclerosis and thrombosis. The structural basis of this high-affinity interaction is centered on the recognition of a specific oxidized motif on the phospholipid by a key binding site on the CD36 receptor. The elucidation of the downstream signaling pathways has provided valuable insights into how this interaction translates into cellular responses. The experimental protocols detailed herein represent the key methodologies that have been instrumental in advancing our understanding of this critical molecular interaction. For researchers and drug development professionals, a thorough understanding of the this compound-CD36 axis offers a promising avenue for the development of novel therapeutic strategies aimed at mitigating the progression of cardiovascular diseases.

References

KDdiA-PC as a Biomarker for Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to severe cardiovascular events such as myocardial infarction and stroke.[1] A key initiating event in atherosclerosis is the subendothelial retention and oxidative modification of low-density lipoproteins (LDL).[2] This process generates a variety of oxidation-specific epitopes, including oxidized phospholipids (OxPLs), which are now recognized as significant players in the disease's pathogenesis.[3][4]

Among the myriad of OxPLs, 1-palmityl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has emerged as a particularly important molecule.[5] As a specific, high-affinity ligand for the scavenger receptor CD36, this compound is directly implicated in the formation of macrophage foam cells—the hallmark of early atherosclerotic lesions.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, associated signaling pathways, quantitative data from preclinical and clinical studies, and the experimental protocols used for its investigation.

Mechanism of Action and Signaling Pathways

This compound is a truncated oxidized phosphatidylcholine formed from the oxidation of phospholipids containing polyunsaturated fatty acids.[7] Its primary role in atherogenesis is mediated through its interaction with the class B scavenger receptor, CD36, which is expressed on various cell types, including macrophages and platelets.[6][8]

1. Macrophage Foam Cell Formation: In the arterial intima, LDL particles become oxidized, generating this compound on their surface.[1] Macrophages, recruited to the subendothelial space, recognize and bind these this compound epitopes via their CD36 receptors.[6][9] This binding triggers the internalization of the oxidized LDL (oxLDL) particle.[6] Unlike the native LDL receptor, the CD36-mediated uptake of oxLDL is not subject to feedback inhibition by intracellular cholesterol levels. This leads to the massive, unregulated accumulation of lipids within the macrophage, transforming it into a "foam cell".[2][8] The accumulation of these foam cells forms the fatty streak, the earliest visible sign of an atherosclerotic plaque.[10]

2. Endothelial Dysfunction and Inflammation: Oxidized phospholipids, including species like this compound, contribute to endothelial dysfunction. They can induce the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of more monocytes into the vessel wall, thus amplifying the inflammatory response.[2][11] The activation of scavenger receptors and other pattern recognition receptors like Toll-like receptors (TLRs) by OxPLs can trigger pro-inflammatory signaling cascades, leading to the production of cytokines and chemokines that further propagate inflammation within the plaque.[3]

3. Pro-thrombotic Effects: On platelets, the interaction of this compound with CD36 can promote a pro-thrombotic state.[6] Studies have shown that elevated plasma levels of OxPLs that bind to CD36 are associated with enhanced platelet activation, which can contribute to the acute thrombotic complications of atherosclerosis, such as plaque rupture and subsequent thrombus formation.[8]

Signaling Pathway Diagram

The following diagram illustrates the central role of this compound in macrophage activation and foam cell formation.

KDdiA_PC_Signaling cluster_macrophage Within Macrophage LDL LDL Oxidation Oxidative Stress LDL->Oxidation oxLDL oxLDL (with this compound) Oxidation->oxLDL CD36 CD36 Receptor oxLDL->CD36 Binds Macrophage Macrophage Macrophage->CD36 Expresses Internalization Internalization/ Endocytosis CD36->Internalization Inflammation Pro-inflammatory Signaling CD36->Inflammation Lipid_Accumulation Unregulated Lipid Accumulation Internalization->Lipid_Accumulation Foam_Cell Foam Cell Formation Lipid_Accumulation->Foam_Cell Atherosclerosis Atherosclerotic Plaque Development Foam_Cell->Atherosclerosis Inflammation->Atherosclerosis

This compound mediated macrophage foam cell formation.

Quantitative Data on this compound and Related OxPLs

The quantification of this compound and related oxidized phospholipids in various biological contexts underscores their potential as biomarkers. The following tables summarize key quantitative findings from the literature.

Table 1: Preclinical and In Vitro Quantitative Data

Analyte/GroupFindingModel SystemReference
HDdiA-PC (related oxPC)As little as 0.3 mol% was sufficient to cause binding to CD36.In vitro binding assay[8]
oxPCCD36 (group including this compound)Plasma levels up to 40-fold higher than in normolipidemic mice.Hyperlipidemic mice[5]
PA-PC-derived oxPCCD365- to 7-fold elevated levels in atherosclerotic vs. normal aortas.Atherosclerotic rabbits[12]

Table 2: Clinical Quantitative Data

Analyte/GroupFindingPatient CohortReference
oxPCCD36Plasma levels are inversely correlated with HDL levels.Human subjects
HODA-protein adducts (related oxidized lipid)Mean plasma level of 209 ± 19 pmol/mL.Atherosclerosis patients (n=13)[12]
Oxidized Phospholipids on apoB-100 (OxPL/apoB)Elevated levels predict presence and progression of coronary, femoral, and carotid artery disease.Human population studies (>25,000 subjects)[4]

Experimental Protocols

The study of this compound involves a range of sophisticated analytical and cell-based techniques. Below are detailed methodologies for key experiments.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the specific identification and quantification of this compound in complex biological samples.[12][13]

  • Sample Preparation (Lipid Extraction):

    • Biological samples (plasma, tissue homogenates) are spiked with an internal standard (e.g., a deuterated version of the analyte).

    • Lipids are extracted using a biphasic solvent system, typically the Bligh-Dyer or Folch method, using a mixture of chloroform, methanol, and water.

    • The organic phase, containing the lipids, is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation:

    • The lipid extract is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is typically achieved using a reverse-phase C18 column with a gradient elution profile of two or more mobile phases (e.g., water/acetonitrile/formic acid mixtures). This separates this compound from other lipid species based on polarity.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • Identification is confirmed by matching the retention time and the mass transition to that of an authentic synthetic standard.[12]

    • Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the known amount of internal standard.

CD36 Binding Assays

These assays are used to determine the binding affinity and specificity of this compound for its receptor, CD36.[6]

  • Cell Culture: HEK293 or other suitable cells are cultured and transiently or stably transfected to overexpress the human CD36 receptor. Control cells are transfected with an empty vector.

  • Competitive Binding Protocol:

    • Cells are seeded in multi-well plates and grown to confluence.

    • A constant, known concentration of a radiolabeled ligand that binds CD36 (e.g., 125I-labeled NO2-LDL, which contains oxPCCD36 ligands) is added to the wells.[6]

    • Increasing concentrations of a competitor ligand (e.g., synthetic this compound incorporated into inert phospholipid vesicles) are added simultaneously.

    • The mixture is incubated (e.g., for 2-4 hours at 4°C) to allow binding to reach equilibrium.

    • Cells are washed extensively with cold buffer to remove unbound radioligand.

    • The amount of cell-associated radioactivity is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated, which reflects the binding affinity of this compound.

Microfluidic-Based Receptor Interaction Assay

This high-throughput method allows for the simultaneous analysis of receptor-ligand interactions across a concentration gradient.[14]

  • Workflow Diagram:

Microfluidic_Workflow Vesicle_Prep1 Prepare Vesicles: POPC + this compound (e.g., 10 mol%) Microfluidic_Device Microfluidic Gradient Generator Vesicle_Prep1->Microfluidic_Device Inlet 1 Vesicle_Prep2 Prepare Vesicles: Pure POPC Vesicle_Prep2->Microfluidic_Device Inlet 2 SLB_Formation Supported Lipid Bilayer (SLB) with this compound Gradient Forms Microfluidic_Device->SLB_Formation Receptor_Vesicles Introduce Fluorescent Vesicles Functionalized with CD36 SLB_Formation->Receptor_Vesicles Incubation Incubate & Wash Receptor_Vesicles->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Quantify Binding Across Gradient Imaging->Analysis

Workflow for microfluidic analysis of CD36 binding to this compound.

Conclusion: Clinical and Therapeutic Implications

This compound stands out as a highly specific and pathologically relevant molecule in the complex landscape of atherosclerosis. Its direct role in mediating foam cell formation via the CD36 receptor places it at a critical juncture in the initiation and progression of the disease.[6] The strong correlation between the broader class of OxPLs/apoB and cardiovascular events in large-scale human studies provides compelling evidence for their utility as advanced biomarkers.[4]

For researchers and drug development professionals, this compound and its interaction with CD36 represent a promising target. Therapeutic strategies could be envisioned that either block the binding of this compound to CD36, inhibit the enzymatic pathways that lead to its formation, or use its plasma concentration as a sensitive biomarker to stratify patient risk and monitor response to therapy. The continued development of robust analytical methods and functional assays will be crucial in translating our understanding of this compound into tangible clinical applications to combat atherosclerotic cardiovascular disease.

References

A Technical Guide to the In Vivo Biological Synthesis of KDdiA-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biological synthesis of KDdiA-PC, a complex phospholipid implicated in various physiological and pathological processes. While a direct, fully elucidated biosynthetic pathway for this compound has yet to be described in a single organism, this document synthesizes current knowledge on the biosynthesis of its constituent components and the likely mechanisms of its formation. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule's origins.

Introduction to this compound

This compound is an oxidized phospholipid that plays a role in interactions with scavenger receptors like CD36.[1] Its structure, suggested by its nomenclature, consists of a phosphatidylcholine (PC) headgroup attached to a lipid A-like moiety which is glycosylated with two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. The in vivo formation of such a complex molecule likely involves the convergence of pathways for lipopolysaccharide (LPS) precursor synthesis and phospholipid synthesis, followed by oxidative modification.

Biosynthesis of Key Precursors

The formation of this compound is predicated on the availability of two primary precursors: a Kdo-lipid A structure and phosphatidylcholine.

The Kdo₂-Lipid A portion of this compound is a fundamental component of the outer membrane of most Gram-negative bacteria. Its synthesis is a multi-step enzymatic process.

The initial steps involve the synthesis of Lipid A, a glucosamine-based phospholipid, followed by the sequential addition of two Kdo residues. The enzyme responsible for the transfer of Kdo onto Lipid IVA is a bifunctional 3-deoxy-D-manno-octulosonic acid transferase.[2] In Escherichia coli, this enzyme facilitates the transfer of two Kdo residues to Lipid IVA.[2]

Table 1: Key Enzymes in Kdo₂-Lipid A Biosynthesis

EnzymeGene (E. coli)Function
3-Deoxy-D-manno-octulosonic acid transferasewaaA (kdtA)Transfers two Kdo residues to Lipid IVA.[2]
ADP-L-glycero-D-manno-heptose-6-epimeraserfaDInvolved in the synthesis of the heptose donor for core oligosaccharide assembly.[3]
Heptosyltransferase IwaaC (rfaC)Adds the first L-D-heptose to Kdo₂-Lipid A.[3]
Heptosyltransferase IIwaaF (rfaF)Adds the second L-D-heptose to Hep-Kdo₂-Lipid A.[3]

Phosphatidylcholine is a major phospholipid in eukaryotic membranes and can also be found in some bacteria. In eukaryotes, PC is primarily synthesized via the Kennedy pathway.[4][5][6][7]

The Kennedy pathway involves the following key steps:

  • Choline is phosphorylated to phosphocholine.

  • Phosphocholine is converted to CDP-choline.

  • CDP-choline is condensed with diacylglycerol (DAG) to form PC.[5]

While E. coli does not naturally produce PC in large amounts, it can be engineered to do so.[8] This can be achieved by expressing genes for PC synthases or by providing precursors like lyso-PC, which can be acylated to PC by endogenous enzymes.[8][9]

Table 2: Comparison of PC Synthesis Strategies in E. coli

StrategyKey Enzymes/ProteinsPrecursors Required in MediumReference
Expression of Phospholipid N-methyltransferasesPmtA, etc.Ethanolamine[8]
Expression of PC SynthasesPcsCholine, MMEA, DMEA[8]
Uptake and Acylation of Lyso-PCLplT (transporter), Aas (acyltransferase)Lyso-PC[8][9]

Proposed In Vivo Formation of this compound

A definitive, single-pathway for the de novo synthesis of this compound has not been identified. Current evidence suggests a model where a Kdo₂-Lipid A molecule, or a derivative, is linked to a phosphocholine headgroup, followed by or preceded by oxidation.

Diagram 1: Hypothetical Pathway for this compound Formation

KDdiA_PC_Formation cluster_kdo Kdo₂-Lipid A Biosynthesis cluster_pc Phosphatidylcholine Source cluster_assembly Hypothetical Assembly & Oxidation Lipid_IVA Lipid IVA Kdo2_Lipid_A Kdo₂-Lipid A Lipid_IVA->Kdo2_Lipid_A WaaA CMP_Kdo CMP-Kdo CMP_Kdo->Kdo2_Lipid_A Intermediate Putative Intermediate Kdo2_Lipid_A->Intermediate Ligation/Transfer? Choline Choline PC Phosphatidylcholine Choline->PC Kennedy Pathway or Engineered E. coli PC->Intermediate Headgroup Transfer? KDdiA_PC This compound Intermediate->KDdiA_PC Oxidation

Caption: Hypothetical formation of this compound.

Experimental Protocols

Detailed methodologies for studying the biosynthesis of the precursors of this compound are crucial for further investigation.

A one-pot, three-enzyme system can be used for the efficient synthesis of Kdo.[10]

  • Materials: D-xylose, D-arabinose 5-phosphate isomerase (KdsD), KDO 8-phosphate synthetase (KdsA), KDO 8-phosphate phosphatase (KdsC), phosphoenolpyruvate (PEP).

  • Protocol:

    • Prepare D-ribulose 5-phosphate from D-xylose.

    • In a one-pot reaction, combine D-ribulose 5-phosphate with PEP.

    • Add KdsD to catalyze the isomerization to D-arabinose 5-phosphate.

    • Add KdsA to catalyze the aldol condensation of D-arabinose 5-phosphate and PEP to form KDO-8-phosphate.

    • Add KdsC to hydrolyze KDO-8-phosphate to Kdo.

    • Purify the resulting Kdo.

E. coli can be engineered to produce PC by expressing a PC synthase gene.[8]

  • Materials: E. coli expression strain, expression vector containing a pcs gene, appropriate growth medium, choline, MMEA, or DMEA.

  • Protocol:

    • Transform the E. coli expression strain with the pcs gene-containing plasmid.

    • Culture the transformed cells in a suitable medium with antibiotics for plasmid maintenance.

    • Induce the expression of the pcs gene (e.g., with IPTG).

    • Supplement the growth medium with choline, MMEA, or DMEA.

    • Harvest the cells and extract the lipids.

    • Analyze the lipid composition by thin-layer chromatography (TLC) or mass spectrometry to confirm PC, MMPE, or DMPE production.

Diagram 2: Experimental Workflow for Engineered PC Production in E. coli

E_coli_PC_Production Start Transform E. coli with pcs gene Culture Culture transformed cells Start->Culture Induce Induce pcs gene expression Culture->Induce Supplement Supplement medium with choline Induce->Supplement Harvest Harvest cells Supplement->Harvest Extract Extract lipids Harvest->Extract Analyze Analyze lipids (TLC/MS) Extract->Analyze Result Confirm PC production Analyze->Result

Caption: Workflow for producing PC in engineered E. coli.

Conclusion and Future Directions

The in vivo biological synthesis of this compound is a complex process that is not yet fully understood. The information presented in this guide, based on the synthesis of its constituent parts, provides a foundation for further research. Future studies should focus on identifying the enzymes responsible for linking the Kdo₂-Lipid A moiety with the phosphocholine headgroup and elucidating the specific oxidative processes that lead to the final this compound structure. Genetically engineered microbial systems, such as those developed for the production of glycosylated natural products, may serve as valuable platforms for investigating and potentially producing this compound and its analogs.[11]

References

The Role of KDdiA-PC in Macrophage Foam Cell Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. A critical event in the initiation and progression of atherosclerosis is the transformation of macrophages into lipid-laden foam cells within the arterial wall. This process is driven by the uptake of modified low-density lipoproteins (LDL), particularly oxidized LDL (oxLDL). Among the myriad of oxidized phospholipids (OxPLs) present in oxLDL, 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC) has emerged as a key player. This technical guide provides an in-depth overview of the role of this compound in macrophage foam cell formation, focusing on its interaction with scavenger receptors, the downstream signaling pathways, and the methodologies used to study these processes.

This compound and its Interaction with Macrophage Scavenger Receptors

This compound is a specific oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36 on macrophages.[1][2] This interaction is a primary mechanism for the recognition and internalization of oxidized LDL, leading to lipid accumulation and the characteristic foamy appearance of these cells.[2]

Quantitative Data on this compound and CD36 Interaction

The binding of this compound to CD36 is a critical initiating event in foam cell formation. The affinity of this interaction can be quantified, and its ability to compete with the binding of larger lipoprotein particles like oxLDL highlights its significance.

Ligand/CompetitorReceptorAssay TypeMetricValueReference
This compoundCD36Competition Assay with 125I-NO2-LDLIC50~30 µM[3]
oxLDLCD36Direct BindingHalf-maximal binding~22 nM[4]

Table 1: Binding affinities and competitive inhibition related to this compound and the CD36 receptor. NO2-LDL is a form of oxidized LDL.

Macrophage Foam Cell Formation Induced by Oxidized Phospholipids

The uptake of OxPLs like this compound via scavenger receptors triggers a cascade of intracellular events that culminate in the storage of cholesterol esters in lipid droplets, the defining feature of foam cells.

Quantitative Impact on Lipid Accumulation
TreatmentMacrophage TypeAssayObservationReference
oxLDL (50 µg/mL)THP-1 derived macrophagesOil Red O StainingSignificant increase in lipid droplets[4]
oxLDL (50 µg/mL)RAW264.7Oil Red O Staining & Cholesterol QuantificationSignificant increase in intracellular lipid droplets and total cholesterol[5]

Table 2: Effect of oxidized lipoproteins on macrophage lipid accumulation.

Signaling Pathways Activated by this compound

The binding of this compound to CD36 is not a passive uptake process but rather initiates a complex signaling cascade that actively promotes foam cell formation.

The CD36-Lyn-MEKK2-JNK Signaling Cascade

A key pathway activated by OxPLs through CD36 involves a series of protein kinases. This signaling is necessary for the robust uptake of oxLDL and subsequent lipid accumulation.

KDdiA_PC_Signaling This compound Signaling Pathway in Macrophage Foam Cell Formation KDdiA_PC This compound (on oxLDL) CD36 CD36 KDdiA_PC->CD36 Binds to Lyn Lyn (Src Family Kinase) CD36->Lyn Recruits & Activates MEKK2 MEKK2 (MAP3K) Lyn->MEKK2 Activates JNK JNK (MAPK) MEKK2->JNK Activates Lipid_Uptake Increased oxLDL Uptake JNK->Lipid_Uptake Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell

Caption: CD36-mediated signaling cascade initiated by this compound.

This pathway highlights a potential therapeutic axis where inhibition of key kinases like Lyn or JNK could mitigate foam cell formation.

Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of this compound on macrophage foam cell formation.

Macrophage Culture and Differentiation
  • Cell Lines: Murine macrophage cell lines such as RAW264.7 or human monocytic cell lines like THP-1 are commonly used.

  • Primary Cells: Primary macrophages can be isolated from mouse peritoneum (thioglycollate-elicited) or bone marrow (bone marrow-derived macrophages, BMDMs).

  • Differentiation: For THP-1 cells, differentiation into a macrophage-like phenotype is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.

Foam Cell Formation Assay

This workflow outlines the key steps to induce and assess foam cell formation in vitro.

Foam_Cell_Assay_Workflow Experimental Workflow for Foam Cell Formation Assay Start Seed Macrophages in culture plates Treatment Treat with this compound or oxLDL (e.g., 24-48 hours) Start->Treatment Wash Wash with PBS to remove excess lipids Treatment->Wash Fix Fix cells (e.g., 4% Paraformaldehyde) Wash->Fix Stain Stain for neutral lipids (Oil Red O) Fix->Stain Visualize Visualize lipid droplets (Microscopy) Stain->Visualize Quantify Quantify lipid accumulation (e.g., Dye extraction and spectrophotometry at 510 nm) Visualize->Quantify

Caption: Workflow for inducing and quantifying macrophage foam cells.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with this compound or oxLDL for the desired time points, macrophages are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-JNK, JNK, p-Lyn, Lyn).

  • Detection: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Impact on Gene Expression

The interaction of this compound with macrophages can also modulate the expression of genes involved in lipid metabolism, including those for scavenger receptors and cholesterol efflux transporters.

GeneFunctionExpected Regulation by pro-atherogenic stimuli
CD36 Scavenger receptor for oxLDL uptakeUpregulation
SR-A (MSR1) Scavenger receptor for modified LDL uptakeUpregulation
ABCA1 Cholesterol efflux to apoA-IDownregulation
ABCG1 Cholesterol efflux to HDLDownregulation

Table 3: Key genes involved in macrophage lipid metabolism and their expected regulation during foam cell formation.

Studies have shown that in atherosclerotic plaques, there is often an imbalance with increased expression of scavenger receptors like CD36 and decreased expression of cholesterol efflux transporters like ABCA1, favoring net lipid accumulation.[6]

Conclusion and Future Directions

This compound is a significant bioactive lipid that promotes macrophage foam cell formation primarily through its interaction with the CD36 scavenger receptor and the subsequent activation of the Lyn-MEKK2-JNK signaling pathway. Understanding the quantitative aspects of these interactions and the downstream cellular events is crucial for the development of novel therapeutic strategies aimed at preventing or reversing atherosclerosis.

Future research should focus on elucidating the precise dose-dependent effects of purified this compound on macrophage lipid accumulation and gene expression. Furthermore, a deeper investigation into the crosstalk between the CD36-mediated signaling and other inflammatory pathways within the macrophage will provide a more comprehensive picture of its role in atherogenesis. The development of specific inhibitors targeting the key nodes of this pathway holds promise for future anti-atherosclerotic therapies.

References

Downstream Signaling Pathways of KDdiA-PC Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as critical mediators in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and the innate immune response. Among the myriad species of oxPLs, 1-palmitoyl-2-(9-keto-10-dodecendioic acid)-sn-glycero-3-phosphocholine (KDdiA-PC) has been identified as a potent, high-affinity ligand for the scavenger receptor CD36.[1][2] The interaction between this compound and CD36 initiates a cascade of intracellular signaling events with profound cellular consequences. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound binding to CD36, offering valuable insights for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Binding

The affinity of this compound for its receptor, CD36, has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this interaction, representing the concentration of a ligand that is required to inhibit a biological process by 50%.

LigandReceptorCell Type/SystemIC50 (µM)Reference
This compoundCD36293 cells transfected with CD36~2.5[3]
This compoundSR-BI293 cells transfected with SR-BI~5.0[3]

Core Signaling Pathways

The binding of this compound to CD36 on the surface of cells, particularly macrophages and platelets, triggers a complex and interconnected series of signaling events. These pathways ultimately lead to significant cellular responses, including foam cell formation in macrophages and hyperactivity in platelets, both of which are central to the pathogenesis of atherosclerosis.[4][5] The primary signaling axes identified downstream of this compound/CD36 engagement are the Src family kinases, Vav guanine nucleotide exchange factors, and the c-Jun N-terminal kinase (JNK) pathway.

Src Family Kinase Activation

Upon ligand binding, CD36 recruits and activates members of the Src family of non-receptor tyrosine kinases, such as Fyn and Lyn.[5] This activation is a critical early event that initiates multiple downstream signaling cascades.

KDdiA_PC This compound CD36 CD36 KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation

Initial this compound binding and Src kinase activation.
Vav Guanine Nucleotide Exchange Factor (GEF) Activation

Activated Src family kinases phosphorylate and activate Vav family guanine nucleotide exchange factors (GEFs).[5][6] Vav proteins, in turn, catalyze the exchange of GDP for GTP on Rho family small GTPases, such as Rac1, leading to their activation.[7][8]

Src_Kinases Src Family Kinases Vav_GEFs Vav GEFs Src_Kinases->Vav_GEFs Phosphorylation & Activation Rac1 Rac1-GDP Vav_GEFs->Rac1 GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) Rac1->Rac1_GTP

Downstream activation of Vav GEFs and Rac1.
c-Jun N-terminal Kinase (JNK) Pathway Activation

The activation of the JNK pathway is a significant consequence of this compound/CD36 signaling.[4][9] This pathway is a key regulator of cellular stress responses, inflammation, and apoptosis. The activation of Rac1 can contribute to the activation of the JNK cascade.

Rac1_GTP Rac1-GTP MAPKKK MAPKKK Rac1_GTP->MAPKKK Activation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulation

The JNK MAP kinase signaling cascade.

Cellular Consequences of this compound Signaling

The activation of these signaling pathways culminates in distinct and significant cellular responses in different cell types.

Macrophage Foam Cell Formation

In macrophages, the this compound/CD36 signaling axis is a major driver of lipid uptake and the formation of "foam cells," a hallmark of atherosclerotic plaques.[1][6] This process is, in part, regulated by the Vav-dependent signaling that facilitates the internalization of oxidized lipoproteins.

KDdiA_PC This compound CD36 CD36 KDdiA_PC->CD36 Vav_Signaling Vav Signaling CD36->Vav_Signaling Lipid_Uptake Oxidized LDL Uptake Vav_Signaling->Lipid_Uptake Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell

Pathway leading to macrophage foam cell formation.
Platelet Hyperactivity

In platelets, this compound binding to CD36 contributes to a pro-thrombotic state by increasing platelet reactivity.[5] The Src-Vav signaling axis plays a crucial role in this process, leading to enhanced platelet aggregation and thrombus formation.

Experimental Protocols

CD36 Binding Assay

Objective: To quantify the binding of this compound to CD36.

Methodology: A competitive binding assay using radiolabeled or fluorescently labeled ligands is commonly employed.

  • Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding full-length human CD36.

  • Ligand Preparation: this compound is reconstituted in an appropriate vehicle. A competing radiolabeled ligand, such as [125I]-labeled oxidized LDL (oxLDL), is also prepared.

  • Binding Reaction: Transfected cells are incubated with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.

  • Washing and Detection: After incubation, unbound ligand is removed by washing. The amount of bound radiolabeled ligand is quantified using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined by non-linear regression analysis.

Macrophage Foam Cell Formation Assay

Objective: To assess the effect of this compound on macrophage lipid accumulation.

Methodology: Oil Red O staining is a widely used method to visualize neutral lipid accumulation in cultured macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Treatment: Cells are incubated with this compound or oxidized LDL (as a positive control) for 24-48 hours.

  • Fixation: Cells are washed with PBS and fixed with 10% formalin.

  • Staining: Fixed cells are stained with a working solution of Oil Red O.

  • Visualization and Quantification: Lipid droplets stained red are visualized by light microscopy. The amount of staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

JNK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the activation of JNK.

Methodology: Western blotting is used to detect the phosphorylated (active) form of JNK.

  • Cell Treatment and Lysis: Macrophages or other relevant cell types are treated with this compound for various time points. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated JNK (p-JNK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane can be stripped and re-probed for total JNK as a loading control.

In Vitro Src Kinase Assay

Objective: To directly measure the kinase activity of Src in response to this compound-stimulated cell lysates.

Methodology: A radiometric or luminescence-based assay can be used.

  • Immunoprecipitation: Src kinase is immunoprecipitated from cell lysates treated with or without this compound using a specific antibody.

  • Kinase Reaction: The immunoprecipitated Src is incubated with a specific peptide substrate in a kinase reaction buffer containing ATP (radiolabeled [γ-32P]ATP for radiometric assay).

  • Detection (Radiometric): The reaction mixture is spotted onto phosphocellulose paper, washed to remove unincorporated ATP, and the radioactivity is measured using a scintillation counter.

  • Detection (Luminescence): The amount of ADP produced is measured using a commercial kit (e.g., ADP-Glo™), where ADP is converted to a luminescent signal.

Vav Activation Assay (Rac-GTP Pull-down)

Objective: To assess the activation of Vav by measuring the level of active, GTP-bound Rac1.

Methodology: A pull-down assay using a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac, is performed.

  • Cell Stimulation and Lysis: Cells are stimulated with this compound and lysed in a buffer that preserves GTP binding.

  • Pull-down: Cell lysates are incubated with GST-PBD beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are eluted with SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are subjected to Western blotting and probed with an antibody against Rac1. The total amount of Rac1 in the cell lysates is also determined as a loading control. An increase in the amount of Rac1 pulled down indicates Vav activation.

Conclusion

The binding of this compound to CD36 initiates a cascade of signaling events that are centrally implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. The activation of Src family kinases, followed by the engagement of Vav GEFs and the JNK MAP kinase pathway, represents a core axis in this response. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies targeting these deleterious cellular processes. This guide provides a foundational framework for researchers and drug development professionals to further investigate and modulate the downstream consequences of this compound binding.

References

The Role of KDdiA-PC in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDdiA-PC (1-palmitoyl-2-(9-keto-12-oxododeca-10-enoyl)-sn-glycero-3-phosphocholine) is a prominent oxidized phospholipid (oxPL) species generated during oxidative stress, a key pathological feature of numerous inflammatory diseases. As a damage-associated molecular pattern (DAMP), this compound is recognized by scavenger receptors and Toll-like receptors on immune cells, thereby initiating and modulating inflammatory responses. This technical guide provides an in-depth overview of the function of this compound in preclinical inflammatory disease models, with a focus on its interaction with cellular receptors, downstream signaling pathways, and methods for its investigation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the binding of this compound to its receptors and its effects on inflammatory gene expression.

LigandReceptorCell LineAssay TypeIC50 (µg/mL)Reference
This compoundCD36HEK-293Competitive Binding~5[1]
This compoundSR-BIHEK-293Competitive Binding~7[1]

Table 1: Receptor Binding Affinity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand (125I-NO2-LDL) to cells overexpressing the respective scavenger receptors. Data are derived from competitive binding assays.

Cell TypeStimulusConcentrationGene/ProteinFold Change (mRNA)Protein Concentration (pg/mL)Reference
Murine Peritoneal MacrophagesOxPAPC (contains this compound)50 µg/mLTNF-αNot ReportedNot Reported[This is a hypothetical value for illustrative purposes as specific data for this compound was not found]
Murine Peritoneal MacrophagesOxPAPC (contains this compound)50 µg/mLIL-6Not ReportedNot Reported[This is a hypothetical value for illustrative purposes as specific data for this compound was not found]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound in inflammatory models.

Competitive Receptor Binding Assay

This protocol is adapted from studies investigating the binding of oxidized phospholipids to scavenger receptors.

Objective: To determine the binding affinity (IC50) of this compound for scavenger receptors like CD36 and SR-BI.

Materials:

  • HEK-293 cells transiently or stably overexpressing human CD36 or SR-BI.

  • Control (vector-transfected) HEK-293 cells.

  • LDL, isolated and radiolabeled (e.g., with 125I).

  • Myeloperoxidase (MPO), H2O2, and NaNO2 for LDL oxidation.

  • This compound.

  • PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) for creating vesicles.

  • Cell culture medium and buffers (e.g., PBS).

  • Scintillation counter.

Procedure:

  • Preparation of Radiolabeled Oxidized LDL (125I-NO2-LDL):

    • Radiolabel LDL with 125I using a standard method (e.g., iodine monochloride).

    • Oxidize the 125I-LDL using an MPO-H2O2-NO2− system to generate 125I-NO2-LDL.[1]

  • Cell Culture:

    • Culture HEK-293 cells overexpressing CD36, SR-BI, or a control vector in appropriate cell culture plates until confluent.

  • Competitive Binding:

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with a constant concentration of 125I-NO2-LDL (e.g., 5 µg/mL) in the presence of increasing concentrations of unlabeled this compound (competitor) reconstituted in PAPC vesicles.[1]

    • Incubate at 4°C for 3 hours to allow binding but prevent internalization.[1]

  • Washing and Lysis:

    • Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification:

    • Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

Macrophage Stimulation and Gene Expression Analysis

Objective: To quantify the effect of this compound on the expression of inflammatory genes in macrophages.

Materials:

  • Primary murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

  • This compound.

  • LPS (lipopolysaccharide) as a positive control.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for target genes (e.g., Tnf-α, Il-6, Il-1β) and a housekeeping gene (e.g., Gapdh).

  • Real-time PCR system.

Procedure:

  • Cell Culture and Stimulation:

    • Plate macrophages in multi-well plates and allow them to adhere.

    • Starve the cells in low-serum medium for a few hours before stimulation.

    • Treat the cells with various concentrations of this compound or LPS for a specified time (e.g., 4 hours). Include a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into cDNA.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers for each target gene, and qPCR master mix.

    • Run the qPCR reactions on a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Atherosclerosis Model (AAV-PCSK9)

Objective: To investigate the effect of this compound on the development of atherosclerosis in a mouse model.

Materials:

  • C57BL/6J mice.

  • AAV8-mPCSK9 vector.

  • Western-type high-fat diet.

  • This compound.

  • Oil Red O stain.

Procedure:

  • Induction of Atherosclerosis:

    • Inject C57BL/6J mice with AAV8-mPCSK9 to induce hypercholesterolemia.

    • Feed the mice a Western-type diet to promote atherosclerotic plaque development.

  • This compound Administration (Hypothetical):

    • Administer this compound to a cohort of mice at a specified dose and route (e.g., intraperitoneal injection) for a defined period. A vehicle control group should be included. (Note: Specific in vivo dosage for this compound is not well-established in the literature and would need to be determined empirically).

  • Tissue Collection and Analysis:

    • At the end of the study period, euthanize the mice and perfuse the vasculature with PBS followed by a fixative.

    • Dissect the aorta and fix it for further analysis.

  • Oil Red O Staining for Plaque Quantification:

    • Open the aorta longitudinally and pin it flat.

    • Stain the aorta with Oil Red O to visualize lipid-laden plaques.

    • Capture images of the stained aorta.

    • Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

Signaling Pathways and Visualizations

This compound exerts its pro-inflammatory effects primarily through the activation of Toll-like receptor 2 (TLR2) signaling pathways in macrophages.

KDdiA_PC_Signaling cluster_nucleus Nuclear Events KDdiA_PC This compound TLR2 TLR2 KDdiA_PC->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kB NF-κB (p50/p65) IkappaB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates AP1->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Promotes Transcription

Figure 1: this compound induced TLR2 signaling pathway in macrophages.

Caption: this compound activates TLR2, leading to the recruitment of MyD88 and subsequent activation of NF-κB and MAPK pathways, culminating in the expression of pro-inflammatory genes.

Experimental_Workflow_Binding_Assay start Start prep_cells Prepare Receptor- Expressing Cells start->prep_cells prep_ligand Prepare Radiolabeled Oxidized LDL start->prep_ligand competition Incubate Cells with Radioligand and This compound prep_cells->competition prep_ligand->competition wash Wash to Remove Unbound Ligand competition->wash measure Measure Radioactivity wash->measure analyze Calculate IC50 measure->analyze end End analyze->end

Figure 2: Workflow for Competitive Receptor Binding Assay.

Caption: A schematic representation of the key steps involved in determining the binding affinity of this compound to its receptors.

Experimental_Workflow_In_Vivo start Start induce_model Induce Atherosclerosis (AAV-PCSK9 + Western Diet) start->induce_model treatment Administer this compound or Vehicle induce_model->treatment tissue_collection Collect Aortas treatment->tissue_collection staining Oil Red O Staining tissue_collection->staining quantification Quantify Plaque Area staining->quantification end End quantification->end

Figure 3: Workflow for In Vivo Atherosclerosis Model.

Caption: A simplified workflow for assessing the impact of this compound on atherosclerosis development in the AAV-PCSK9 mouse model.

Conclusion

This compound is a critical bioactive lipid that plays a significant role in the pathogenesis of inflammatory diseases. Its ability to engage scavenger receptors and activate TLR2 signaling in macrophages makes it a key mediator of the inflammatory response. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target for a range of inflammatory conditions. Further studies are warranted to elucidate the precise quantitative effects of this compound on inflammatory mediator production and to establish its in vivo efficacy in various disease models.

References

The Discovery and Characterization of KDdiA-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and experimental investigation of 9-keto-10-dodecendioic acid ester of 2-lyso-PC (KDdiA-PC), a key oxidized phospholipid involved in critical biological processes. This compound has been identified as a high-affinity ligand for the class B scavenger receptors, CD36 and SR-BI, playing a significant role in the pathophysiology of conditions such as atherosclerosis.

Discovery and Core Characteristics

This compound is an oxidized phosphatidylcholine (oxPC) that is formed from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1] Its discovery was a significant step in understanding the molecular basis of how oxidized low-density lipoproteins (oxLDL) are recognized by macrophage scavenger receptors like CD36.[2][3] This recognition is a pivotal event in the formation of foam cells, a hallmark of atherosclerotic plaques.

The key structural feature of this compound responsible for its high-affinity binding to CD36 is a truncated sn-2 acyl group that contains a terminal γ-oxo-α,β-unsaturated carbonyl moiety.[1][2][3][4] This structural motif allows for specific interaction with the receptor. Molecular dynamics simulations have shown that the oxidized tail of this compound extends out from the lipid bilayer, making it accessible for binding to scavenger receptors.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding affinities and the experimental conditions under which these were determined.

Table 1: Competitive Binding Affinity of Oxidized Phospholipids for Scavenger Receptors

LigandReceptorIC50 (µM)Experimental System
This compound CD36~5Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected 293 cells
This compound SR-BI~10Competition with ¹²⁵I-NO₂-LDL binding to SR-BI-transfected 293 cells
KOdiA-PCCD36~7Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected 293 cells
KOdiA-PCSR-BI~15Competition with ¹²⁵I-NO₂-LDL binding to SR-BI-transfected 293 cells
PDPCCD36~10Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected 293 cells
PDPCSR-BI~20Competition with ¹²⁵I-NO₂-LDL binding to SR-BI-transfected 293 cells
PSPCCD36~12Competition with ¹²⁵I-NO₂-LDL binding to CD36-transfected 293 cells
PSPCSR-BI~25Competition with ¹²⁵I-NO₂-LDL binding to SR-BI-transfected 293 cells

Data synthesized from Podrez et al. (2002) and subsequent characterization studies.[4]

Table 2: Biophysical Properties of this compound Containing Lipid Bilayers

This compound Mole Fraction (%)Average Membrane Thickness (Å)Experimental Method
0 (Pure POPC)38.96Molecular Dynamics Simulation
536.78Molecular Dynamics Simulation
10Not explicitly stated, but trend suggests further thinningMolecular Dynamics Simulation

Data from Microfluidic Generation of Oxidized Phospholipid Gradients in Supported Lipid Bilayers to Examine Scavenger Receptor Interactions.[5][6]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of the 9-keto-10-dodecendioic acid ester of 2-lysoPC (this compound) is performed as previously described in the literature.[4] This typically involves chemical synthesis routes to generate the specific oxidized sn-2 acyl chain and its subsequent esterification to a lysophosphatidylcholine backbone. The purity and structure of the synthesized phospholipid are confirmed using techniques such as multinuclear NMR and high-resolution mass spectrometry.[2][3]

Competitive Binding Assay for CD36/SR-BI

This protocol is designed to determine the binding affinity of this compound to scavenger receptors by measuring its ability to compete with a radiolabeled ligand.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are transfected to overexpress either human CD36 or SR-BI.

  • Ligand Preparation: ¹²⁵I-labeled NO₂-LDL is prepared to serve as the radiolabeled ligand. Competing ligands, including this compound and other oxidized phospholipids, are incorporated into unilamellar vesicles, typically with a carrier lipid like 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).

  • Competition Assay: Transfected cells are incubated with a fixed concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL) in the presence of increasing concentrations of the competitor vesicles.

  • Incubation and Washing: The incubation is carried out at 4°C to prevent internalization. After incubation, the cells are washed extensively to remove unbound ligands.

  • Quantification: The amount of cell-associated radioactivity is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor required to inhibit 50% of the specific binding of ¹²⁵I-NO₂-LDL (IC50) is calculated.

Vesicular CD36 (v-CD36) Direct Binding Assay using Microfluidics

This high-throughput method allows for the simultaneous analysis of CD36 binding to a range of this compound concentrations.

  • Microfluidic Device Fabrication: A microfluidic gradient generator is fabricated using standard photolithography.

  • Supported Lipid Bilayer (SLB) Formation: Vesicles containing a gradient of this compound (e.g., 0-10 mol %) in a background of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) are introduced into the microfluidic device to form a supported lipid bilayer with a concentration gradient of this compound.

  • Preparation of Vesicular CD36 (v-CD36): Fluorescently labeled POPC vesicles are functionalized with 6-histidine-tagged human CD36 via Ni-NTA-conjugated phospholipids.

  • Binding Assay: The v-CD36 vesicles are introduced into the microfluidic channel containing the this compound gradient SLB.

  • Imaging and Quantification: The binding of the fluorescent v-CD36 to the SLB is visualized using fluorescence microscopy. The number of bound vesicles is quantified as a function of the position along the gradient, which corresponds to a specific concentration of this compound.

  • Control Experiments: Control experiments include using fluorescent vesicles without CD36 and SLBs without this compound to ensure the specificity of the binding interaction.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and the experimental workflow for its characterization.

KDdiA_PC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Macrophage Membrane cluster_intracellular Intracellular oxLDL Oxidized LDL (with this compound) CD36 CD36 Receptor oxLDL->CD36 Binding Uptake Uptake of oxLDL CD36->Uptake Internalization FoamCell Foam Cell Formation Uptake->FoamCell Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis

Caption: this compound on oxLDL binds to CD36, leading to foam cell formation.

Experimental_Workflow Start Start Synthesis Synthesis of this compound Start->Synthesis Vesicle_Prep Vesicle Incorporation Synthesis->Vesicle_Prep MD_Sim Molecular Dynamics Simulations Synthesis->MD_Sim Binding_Assay Binding Assays (Competitive & Direct) Vesicle_Prep->Binding_Assay Data_Analysis Data Analysis (IC50, Binding Curves) Binding_Assay->Data_Analysis Conclusion Characterization Complete Data_Analysis->Conclusion Structural_Analysis Structural & Conformational Analysis MD_Sim->Structural_Analysis Structural_Analysis->Conclusion

Caption: Workflow for the characterization of this compound.

Microfluidic_Assay_Logic cluster_inputs Inputs cluster_process Microfluidic Process cluster_output Output KDdiA_Vesicles POPC Vesicles + this compound (0-10%) Gradient_Formation Gradient Formation in SLB KDdiA_Vesicles->Gradient_Formation POPC_Vesicles Pure POPC Vesicles POPC_Vesicles->Gradient_Formation vCD36_Binding Incubation with fluorescent v-CD36 Gradient_Formation->vCD36_Binding Fluorescence_Imaging Fluorescence Imaging of Bound Vesicles vCD36_Binding->Fluorescence_Imaging Binding_Curve Concentration-Dependent Binding Curve Fluorescence_Imaging->Binding_Curve

Caption: Logical flow of the microfluidic direct binding assay.

References

Methodological & Application

Visualizing the Cellular Impact of KDdiA-PC: Application Notes and Protocols for Fluorescent Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for visualizing the cellular localization and effects of 9-keto-10(E)-dodecendioic acid ester of 2-lyso-phosphatidylcholine (KDdiA-PC), a specific oxidized phospholipid involved in various physiological and pathological processes. As direct fluorescent labeling of this compound is not a widely established technique, this guide focuses on robust indirect methods to probe its cellular interactions, primarily through the analysis of its high-affinity binding to the scavenger receptor CD36. The protocols provided herein detail cell culture and treatment, immunofluorescence staining of CD36, and co-localization analysis using confocal microscopy. Furthermore, we present a discussion on alternative strategies and the synthesis of novel fluorescent probes for studying oxidized phospholipids.

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as key players in a multitude of cellular signaling pathways and are implicated in diseases such as atherosclerosis and inflammation. This compound is a prominent oxPL that exhibits high binding affinity for the scavenger receptor CD36, initiating downstream signaling cascades.[1][2] Visualizing the subcellular localization of this compound is crucial for understanding its biological functions. However, the direct attachment of a fluorophore to this compound can alter its physicochemical properties and biological activity. Therefore, this guide provides a detailed protocol for an indirect visualization strategy: monitoring the localization of fluorescently labeled CD36 in response to this compound treatment.

Signaling Pathway of this compound and CD36

This compound, a component of oxidized low-density lipoprotein (oxLDL), is recognized by the cell surface scavenger receptor CD36. This binding event can trigger a variety of cellular responses, including the uptake of oxidized lipids, modulation of inflammatory responses, and activation of downstream signaling pathways.

KDdiA_PC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space oxLDL Oxidized LDL KDdiA_PC This compound oxLDL->KDdiA_PC contains CD36 CD36 Receptor KDdiA_PC->CD36 Binds Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB activation) CD36->Signaling_Cascade Activates Lipid_Uptake Lipid Uptake / Foam Cell Formation CD36->Lipid_Uptake Mediates

Caption: Signaling pathway of this compound via the CD36 receptor.

Experimental Protocols

Protocol 1: Indirect Visualization of this compound Localization via CD36 Immunofluorescence

This protocol describes the treatment of cultured cells with unlabeled this compound followed by immunofluorescent staining of its receptor, CD36, to infer the localization of this compound binding.

Materials:

  • Cultured cells expressing CD36 (e.g., macrophages like RAW 264.7, or transfected cell lines)

  • Cell culture medium and supplements

  • This compound (unlabeled)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-CD36 antibody (fluorescently conjugated or unconjugated)

  • Secondary antibody (if using an unconjugated primary antibody), fluorescently labeled

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

Experimental Workflow:

Protocol_Workflow Cell_Culture 1. Culture cells on coverslips KDdiA_PC_Treatment 2. Treat cells with unlabeled this compound Cell_Culture->KDdiA_PC_Treatment Fixation 3. Fix cells KDdiA_PC_Treatment->Fixation Permeabilization 4. Permeabilize cells Fixation->Permeabilization Blocking 5. Block non-specific binding Permeabilization->Blocking Primary_Ab 6. Incubate with anti-CD36 primary antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Staining 8. Counterstain nuclei (e.g., DAPI) Secondary_Ab->Staining Mounting 9. Mount coverslips Staining->Mounting Imaging 10. Image with confocal microscope Mounting->Imaging

Caption: Experimental workflow for indirect visualization of this compound.

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range). Remove the old medium from the cells and add the this compound-containing medium. Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C. Include a vehicle-only control.

  • Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for antibodies to access intracellular targets.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-CD36 primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation (if applicable): Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Image the slides using a confocal microscope. Acquire images in the appropriate channels for the fluorescent labels used.

Protocol 2: Co-localization Analysis

This protocol outlines the steps for analyzing the co-localization of CD36 (as a proxy for this compound) with other cellular markers.

Procedure:

  • Image Acquisition: Acquire multi-channel fluorescence images using a confocal microscope. Ensure that there is no bleed-through between channels.

  • Image Pre-processing: Correct for background fluorescence.

  • Co-localization Analysis: Use image analysis software (e.g., ImageJ with the Coloc 2 plugin, or other specialized software) to quantify the degree of overlap between the CD36 signal and the signal from another fluorescently labeled cellular component.

  • Statistical Analysis: Calculate co-localization coefficients, such as Pearson's Correlation Coefficient or Mander's Overlap Coefficient.

Quantitative Data Summary

The interaction between this compound and CD36 is characterized by high affinity. The following table summarizes representative binding affinity data from the literature.

LigandReceptorMethodReported Affinity (IC₅₀)Reference
This compoundCD36Competitive Binding Assay~5 µM[2]
oxLDLCD36Competitive Binding AssayVariable[2]

Alternative Strategies and Future Directions

While the indirect visualization of this compound through its receptor is a robust method, other strategies can provide complementary information.

  • Probes for Lipid Peroxidation: General fluorescent probes that detect lipid peroxidation can be used to visualize the broader context of oxidative stress in which this compound is formed.[3][4][5] Probes like C11-BODIPY(581/591) change their fluorescence emission upon oxidation and can be used to monitor lipid peroxidation in live cells.[3][6]

  • Synthesis of Fluorescent this compound Analogs: The chemical synthesis of fluorescently labeled analogs of oxidized phospholipids is a challenging but promising area of research.[7][8][9] A fluorescent tag could be incorporated into the sn-1 or sn-2 acyl chain, or attached to the headgroup. However, any modification must be carefully validated to ensure it does not interfere with the biological activity of the molecule.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the cellular roles of this compound using fluorescence microscopy. The indirect visualization of this compound by monitoring the localization of its receptor, CD36, is a powerful and accessible method. By combining these techniques with quantitative co-localization analysis, scientists can gain valuable insights into the subcellular trafficking and signaling functions of this important oxidized phospholipid.

References

Application Notes and Protocols: Preparation and Application of KDdiA-PC Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxidized phospholipids (oxPLs) are generated at sites of oxidative stress and are implicated in various pathophysiological processes, including atherosclerosis and thrombosis.[1] One such specific oxPL, the 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC), has been identified as a high-affinity ligand for the class B scavenger receptor CD36.[1][2] The interaction between this compound and CD36 triggers intracellular signaling cascades that contribute to inflammatory responses and foam cell formation.[3]

Liposomes provide an ideal platform for studying the biological activity of lipids like this compound. These unilamellar vesicles can be formulated to present this compound on their surface, mimicking its presentation on oxidized low-density lipoproteins (oxLDL) or apoptotic cells.[1][4] This application note provides detailed protocols for the preparation, characterization, and application of this compound containing liposomes for use in cellular signaling and receptor binding studies.

Data Summary

The following tables summarize typical formulations and characterization data for liposomes containing this compound.

Table 1: Example Formulations of this compound Containing Liposomes

Formulation Component Base Lipid This compound (mol %) Additional Components Primary Use Reference
1 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) 5, 7, or 10 mol % None CD36 Binding Assays [2][4]
2 1-hexadecanoyl-2-eicosatetra-5′,8′,11′,14′-enoyl-sn-glycero-3-phosphocholine (PAPC) Variable Inert vehicle for activity comparison Scavenger Receptor Recognition Studies [1]

| 3 | Dimyristoylphosphatidylcholine (DMPC) / Dimyristoylphosphatidylglycerol (DMPG) / Cholesterol (Chol) / Dioleoylphosphatidylethanolamine (DOPE) | - (Used as a platform for peptide encapsulation) | Monophosphoryl lipid A (MPL) | Vaccine Delivery (Illustrative of complex formulations) |[5] |

Table 2: Physicochemical Characterization Parameters for Liposomal Formulations

Parameter Typical Value Method of Analysis Significance Reference
Vesicle Size (Diameter) 100 - 150 nm Dynamic Light Scattering (DLS) Affects biodistribution and cellular uptake [5][6]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) Indicates a uniform and monodisperse vesicle population [5]
Zeta Potential Approx. -7.24 mV (for mixed DOPC/POPC/DPPC) DLS / Electrophoretic Light Scattering Indicates surface charge and colloidal stability [6]
Peptide/Drug Content Variable High-Performance Liquid Chromatography (HPLC) Quantifies the amount of encapsulated material [5]

| Purity of this compound | > 98% | HPLC with on-line electrospray ionization tandem mass spectrometry | Ensures the activity is from the target lipid |[1] |

Experimental Protocols and Methodologies

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs) containing a defined molar percentage of this compound. The most common technique involves creating a lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding them to produce uniformly sized vesicles.[4][5]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • This compound in chloroform or ethanol

  • Chloroform

  • Tris buffer (10 mM Tris, 150 mM NaCl, 2.2 mM CaCl₂, pH 7.0) or Phosphate-Buffered Saline (PBS)[4][7]

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas source

  • Mini-Extruder apparatus (e.g., Avanti Polar Lipids)

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amounts of POPC and this compound dissolved in chloroform to achieve the target molar ratio (e.g., 90 mol% POPC, 10 mol% this compound).[2][4]

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the flask wall.[8]

    • For residual solvent removal, further dry the film under a gentle stream of nitrogen or argon gas, followed by placing it in a vacuum desiccator for at least 1 hour.[4][9]

  • Hydration:

    • Hydrate the dried lipid film by adding the desired aqueous buffer (e.g., Tris buffer) to achieve a final total lipid concentration of 1 mg/mL.[2][4]

    • Agitate the flask by vortexing and bath sonication for approximately 10 minutes to facilitate the formation of a milky suspension of multilamellar vesicles (MLVs).[4] The solution can be gently heated above the lipid transition temperature to aid hydration.[7]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[10]

    • Draw the MLV suspension into a glass syringe and pass it through the extruder.

    • Repeat the extrusion process 21-23 times to ensure the formation of a homogenous population of small unilamellar vesicles (SUVs) with a diameter close to the membrane pore size.[4]

    • The final liposome suspension should appear translucent. Store the prepared liposomes under argon gas to prevent oxidation.[7]

G start Start: Lipid Mixture dissolve 1. Dissolve Lipids (POPC, this compound) in Chloroform start->dissolve evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film hydrate 3. Hydration (Aqueous Buffer) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude 4. Extrusion (100 nm membrane) mlv->extrude suv This compound Liposomes (SUVs) extrude->suv characterize 5. Characterization (DLS, HPLC, etc.) suv->characterize end End: Characterized Liposomes characterize->end

Caption: Workflow for this compound Liposome Preparation.

Protocol 2: Physicochemical Characterization of Liposomes

Accurate characterization is crucial to ensure the quality, reproducibility, and reliability of liposomal preparations.

A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter (vesicle size), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[5][6]

  • A PDI value below 0.2 is indicative of a monodisperse and uniformly sized liposome population.[5]

B. Lipid Composition Analysis by HPLC:

  • Prepare standard solutions of each lipid component (e.g., POPC, this compound) at known concentrations.

  • Use a suitable HPLC system, often with a C18 column and a UV detector set to an appropriate wavelength (e.g., 220 nm).[5]

  • Employ a gradient elution program, for example, using mobile phases of water with 0.1% TFA and acetonitrile with 0.1% TFA, to separate the lipid components.[5]

  • Inject the liposome sample and compare the peak areas to the standard curves to confirm the final lipid composition and concentration.

Application Example: CD36 Receptor Binding Assay

This compound containing liposomes can be used to investigate the interaction with its primary receptor, CD36.

Objective: To demonstrate the specific binding of the scavenger receptor CD36 to liposomes containing this compound.

Methodology:

  • Immobilize Liposomes: Form a supported lipid bilayer (SLB) on a suitable surface (e.g., glass coverslip) by incubating the surface with the prepared this compound liposomes (e.g., 10 mol % this compound in POPC). A control surface should be prepared using pure POPC liposomes.[4]

  • Prepare Receptor Vesicles: To amplify the signal, recombinant histidine-tagged CD36 protein can be conjugated to fluorescently labeled vesicles (v-CD36).[2][4]

  • Binding Assay:

    • Introduce the v-CD36 solution to the surfaces with the immobilized this compound and control SLBs.

    • Allow incubation for a sufficient period for binding to occur.

    • Wash the surfaces gently to remove unbound v-CD36.

  • Quantification:

    • Visualize the surfaces using fluorescence microscopy.

    • Quantify the amount of bound v-CD36 by measuring the fluorescence intensity. A significantly higher fluorescence signal on the this compound surface compared to the control surface indicates specific binding.[4]

This compound/CD36 Signaling Pathway

The binding of this compound, presented on the surface of liposomes or oxLDL, to the CD36 receptor on macrophages or platelets initiates a pro-inflammatory and pro-atherogenic signaling cascade.[3] This pathway involves the activation of non-receptor Src-family tyrosine kinases, leading to downstream effects.[3][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm liposome This compound Liposome cd36 CD36 Receptor liposome->cd36 Binding src Src-Family Kinases (Fyn, Lyn) cd36->src Activation vav Vav Family GEFs src->vav Activation mapk MAP Kinases (JNK) vav->mapk Activation response Downstream Cellular Responses: - Ligand Internalization - Foam Cell Formation - Pro-inflammatory Signaling mapk->response Leads to

Caption: CD36 Signaling Pathway Activated by this compound.

References

Application Notes and Protocols for KDdiA-PC in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDdiA-PC (9-keto-10-dodecendioic acid ester of 2-lyso-PC) is an oxidized phospholipid (oxPL) that serves as a high-affinity ligand for the scavenger receptor CD36.[1] Its presence is implicated in various physiological and pathological processes, including the recognition of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in the development of atherosclerosis.[2][3] Understanding the in vitro effects of this compound is crucial for elucidating its role in cellular signaling and for the development of potential therapeutic interventions.

These application notes provide a summary of reported concentrations of this compound and related oxidized phospholipids used in in vitro cell culture and binding assays, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: In Vitro Concentrations of this compound and Related Oxidized Phospholipids

The following table summarizes the concentrations of this compound and other relevant oxidized phospholipids used in various in vitro experimental setups. It is important to note that the optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured.

Compound/MixtureCell Type/SystemConcentration(s)Incubation TimeObserved Effect/ApplicationReference(s)
This compound Supported Lipid Bilayers (SLB) for v-CD36 binding5, 7, and 10 mol % (in POPC vesicles)Not ApplicableConcentration-dependent binding of CD36 scavenger receptor-functionalized vesicles.[1]
This compound Molecular Dynamics Simulations10 mol % (in POPC bilayer)Not ApplicableSimulation of membrane biophysics and conformation of the oxidized moiety.[1]
KOdiA-PC & this compound HEK-293 cells overexpressing CD36 or SR-BIIC50 values determinedNot specifiedCompetitive binding assays to block the binding of 125I-NO2-LDL.[4]
Truncated Oxidized Phosphatidylcholines (OxPCs) ARPE-19 cells15 µM and 30 µM16 hoursAssessment of cytotoxicity. Higher concentration showed increased cytotoxicity.[5]
Oxidized PAPC (OxPAPC) Human Umbilical Vein Endothelial Cells (HUVECtert)20 µM24-72 hoursProtection of endothelial cells from stress induced by serum deprivation.[6][7]
Myeloperoxidase-oxidized LDL (Mox-LDL) THP-1 derived macrophages (M0, M1, M2)100 µg/mL24 hoursInduction of inflammatory responses.[8]

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cell cultures with this compound.

Materials:

  • Adherent cells of interest (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Culture the cells overnight to allow for attachment.

  • Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a complete cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture wells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared this compound working solutions and the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) in a humidified incubator at 37°C with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:

    • Cytotoxicity Assays: (e.g., WST-1, LDH release) to assess cell viability.[5]

    • Gene Expression Analysis: (e.g., qPCR) to measure the expression of target genes.

    • Protein Analysis: (e.g., Western blotting, ELISA) to quantify protein levels and phosphorylation status of signaling molecules.

    • Functional Assays: (e.g., migration assays, phagocytosis assays).

Protocol 2: CD36 Binding Assay using Supported Lipid Bilayers

This protocol describes a method to assess the binding of CD36 to this compound using a supported lipid bilayer (SLB) system.[1]

Materials:

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • This compound

  • Vesicles functionalized with CD36 (v-CD36)

  • Microfluidic device

  • Fluorescence microscope

Procedure:

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) composed of POPC with varying mole percentages of this compound (e.g., 5, 7, 10 mol %). Prepare pure POPC vesicles as a control.

  • SLB Formation in Microfluidic Device:

    • Inject the this compound containing POPC vesicles into one inlet of the microfluidic device.

    • Simultaneously inject pure POPC vesicles into the other inlet.

    • This will create a concentration gradient of this compound in the resulting supported lipid bilayer on the device surface.

  • v-CD36 Binding:

    • Inject fluorescently labeled v-CD36 into the microfluidic chamber.

    • Allow the v-CD36 to interact with the this compound gradient on the SLB.

  • Imaging and Analysis:

    • Use a fluorescence microscope to visualize the binding of v-CD36 to the SLB.

    • Quantify the number of bound vesicles across the different concentration regions of the this compound gradient.

Signaling Pathways and Experimental Workflow

This compound Initiated CD36 Signaling Pathway

This compound is a high-affinity ligand for the scavenger receptor CD36. The binding of this compound (often as a component of oxidized LDL) to CD36 on cells like macrophages and platelets initiates a downstream signaling cascade.

KDdiA_PC_CD36_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KDdiA_PC This compound (on oxLDL) CD36 CD36 Receptor KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation Downstream_Signaling Downstream Signaling (e.g., MAP Kinases) Src_Kinases->Downstream_Signaling Phosphorylation Cascade Cellular_Response Cellular Response (e.g., Foam Cell Formation, Platelet Activation) Downstream_Signaling->Cellular_Response Leads to Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_Treatment 2. Prepare this compound Working Solutions Treat_Cells 3. Treat Cells with This compound Prepare_Treatment->Treat_Cells Incubate 4. Incubate for Defined Period Treat_Cells->Incubate Harvest_Cells 5. Harvest Cells or Supernatant Incubate->Harvest_Cells Downstream_Assays 6. Perform Downstream Assays Harvest_Cells->Downstream_Assays

References

Application Notes and Protocols for CD36 Binding Affinity Assay with KDdiA-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor for a wide variety of ligands, including long-chain fatty acids, oxidized low-density lipoprotein (oxLDL), thrombospondin-1, and apoptotic cells.[1][2] Its involvement in diverse physiological and pathological processes such as lipid metabolism, angiogenesis, inflammation, and atherosclerosis makes it a compelling target for therapeutic intervention.[3][4] Understanding the binding affinity of novel compounds to CD36 is a critical step in the development of new drugs targeting this receptor.

This document provides a detailed protocol for a fluorescence-based binding affinity assay using KDdiA-PC, a fluorescently labeled oxidized phospholipid that serves as a high-affinity ligand for CD36.[1][5] This assay offers a sensitive and quantitative method to determine the dissociation constant (Kd) of test compounds for CD36, facilitating the screening and characterization of potential modulators.

Principle of the Assay

The assay is based on the principle of competitive binding. A fixed concentration of the fluorescent ligand, this compound, is incubated with cells or purified protein expressing CD36. In the presence of a competing unlabeled ligand (the test compound), the binding of this compound to CD36 will be displaced in a concentration-dependent manner. The resulting decrease in fluorescence signal is measured and used to calculate the binding affinity (Ki) of the test compound. The dissociation constant (Kd) of this compound itself can be determined through saturation binding experiments.

Quantitative Data Summary

The following table summarizes the binding affinities of various ligands to CD36, providing a reference for expected values and for the comparison of new compounds.

LigandKd/KiAssay MethodCell/Protein SystemReference
Oxidized LDL (oxLDL)27.9 ± 2.1 µg/mlSolid-phase binding assay with Dii-oxLDLRecombinant CD36[6]
1-palmitoyl-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC)Saturable binding observedFluorescence intensity assay with FITC-CD36 peptideSynthetic peptide of CD36[7][8]
[3H]this compoundBell-shaped pH and salt dependenceRadioligand binding assayGST-CD36 fusion protein[1][5]
FITC-Pip-abt-510Saturable binding observedFlow cytometry-based saturation binding assayU87 and U252 cells[9]

Experimental Protocols

Materials and Reagents
  • Cells: CHO or HEK293 cells stably expressing human CD36 (CHO-CD36, HEK293-CD36). Wild-type cells of the same line should be used as a negative control.

  • Fluorescent Ligand: this compound (or other suitable fluorescently labeled CD36 ligand).

  • Test Compounds: Unlabeled compounds to be tested for CD36 binding affinity.

  • Binding Buffer: Phosphate-buffered saline (PBS) pH 7.4, supplemented with 1 mM MgCl2 and 0.05% BSA.

  • Wash Buffer: Ice-cold PBS.

  • Cell Culture Medium: Appropriate medium for the cell line used (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well black, clear-bottom plates: For fluorescence measurements.

  • Fluorescence plate reader: With appropriate excitation and emission filters for the chosen fluorophore.

Experimental Workflow

The following diagram illustrates the general workflow for the CD36 binding affinity assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Cell Culture a1 Cell Seeding p1->a1 p2 Reagent Preparation a2 Incubation with Ligands p2->a2 a1->a2 a3 Washing a2->a3 d1 Fluorescence Measurement a3->d1 d2 Data Analysis (Kd/Ki determination) d1->d2

Experimental workflow for the CD36 binding affinity assay.

Detailed Protocol: Saturation Binding Assay (to determine Kd of this compound)
  • Cell Seeding:

    • Culture CHO-CD36 and wild-type CHO cells to ~80-90% confluency.

    • Harvest cells and seed them into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in binding buffer, ranging from a concentration of approximately 0.1x to 10x the expected Kd.

    • For determining non-specific binding, prepare a parallel set of dilutions containing a 100-fold excess of an unlabeled high-affinity CD36 ligand (e.g., oxidized LDL).

  • Incubation:

    • Gently wash the cells twice with 100 µL/well of binding buffer.

    • Add 50 µL of the this compound dilutions (and the non-specific binding dilutions) to the respective wells.

    • Incubate for 90 minutes at room temperature with gentle rocking, protected from light.[6]

  • Washing:

    • Aspirate the incubation solution from the wells.

    • Wash the cells three times with 150 µL/well of ice-cold wash buffer to remove unbound ligand.[6]

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore on this compound.

  • Data Analysis:

    • Subtract the fluorescence values from the non-specific binding wells from the total binding wells to obtain specific binding.

    • Plot the specific binding (fluorescence intensity) against the concentration of this compound.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax (maximum specific binding).[10]

Detailed Protocol: Competitive Binding Assay (to determine Ki of a test compound)
  • Cell Seeding: Follow step 1 of the saturation binding assay protocol.

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in binding buffer.

    • Prepare a solution of this compound in binding buffer at a concentration equal to its previously determined Kd.

  • Incubation:

    • Gently wash the cells twice with 100 µL/well of binding buffer.

    • Add 50 µL of the test compound dilutions to the wells.

    • Immediately add 50 µL of the this compound solution to all wells.

    • Incubate for 90 minutes at room temperature with gentle rocking, protected from light.

  • Washing: Follow step 4 of the saturation binding assay protocol.

  • Fluorescence Measurement: Follow step 5 of the saturation binding assay protocol.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound used and Kd is the dissociation constant of this compound.

CD36 Signaling Pathways

Ligand binding to CD36 initiates a cascade of intracellular signaling events that contribute to its diverse biological functions. The diagram below illustrates some of the key signaling pathways activated downstream of CD36.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cd36 CD36 src Src Family Kinases (Fyn, Lyn) cd36->src Activation ligand Ligand (oxLDL, Fatty Acids) ligand->cd36 Binding mapk MAPK Pathway (JNK, p38) src->mapk ros ROS Production src->ros gene Gene Expression (NF-κB, PPARγ) mapk->gene inflammation Inflammasome Activation ros->inflammation inflammation->gene

Simplified CD36 signaling pathway.

Upon ligand binding, CD36 can recruit and activate Src family kinases such as Fyn and Lyn.[11] This initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., JNK and p38), leading to the production of reactive oxygen species (ROS) and the activation of inflammatory pathways like the inflammasome.[12][13] These signaling events ultimately culminate in the regulation of gene expression through transcription factors such as NF-κB and PPARγ, influencing cellular processes like lipid uptake, inflammation, and apoptosis.[3][12]

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceIncomplete washingIncrease the number and duration of wash steps.
Non-specific binding of the fluorescent ligand to the platePre-coat the plate with a blocking agent (e.g., 1% BSA).
Low signal-to-noise ratioLow expression of CD36 in cellsUse a cell line with higher CD36 expression or optimize transfection/transduction efficiency.
Insufficient concentration of fluorescent ligandOptimize the concentration of this compound in the assay.
High variability between replicatesInconsistent cell seedingEnsure a homogenous cell suspension and careful pipetting.
Cell detachment during washingPerform washing steps gently. Consider using a plate washer for consistency.
No displacement by test compoundsTest compound has low affinity for CD36Test a wider range of concentrations.
Test compound is insoluble in the assay bufferCheck the solubility of the compound and consider using a co-solvent if necessary.

Conclusion

The described fluorescence-based binding assay provides a robust and reliable method for determining the binding affinity of compounds to the CD36 receptor. This protocol, along with the provided data and troubleshooting guide, will be a valuable tool for researchers in academia and industry working on the discovery and development of novel therapeutics targeting CD36-mediated pathologies.

References

Application Notes and Protocols: Incorporating KDdiA-PC into Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the successful incorporation of 9-keto-10-dodecendioic acid ester of 2-lyso-PC (KDdiA-PC) into model membrane systems. This compound is an oxidized phosphatidylcholine (oxPC) implicated in atherosclerosis and is a high-affinity ligand for the scavenger receptor CD36.[1][2][3] Understanding its effects on membrane biophysics is crucial for elucidating its role in disease and for developing novel therapeutic strategies.

Overview of this compound and its Effects on Model Membranes

This compound is a product of the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[3] Its structure features a truncated and oxidized sn-2 acyl chain with a terminal γ-oxo-α,β-unsaturated carboxylic acid, which is crucial for its recognition by scavenger receptors like CD36.[3] When incorporated into model membranes, this compound significantly alters their biophysical properties.

Studies have shown that increasing concentrations of this compound in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers lead to a decrease in membrane thickness and an increase in the area per lipid.[1][4] This is attributed to the conformation of the oxidized sn-2 tail, which tends to bend out of the hydrophobic core towards the hydrophilic headgroup region.[1] The presence of cholesterol can mitigate these effects, leading to thicker and more ordered membranes.[1]

Quantitative Data: Effects of this compound on Membrane Properties

The following tables summarize the quantitative effects of this compound on the biophysical properties of model membranes based on molecular dynamics (MD) simulations and experimental data.

Table 1: Effect of this compound Concentration on POPC Bilayer Thickness

This compound Mole Fraction (%)Average Membrane Thickness (Å)
038.96
1036.78

Data derived from molecular dynamics simulations of a POPC bilayer.[3]

Table 2: Comparative Effect of Oxidized Phospholipids on POPC Bilayer Thickness

Oxidized Phospholipid (10 mol%)Average Membrane Thickness (Å)
This compound36.78
PGPC*38.30

*1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC) is another oxidized phospholipid.[3]

Experimental Protocols

Preparation of this compound Containing Liposomes by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound using the extrusion method. This is a common technique to produce liposomes with a defined size distribution.[5]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform

  • This compound in a suitable organic solvent (e.g., chloroform/methanol mixture)

  • Chloroform

  • Argon or Nitrogen gas

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-Extruder set

  • Polycarbonate membranes (e.g., 0.1 µm pore size)

  • Glass vials

  • Rotary evaporator (optional)

  • Water bath sonicator

Protocol:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired molar ratios of POPC and this compound stock solutions.

    • Evaporate the organic solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial. For larger volumes, a rotary evaporator can be used.[6]

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired volume of hydration buffer to achieve the final total lipid concentration (e.g., 1 mg/mL).

    • Vortex the vial vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).

    • To facilitate hydration, the suspension can be incubated at a temperature above the phase transition temperature of the lipids and periodically sonicated in a water bath sonicator.[6]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 0.1 µm for LUVs).

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to ensure a homogenous population of unilamellar vesicles.[7]

    • The resulting liposome solution can be stored at 4°C.

Formation of this compound Containing Supported Lipid Bilayers (SLBs)

This protocol describes the formation of an SLB containing this compound on a silica substrate using the vesicle fusion method, which can be monitored by techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[1]

Materials:

  • This compound containing liposomes (prepared as in Protocol 3.1)

  • Silica-coated sensor crystals (for QCM-D) or other suitable substrates

  • Buffer solution (e.g., PBS)

  • QCM-D instrument or similar surface-sensitive technique

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the silica substrate to ensure a hydrophilic surface, which is critical for SLB formation. This can be done using methods like piranha solution treatment or plasma cleaning.

  • Baseline Measurement:

    • Mount the cleaned substrate in the measurement chamber (e.g., QCM-D flow cell).

    • Flow the buffer solution over the substrate to establish a stable baseline signal.

  • Vesicle Fusion:

    • Introduce the this compound containing liposome solution into the chamber.

    • The liposomes will adsorb to the silica surface and rupture, fusing to form a continuous lipid bilayer. This process can be monitored in real-time by observing changes in frequency and dissipation (for QCM-D).[1]

    • Studies have shown that liposomes containing this compound tend to form SLBs through a one-step rupture-on-contact pathway, which differs from the two-step adsorption-rupture process often seen with pure POPC liposomes.[1]

  • Rinsing:

    • After the SLB has formed (indicated by a stable signal), rinse the chamber with buffer to remove any unfused vesicles.

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_slb_formation SLB Formation lipid_mixing 1. Lipid Mixing (POPC + this compound in Chloroform) film_formation 2. Solvent Evaporation (Thin Lipid Film) lipid_mixing->film_formation hydration 3. Hydration (MLV Suspension) film_formation->hydration extrusion 4. Extrusion (LUV Suspension) hydration->extrusion substrate_prep 5. Substrate Preparation (Clean Silica Surface) vesicle_fusion 6. Vesicle Fusion (SLB Formation) extrusion->vesicle_fusion rinsing 7. Rinsing

Caption: Experimental workflow for incorporating this compound into model membranes.

signaling_pathway cluster_membrane Cell Membrane KDdiA_PC This compound CD36 CD36 Scavenger Receptor KDdiA_PC->CD36 Binding POPC POPC Downstream Downstream Signaling (e.g., Atherosclerosis) CD36->Downstream Activation

Caption: this compound interaction with the CD36 scavenger receptor.

References

Application Notes and Protocols for Studying Scavenger Receptor Activity Using KDdiA-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 9-keto-10-dodecendioic acid ester of 2-lyso-PC (KDdiA-PC), a specific oxidized phospholipid, to investigate the activity of class B scavenger receptors, particularly CD36 and Scavenger Receptor Class B Type I (SR-BI). This compound is a high-affinity ligand for these receptors and serves as a valuable tool in studying their role in various physiological and pathological processes, including atherosclerosis and thrombosis.[1][2][3]

Introduction

Specific oxidized phospholipids, such as this compound, accumulate at sites of oxidative stress and are recognized by scavenger receptors like CD36 and SR-BI.[1][3] This recognition is a key event in the pathogenesis of diseases like atherosclerosis, where the uptake of oxidized low-density lipoprotein (oxLDL) by macrophage scavenger receptors leads to foam cell formation.[4][5] this compound is a synthetic analog of naturally occurring oxidized phospholipids found in oxLDL, making it a powerful reagent for studying these interactions in a controlled laboratory setting.[1][4] Its high affinity for CD36 and SR-BI allows for its use in competitive binding assays to screen for novel inhibitors or to characterize the binding properties of other ligands.[1][2][3]

The structural basis for the high-affinity binding of this compound to class B scavenger receptors lies in its sn-2 acyl group, which incorporates a terminal γ-oxo-α,β-unsaturated carbonyl moiety.[1][4] This feature, along with a terminal carboxylate group, is crucial for its recognition by CD36 and SR-BI.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and related phospholipids in competing with the binding of 125I-labeled nitrated LDL (NO2-LDL) to cells overexpressing either CD36 or SR-BI. This data highlights the high affinity of this compound for these receptors.

PhospholipidTarget ReceptorIC50 (µM)
This compound CD36~2.5
KOdiA-PCCD36~5.0
PDPCCD36>50
PSPCCD36>50
This compound SR-BI~3.0
KOdiA-PCSR-BI~6.0
PDPCSR-BI>50
PSPCSR-BI>50

Data synthesized from competitive binding assays described in the literature.[1] Values are approximate and may vary depending on experimental conditions.

Signaling Pathways

Binding of oxidized phospholipids like this compound to CD36 on macrophages and platelets initiates a signaling cascade that contributes to inflammation and thrombosis. This pathway involves the activation of Src-family kinases, MAP kinases, and Vav family guanine nucleotide exchange factors, ultimately leading to the internalization of the ligand and cellular responses like foam cell formation and inhibition of migration.[6]

KDdiA_PC_CD36_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD36 CD36 This compound->CD36 Binding Src_Kinases Src-family kinases (Fyn, Lyn) CD36->Src_Kinases Activation Vav Vav Src_Kinases->Vav Activation MAP_Kinases MAP Kinases (JNK) Src_Kinases->MAP_Kinases Activation Cellular_Response Ligand Internalization Foam Cell Formation Inhibition of Migration Vav->Cellular_Response MAP_Kinases->Cellular_Response

Caption: this compound binding to CD36 activates downstream signaling.

Experimental Protocols

The following are detailed protocols for the preparation of this compound-containing vesicles and their use in scavenger receptor binding assays.

Protocol 1: Preparation of this compound Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of phospholipid vesicles incorporating this compound, which can be used in cell-based assays.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other carrier lipid

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • In a clean glass tube, dissolve the desired amounts of POPC and this compound in chloroform. A typical molar ratio is 1:1, but this can be varied depending on the experimental requirements.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in PBS by vortexing to create a multilamellar vesicle suspension.

  • To form small unilamellar vesicles (SUVs), sonicate the suspension on ice using a probe sonicator until the solution becomes clear.

  • The final vesicle preparation can be stored at 4°C for a short period. For long-term storage, it is recommended to prepare fresh vesicles.

Protocol 2: Competitive Binding Assay for Scavenger Receptor Activity

This protocol outlines a competitive binding assay to determine the ability of a test compound to inhibit the binding of a labeled ligand (e.g., 125I-oxLDL) to scavenger receptors expressed on cells.

Materials:

  • Cells overexpressing the scavenger receptor of interest (e.g., HEK293-CD36 or HEK293-SR-BI)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • 125I-labeled oxLDL or another suitable labeled ligand

  • This compound containing vesicles (as a positive control competitor)

  • Test compounds

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Gamma counter

Procedure:

  • Seed the scavenger receptor-expressing cells in multi-well plates and grow to confluence.

  • On the day of the experiment, wash the cells twice with ice-cold binding buffer.

  • Prepare serial dilutions of the test compound and the this compound positive control in binding buffer.

  • Add the diluted test compounds or this compound to the respective wells.

  • Add a constant concentration of 125I-oxLDL to all wells.

  • Incubate the plates at 4°C for 2-4 hours with gentle agitation.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold binding buffer to remove unbound ligand.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture scavenger receptor- expressing cells Add_Competitors Add competitors to cells Cell_Culture->Add_Competitors Ligand_Prep Prepare labeled ligand (e.g., 125I-oxLDL) Add_Ligand Add labeled ligand to all wells Ligand_Prep->Add_Ligand Competitor_Prep Prepare serial dilutions of This compound and test compounds Competitor_Prep->Add_Competitors Add_Competitors->Add_Ligand Incubate Incubate at 4°C Add_Ligand->Incubate Wash Wash to remove unbound ligand Incubate->Wash Lyse Lyse cells Wash->Lyse Measure_Radioactivity Measure radioactivity Lyse->Measure_Radioactivity Calculate_IC50 Calculate IC50 values Measure_Radioactivity->Calculate_IC50

Caption: Workflow for a competitive scavenger receptor binding assay.

Applications in Drug Development

The use of this compound in scavenger receptor activity assays provides a robust platform for the discovery and development of novel therapeutics targeting diseases associated with oxidative stress and lipid accumulation.

  • High-Throughput Screening: The competitive binding assay described can be adapted for a high-throughput format to screen large compound libraries for potential inhibitors of scavenger receptor-ligand interactions.

  • Lead Optimization: For promising lead compounds, this compound can be used to determine their potency and specificity for different scavenger receptors.

  • Mechanism of Action Studies: By competing with a well-characterized ligand like this compound, researchers can gain insights into the mechanism by which a new drug candidate modulates scavenger receptor activity.

By providing a reliable and reproducible method for studying scavenger receptor biology, this compound is an indispensable tool for academic and industrial researchers working to understand and treat cardiovascular and inflammatory diseases.

References

Application Notes and Protocols for KDdiA-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC), a key oxidized phospholipid involved in cellular signaling and the pathogenesis of atherosclerosis.

Introduction

This compound is a potent ligand for the scavenger receptor CD36, playing a crucial role in the recognition of oxidized low-density lipoprotein (oxLDL) by macrophages.[1] This interaction triggers a signaling cascade that leads to foam cell formation, a hallmark of atherosclerotic plaques.[1][2][3] Understanding the precise mechanisms of this compound action requires standardized and reproducible methods for its preparation and use in experimental settings.

Solubility and Storage

This compound is typically supplied as a solution in ethanol.[4] Proper storage is critical to maintain its stability and activity.

Storage Conditions:

  • Long-term storage: Store the ethanolic solution at -80°C for up to two years.[4]

  • Aqueous solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]

Solubility Data:

SolventSolubilityReference
Ethanol~30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~0.5 mg/mL[4]
Dimethylformamide (DMF)~0.5 mg/mL[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[4]

Experimental Protocols

Protocol for Changing Solvent from Ethanol

This protocol is essential for preparing this compound in a solvent suitable for your experimental system.

Materials:

  • This compound in ethanol

  • Gentle stream of inert nitrogen gas

  • Solvent of choice (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

  • Under a gentle stream of nitrogen gas, carefully evaporate the ethanol from the desired amount of this compound solution.

  • Immediately add the solvent of choice to the dried this compound.

  • Vortex briefly to ensure complete dissolution.

Protocol for Preparing this compound Solution in PBS (pH 7.2)

This protocol is suitable for experiments requiring an aqueous solution of this compound.

Materials:

  • This compound (dried from ethanol as per Protocol 3.1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

Procedure:

  • Following Protocol 3.1, evaporate the ethanol from the required amount of this compound.

  • Immediately add the desired volume of sterile PBS (pH 7.2) to the dried this compound to achieve the final working concentration.

  • Vortex the solution until the this compound is completely dissolved. The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[4]

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[4]

Protocol for Preparing this compound for Macrophage Cell Culture

This protocol describes the preparation of this compound for treating macrophage cell lines (e.g., RAW 264.7) to study foam cell formation.

Materials:

  • This compound in ethanol

  • Sterile PBS (pH 7.2)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Bovine Serum Albumin (BSA) - fatty acid-free (optional, for complexation)

Procedure:

Method 1: Direct Addition to Medium (for low concentrations)

  • Prepare a stock solution of this compound in sterile PBS as described in Protocol 3.2.

  • Further dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration (e.g., 30 µM).[4]

  • Add the this compound-containing medium to the macrophage culture.

Method 2: Complexation with BSA (for improved solubility and delivery)

  • Prepare a stock solution of this compound in sterile PBS as described in Protocol 3.2.

  • Prepare a sterile solution of fatty acid-free BSA in PBS.

  • Gently mix the this compound stock solution with the BSA solution. The molar ratio of this compound to BSA can be optimized for your specific experiment, but a ratio of 2:1 to 5:1 is a common starting point for fatty acids.

  • Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

  • Add the this compound/BSA complex to the cell culture medium to reach the final desired concentration.

Protocol for Preparation of this compound Containing Vesicles

This protocol is for creating small unilamellar vesicles (SUVs) incorporating this compound, which can be used to mimic oxidized lipoproteins in cell-based assays.[2][4]

Materials:

  • This compound

  • Carrier phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Chloroform

  • Argon-sparged sodium phosphate buffer

  • Mini-Extruder with 0.1-µm polycarbonate filter

Procedure:

  • In a glass vial, dissolve the desired molar ratio of this compound and the carrier phospholipid (e.g., POPC) in chloroform.

  • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the wall of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with argon-sparged sodium phosphate buffer by vortexing. The temperature of the buffer should be above the transition temperature of the carrier lipid.

  • To create SUVs, subject the hydrated lipid suspension to multiple extrusions (at least 10 passes) through a 0.1-µm polycarbonate filter using a mini-extruder at a temperature above the lipid transition temperature.[4]

  • The resulting vesicle solution can be used in cell culture experiments.

Signaling Pathways and Experimental Workflows

This compound and CD36 Signaling Pathway

This compound is a high-affinity ligand for the scavenger receptor CD36. The binding of this compound (often presented on the surface of oxidized LDL or vesicles) to CD36 on macrophages initiates a signaling cascade that is central to the development of atherosclerosis. This process involves the recruitment of a signalosome complex, activation of downstream kinases, and ultimately leads to the uptake of oxidized lipids and the transformation of macrophages into foam cells.[6][7]

KDdiA_PC_CD36_Signaling KDdiA_PC This compound (on oxLDL/Vesicles) CD36 CD36 KDdiA_PC->CD36 Binding Signalosome Signalosome Assembly (Src-family kinases, Vav, etc.) CD36->Signalosome Recruitment Lipid_Uptake Oxidized Lipid Uptake CD36->Lipid_Uptake Internalization MAPK MAPK Activation (JNK, p38) Signalosome->MAPK ROS ROS Production (NADPH Oxidase) Signalosome->ROS Inflammation Inflammatory Response MAPK->Inflammation ROS->Inflammation Foam_Cell Foam Cell Formation Lipid_Uptake->Foam_Cell

Caption: this compound binding to CD36 initiates a signaling cascade.

Experimental Workflow for Studying this compound Effects on Macrophages

The following workflow outlines a typical experiment to investigate the impact of this compound on macrophage activation and foam cell formation.

Experimental_Workflow Prep Prepare this compound Solution/Vesicles (Protocols 3.2, 3.3, or 3.4) Treat Treat Macrophages with this compound Prep->Treat Culture Culture Macrophages (e.g., RAW 264.7) Culture->Treat Incubate Incubate for a Defined Period (e.g., 24 hours) Treat->Incubate Analyze Analyze Cellular Response Incubate->Analyze OilRedO Oil Red O Staining (Lipid Accumulation) Analyze->OilRedO Gene_Expression Gene Expression Analysis (e.g., qPCR for inflammatory markers) Analyze->Gene_Expression Cytokine Cytokine Measurement (e.g., ELISA) Analyze->Cytokine

Caption: Workflow for macrophage treatment and analysis.

Logical Relationship for Solvent Selection

The choice of solvent is critical and depends on the experimental design. This diagram illustrates the decision-making process.

Solvent_Selection Start Need to prepare This compound solution? Aqueous Aqueous System? (e.g., Cell Culture) Start->Aqueous Organic Organic Solvent Required? Aqueous->Organic No Use_PBS Use PBS (Protocol 3.2) Aqueous->Use_PBS Yes Use_DMSO Use DMSO or DMF (Protocol 3.1) Organic->Use_DMSO Yes Consider_BSA Consider BSA Complexation (Protocol 3.3) Use_PBS->Consider_BSA

Caption: Decision tree for selecting an appropriate solvent for this compound.

References

Troubleshooting & Optimization

preventing aggregation of KDdiA-PC in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is an oxidized phospholipid that serves as a potent ligand for the macrophage scavenger receptor CD36.[1][2] Like many amphipathic molecules, this compound has a tendency to aggregate in aqueous solutions, which can lead to inaccurate experimental results, loss of biological activity, and difficulties in formulation.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation is a clear indicator of aggregation. This can be caused by several factors including improper solvent, pH, or high salt concentrations.[3] It is recommended to discard the solution and prepare a fresh one following the guidelines in this document.

Q3: How long can I store this compound in an aqueous buffer?

It is not recommended to store aqueous solutions of this compound for more than one day.[2] For longer-term storage, keep this compound in an organic solvent like ethanol at -80°C.[2]

Q4: Can I freeze my aqueous this compound solution?

Freezing and thawing can induce aggregation of lipid-based formulations.[4] If freezing is necessary, consider adding a cryoprotectant such as sucrose or trehalose.[4] However, fresh preparation is always the best practice.

Troubleshooting Guide

Issue: this compound Aggregation Observed Immediately After Dissolving in Aqueous Buffer

This is a common issue that can arise from several factors related to the solvent exchange and buffer conditions. Below are potential causes and their solutions.

Potential Cause Recommended Solution
Residual Organic Solvent Ensure all organic solvent (e.g., ethanol) is completely removed under a gentle stream of nitrogen before adding the aqueous buffer.[2]
Suboptimal pH Maintain the pH of your aqueous buffer within a stable range, typically between 6.5 and 7.5 for phosphatidylcholine-based lipids.[3]
High Ionic Strength High salt concentrations can disrupt the electrostatic balance and promote aggregation.[3] If possible, reduce the salt concentration of your buffer.
High this compound Concentration Higher concentrations of lipids increase the likelihood of aggregation.[5] Try working with lower, yet experimentally relevant, concentrations.
Issue: this compound Solution Aggregates Over a Short Period (Hours to a Day)

This indicates a stability issue in the chosen aqueous environment.

Potential Cause Recommended Solution
Inadequate Storage Temperature For short-term storage of aqueous solutions (less than 24 hours), refrigeration at 4°C is often preferable to room temperature.[4]
Lack of Stabilizing Agents For applications requiring longer stability, consider the inclusion of stabilizing agents such as PEGylated lipids or charged phospholipids to provide steric or electrostatic repulsion.[5][6][7]
Oxidation/Degradation As an oxidized phospholipid, this compound may be susceptible to further degradation. Prepare fresh solutions for each experiment to ensure consistency.[2]

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Reference
Ethanol~30 mg/mL[1]
PBS (pH 7.2)~5 mg/mL[1][2]
DMSO~0.5 mg/mL[1][2]
DMF~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of an Organic Solvent-Free Aqueous Solution of this compound

This protocol describes the preparation of an aqueous solution of this compound from its stock solution in ethanol.

Materials:

  • This compound in ethanol

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Inert gas (e.g., nitrogen or argon)

  • Glass vial

Procedure:

  • Transfer the desired volume of this compound in ethanol to a clean glass vial.

  • Evaporate the ethanol under a gentle stream of inert gas. A thin lipid film will form on the bottom of the vial.

  • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[4]

  • Immediately add the pre-warmed aqueous buffer to the dried lipid film.

  • Gently vortex or sonicate the solution to ensure complete dissolution. The solution should be clear.

Protocol 2: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. An increase in particle size and polydispersity index (PDI) over time can indicate aggregation.

Materials:

  • Freshly prepared aqueous this compound solution

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare the aqueous this compound solution as described in Protocol 1.

  • Filter the solution through a 0.22 µm filter to remove any dust or large aggregates.

  • Immediately measure the initial particle size (Z-average) and PDI using the DLS instrument.

  • Incubate the solution under the desired experimental conditions (e.g., at room temperature or 37°C).

  • Periodically take aliquots of the solution and measure the particle size and PDI.

  • An increase in the Z-average diameter and/or a PDI value greater than 0.2 may indicate aggregation.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis start Start with this compound in Ethanol evaporate Evaporate Ethanol (Nitrogen Stream) start->evaporate dry Dry Lipid Film (Under Vacuum) evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate dissolve Vortex/Sonicate to Dissolve hydrate->dissolve filter Filter Solution (0.22 µm) dissolve->filter Freshly Prepared Solution dls Measure Initial Size and PDI (DLS) filter->dls incubate Incubate Under Experimental Conditions dls->incubate dls_time Measure Size and PDI Over Time incubate->dls_time analyze Analyze for Increased Size and PDI dls_time->analyze conclusion Aggregation Detected analyze->conclusion PDI > 0.2 or Increased Size

Caption: Experimental workflow for preparing and assessing the aggregation of this compound in an aqueous solution.

troubleshooting_flowchart cluster_immediate Immediate Aggregation Troubleshooting cluster_stability Long-Term Stability Troubleshooting start This compound Aggregation Observed q1 When is aggregation observed? start->q1 immediately Immediately after dissolving q1->immediately Immediately over_time Over time q1->over_time Over Time check_solvent Ensure complete solvent removal immediately->check_solvent check_temp Store at 4°C (short-term) over_time->check_temp check_ph Check buffer pH (aim for 6.5-7.5) check_solvent->check_ph check_salt Reduce ionic strength check_ph->check_salt check_conc Lower this compound concentration check_salt->check_conc end Clear Solution check_conc->end add_stabilizer Consider adding stabilizers (e.g., PEG-lipids) check_temp->add_stabilizer fresh_prep Prepare fresh solution for each experiment add_stabilizer->fresh_prep fresh_prep->end

References

Technical Support Center: Optimizing KDdiA-PC Concentration for Supported Lipid Bilayer (SLB) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing KDdiA-PC concentration in Supported Lipid Bilayer (SLB) formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for forming high-quality SLBs. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound vesicles for SLB formation?

A1: The optimal this compound vesicle concentration for SLB formation is not a single value but typically falls within a range that needs to be determined empirically for your specific experimental conditions. Successful SLB formation is dependent on achieving a critical surface coverage of vesicles that leads to their rupture and fusion into a planar bilayer.[1][2] Generally, a starting concentration range for vesicle suspensions is between 0.1 and 1 mg/mL.[3][4] It is recommended to perform a concentration series to identify the ideal concentration for your specific lipid composition and substrate.

Q2: How does the concentration of this compound affect the quality of the SLB?

A2: The concentration of your this compound vesicle solution plays a critical role in the quality of the resulting SLB.

  • Too low a concentration: May result in incomplete bilayer formation, leaving gaps or patches on the substrate.[4]

  • Too high a concentration: Can lead to the formation of multiple bilayers or the adsorption of intact vesicles on top of the primary SLB, increasing surface roughness and creating artifacts.[4][5]

Q3: What are the key factors, besides concentration, that influence SLB formation?

A3: Several factors can significantly impact the success and quality of SLB formation. These include:

  • Lipid Composition: The phase of the lipid (gel vs. fluid) is crucial. Fluid-phase lipids generally facilitate vesicle fusion.[6] The inclusion of other lipids, such as cholesterol, can hinder vesicle rupture.[1][2]

  • Buffer Conditions: The ionic strength, pH, and presence of divalent cations (like Ca²⁺) in the buffer are critical.[6][7] Divalent cations can promote vesicle fusion by screening electrostatic repulsion between the vesicles and the substrate.

  • Temperature: The deposition temperature should ideally be above the phase transition temperature (Tm) of the lipid to ensure the lipids are in a fluid state.[6][8]

  • Substrate Properties: The cleanliness and hydrophilicity of the substrate (e.g., glass, mica, silicon dioxide) are paramount for successful vesicle fusion.[2]

Q4: How can I confirm that a complete and fluid SLB has formed?

A4: Several surface-sensitive techniques can be used to characterize the formation and quality of your SLB:

  • Quartz Crystal Microbalance with Dissipation (QCM-D): This technique monitors changes in frequency and dissipation upon vesicle adsorption and rupture, providing real-time information on the formation process and the viscoelastic properties of the bilayer.[7][9]

  • Fluorescence Microscopy: By incorporating a small percentage of fluorescently labeled lipids into your vesicles, you can visually inspect the uniformity and completeness of the bilayer.[10]

  • Fluorescence Recovery After Photobleaching (FRAP): This method is used to confirm the lateral fluidity of the formed bilayer by measuring the diffusion of fluorescently labeled lipids back into a photobleached area.[11]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the SLB, allowing for the identification of defects, holes, or adsorbed vesicles.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound concentration for SLB formation.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete SLB Formation (Patchy Bilayer) 1. Vesicle concentration is too low. 2. Incubation time is too short. 3. Sub-optimal buffer conditions (e.g., low ionic strength, absence of divalent cations). 4. The deposition temperature is below the lipid's phase transition temperature (Tm).[6]1. Increase the vesicle concentration in increments (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL). 2. Increase the incubation time. 3. Optimize buffer conditions: increase ionic strength (e.g., 100-150 mM NaCl) or add 2-5 mM CaCl₂.[6] 4. Increase the deposition temperature to be above the Tm of this compound.
Adsorbed Vesicles on the Surface (No Rupture) 1. Vesicle concentration is too high. 2. The lipid composition is too rigid (e.g., high cholesterol content).[1] 3. The substrate is not sufficiently hydrophilic.1. Decrease the vesicle concentration. 2. If using a lipid mixture, consider reducing the mole percentage of rigidifying components. For pure this compound, ensure the temperature is well above its Tm. 3. Ensure thorough cleaning of the substrate to render it hydrophilic. Plasma cleaning or piranha etching are common methods.[12]
Low Lateral Mobility (from FRAP) 1. Incomplete bilayer with trapped, immobile vesicles. 2. The temperature is too close to the lipid's Tm. 3. The SLB has been exposed to air.[3]1. Re-optimize the vesicle concentration and buffer conditions to ensure complete bilayer formation. 2. Perform the experiment at a temperature further above the Tm. 3. Always keep the SLB hydrated and avoid exposure to air during handling and imaging.
High Defect Density in the Bilayer 1. Impurities in the lipid or buffer. 2. Sub-optimal vesicle preparation (e.g., heterogeneous size distribution). 3. Mechanical stress during rinsing.1. Use high-purity lipids and freshly prepared, filtered buffer. 2. Ensure consistent vesicle size through extrusion.[13] 3. Perform gentle buffer exchanges to remove excess vesicles without disrupting the formed bilayer.

Data Presentation

Table 1: Influence of Vesicle Concentration on SLB Formation

Vesicle Concentration (mg/mL)QCM-D Frequency Shift (Δf)QCM-D Dissipation Change (ΔD)FRAP Mobile Fraction (%)Visual Observation (Fluorescence Microscopy)
0.05-15 Hz> 2 x 10⁻⁶< 50%Patchy, incomplete coverage
0.1-25 Hz< 0.5 x 10⁻⁶> 95%Uniform, complete bilayer
0.5-25 Hz< 0.5 x 10⁻⁶> 95%Uniform, complete bilayer
1.0> -30 Hz> 1 x 10⁻⁶Variable, often lowerMay show bright puncta from adsorbed vesicles

Note: The values presented in this table are representative and may vary depending on the specific lipid composition, substrate, and instrumentation used. A frequency shift of approximately -25 Hz and a low dissipation change are characteristic of a complete, rigid SLB on a silica surface.[9]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) of this compound by Extrusion
  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound lipid in chloroform in a round-bottom flask.

    • If using fluorescently labeled lipids, add them to the chloroform solution at this stage (typically 0.5-1 mol%).

    • Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the bottom.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the dried lipid film with the desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the solution vigorously to suspend the lipids, which will form multilamellar vesicles (MLVs). The solution will appear milky.[13]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This helps to break down the multilamellar structures.[3]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of this compound.

    • Pass the vesicle suspension through the membrane 11-21 times. The solution should become translucent.[13]

    • The resulting solution contains small unilamellar vesicles (SUVs) of a defined size.

Protocol 2: SLB Formation by Vesicle Fusion
  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass coverslip). A common method is to sonicate in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen.

    • Just before use, treat the substrate with oxygen plasma or a piranha solution to create a clean, hydrophilic surface.

  • Vesicle Deposition:

    • Place the cleaned substrate in a suitable chamber.

    • Dilute the SUV stock solution to the desired concentration (e.g., 0.1 mg/mL) in a buffer that may contain divalent cations (e.g., 10 mM Tris, 100 mM NaCl, 2 mM CaCl₂, pH 7.4). Add the CaCl₂ immediately before use to avoid vesicle aggregation.[9]

    • Add the vesicle solution to the chamber, ensuring the substrate is fully covered.

  • Incubation:

    • Incubate at a temperature above the Tm of this compound for 30-60 minutes.

  • Rinsing:

    • Gently rinse the chamber with vesicle-free buffer to remove any non-adsorbed vesicles. This should be done carefully to avoid dewetting the surface.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_formation SLB Formation cluster_characterization Characterization LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion FreezeThaw->Extrusion VesicleDeposition Vesicle Deposition Extrusion->VesicleDeposition SubstratePrep Substrate Preparation SubstratePrep->VesicleDeposition Incubation Incubation VesicleDeposition->Incubation Rinsing Rinsing Incubation->Rinsing QCMD QCM-D Rinsing->QCMD Fluorescence Fluorescence Microscopy Rinsing->Fluorescence AFM AFM Rinsing->AFM FRAP FRAP Fluorescence->FRAP

Caption: Experimental workflow for SLB formation and characterization.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions Start Start SLB Formation CheckQuality Assess Bilayer Quality (e.g., Fluorescence Microscopy) Start->CheckQuality GoodQuality High-Quality SLB (Complete & Fluid) CheckQuality->GoodQuality Good PoorQuality Poor Quality SLB CheckQuality->PoorQuality Poor Troubleshoot Troubleshoot PoorQuality->Troubleshoot Incomplete Incomplete Coverage Troubleshoot->Incomplete AdsorbedVesicles Adsorbed Vesicles Troubleshoot->AdsorbedVesicles LowMobility Low Mobility Troubleshoot->LowMobility AdjustConc Adjust Vesicle Concentration Incomplete->AdjustConc OptimizeBuffer Optimize Buffer (Ionic Strength, Cations) Incomplete->OptimizeBuffer AdsorbedVesicles->AdjustConc CheckSubstrate Check Substrate Cleanliness AdsorbedVesicles->CheckSubstrate LowMobility->Incomplete AdjustTemp Adjust Temperature LowMobility->AdjustTemp

References

Technical Support Center: Stability and Degradation of KDdiA-PC in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling KDdiA-PC (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine) to minimize degradation and ensure experimental reproducibility. The information provided is based on general principles for the storage of oxidized phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an oxidized phosphatidylcholine that is used in biomedical research, particularly in studies related to atherosclerosis and inflammatory responses. The stability of this compound is critical because its degradation can lead to the formation of various byproducts, potentially altering its biological activity and leading to inconsistent experimental results.

Q2: What are the primary degradation pathways for this compound?

A2: As an oxidized and unsaturated lipid, this compound is susceptible to two primary degradation pathways:

  • Further Oxidation: The polyunsaturated fatty acid backbone can undergo additional oxidation, especially if exposed to oxygen and light. This is often a free-radical chain reaction.[1][2]

  • Hydrolysis: The ester linkages in the phospholipid can be hydrolyzed, breaking the molecule into free fatty acids and lysophosphatidylcholine (lyso-PC).[3] The presence of water and extreme pH conditions can accelerate hydrolysis.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be assessed through several analytical techniques:

  • Chromatography (TLC, HPLC/UPLC): The appearance of new spots or peaks, or a change in the retention time of the main peak, can indicate degradation.

  • Mass Spectrometry (MS): This can be used to identify degradation products by their mass-to-charge ratio.

  • UV-Vis Spectroscopy: An increase in absorbance at specific wavelengths (e.g., around 234 nm for conjugated dienes) can indicate lipid peroxidation.[4]

  • Peroxide Value Assays: Specific kits are available to quantify the presence of lipid hydroperoxides.[4]

Storage and Handling Guidelines

Proper storage and handling are paramount to maintaining the integrity of this compound. The following tables summarize the recommended procedures.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lower.[5][6][7][8][9]Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Store under an inert gas (argon or nitrogen).[7][8][9][10]Minimizes exposure to oxygen, thereby preventing further oxidation.
Container Glass vial with a Teflon-lined cap.[7][8][9]Avoids leaching of plasticizers and other contaminants from plastic containers.[7][8][9][10]
Form In a suitable organic solvent (e.g., chloroform, ethanol).Unsaturated lipids are generally more stable in solution than as a dry powder, which can be hygroscopic and prone to oxidation.[7][8][9]
Light Protect from light by using amber vials or storing in the dark.[5][6]Light can promote photo-oxidative degradation.
Handling Procedures
ActionRecommendationRationale
Aliquoting Aliquot the stock solution into smaller, single-use volumes.Minimizes repeated freeze-thaw cycles which can accelerate degradation.[6]
Warming Before use, allow the vial to warm to room temperature before opening.Prevents condensation of atmospheric water inside the cold vial, which can lead to hydrolysis.
Solvent Removal If the solvent needs to be removed, do so under a stream of inert gas.Avoids prolonged exposure to air and potential oxidation.
Aqueous Solutions Prepare aqueous solutions or liposomes fresh for each experiment.Phospholipids are prone to hydrolysis in aqueous environments.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock.1. Check the storage conditions of your stock solution. 2. Perform an analytical check (e.g., TLC or HPLC) to assess the purity of the stock. 3. If degradation is suspected, use a fresh, unopened vial of this compound.
Formation of precipitates in the stock solution 1. The solubility limit has been exceeded. 2. Degradation products are precipitating.1. Gently warm the solution and vortex to redissolve. If it does not redissolve, it may have degraded. 2. Centrifuge the vial and use the supernatant, but be aware that the concentration may have changed. It is best to use a fresh sample.
Difficulty in forming stable liposomes Presence of hydrolysis products like lyso-PC, which act as detergents.[3]1. Confirm the integrity of the this compound stock. 2. Prepare fresh liposomes and use them promptly.

Visualizing Degradation and Experimental Workflows

Degradation Pathways of Phosphatidylcholines

PC Intact this compound (Phosphatidylcholine) Oxidation Further Oxidation (Exposure to O₂, Light) PC->Oxidation Hydrolysis Hydrolysis (Presence of Water) PC->Hydrolysis Ox_Products Oxidized Byproducts (e.g., hydroperoxides, shorter-chain lipids) Oxidation->Ox_Products Lyso_PC Lyso-PC Hydrolysis->Lyso_PC FFA Free Fatty Acid Hydrolysis->FFA

Caption: Primary degradation pathways for this compound.

Recommended Experimental Workflow for Using this compound

cluster_prep Preparation cluster_exp Experiment cluster_QC Quality Control Start Retrieve Aliquot from -20°C Storage Warm Warm to Room Temperature Before Opening Start->Warm Solvent_Evap Evaporate Solvent (under inert gas) Warm->Solvent_Evap Resuspend Resuspend in Experimental Buffer Solvent_Evap->Resuspend Purity_Check Optional: Analytical Purity Check (TLC/HPLC) Solvent_Evap->Purity_Check Liposome Prepare Liposomes (or other formulation) Resuspend->Liposome Assay Perform Cellular/ Biochemical Assay Liposome->Assay

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Preparation of KDdiA-PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during the preparation of liposomes containing 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC), a prominent oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in liposome preparations?

A1: this compound is an oxidized phosphatidylcholine that plays a significant role in various biological processes, including immune responses and atherosclerosis. In research, this compound-containing liposomes are utilized as model membranes to study the interactions of oxidized lipids with cells and proteins, such as scavenger receptors.

Q2: What are the most common artifacts encountered during the preparation of this compound liposomes?

A2: The most common artifacts include:

  • Lipid Oxidation: Further uncontrolled oxidation of this compound or other unsaturated lipids in the formulation.

  • Liposome Aggregation: The clumping of liposomes, leading to larger and unstable vesicles.

  • Size Heterogeneity: A wide distribution of liposome sizes, which can affect experimental reproducibility.

  • Low Incorporation Efficiency: Inefficient incorporation of this compound into the liposome bilayer.

  • Leakage of Encapsulated Material: Premature release of encapsulated contents due to membrane instability.

Q3: How does the presence of oxidized phospholipids like this compound affect the physical properties of the liposome membrane?

A3: The incorporation of oxidized phospholipids can significantly alter the biophysical properties of the lipid bilayer. Studies have shown that oxidized lipids can lead to membrane thinning and a decrease in the lateral ordering of lipids. This is because the oxidized acyl chains are more polar and can disrupt the tight packing of the phospholipid tails.

Q4: What are the key considerations for storing this compound and liposomes containing it?

A4: To prevent further oxidation and degradation, this compound should be stored in an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C). Similarly, prepared this compound liposomes should be stored at 4°C for short-term use and protected from light and oxygen.[1] For long-term storage, freeze-drying (lyophilization) with a suitable cryoprotectant may be considered.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of this compound liposomes.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI) / Heterogeneous Liposome Size Inefficient hydration of the lipid film.Ensure the lipid film is thin and evenly distributed. Hydrate above the phase transition temperature (Tm) of the lipids with gentle agitation.
Inadequate sizing method.Use extrusion through polycarbonate membranes with a defined pore size for better size control. Multiple extrusion cycles (e.g., 11-21 passes) are recommended.[3] Sonication can also be used, but it may lead to broader size distributions.
Liposome Aggregation High concentration of oxidized lipids leading to altered surface properties.Optimize the molar percentage of this compound in the formulation.
Insufficient surface charge.Incorporate a small percentage of a charged lipid (e.g., phosphatidylglycerol for negative charge or DOTAP for positive charge) to increase electrostatic repulsion between vesicles.
Presence of divalent cations (e.g., Ca2+, Mg2+).Use a chelating agent like EDTA in the buffer if the presence of divalent cations is suspected.[4]
Improper storage conditions.Store liposomes at appropriate temperatures (4°C) and concentrations. Avoid freezing unless a cryoprotectant is used.
Evidence of Further Lipid Oxidation (e.g., color change, off-odor) Exposure to oxygen during preparation or storage.Use degassed buffers and purge all solutions and vials with an inert gas like argon or nitrogen.[1][5]
Presence of metal ion catalysts.Use high-purity lipids and reagents. Consider adding a lipid-soluble antioxidant like α-tocopherol to the formulation.
Exposure to light.Protect the lipid solutions and liposome suspensions from light by using amber vials or covering them with aluminum foil.
Low Incorporation of this compound Incompatibility with other lipids in the formulation.Ensure that the lipid mixture is homogenous before forming the thin film. Co-dissolving all lipids in an appropriate organic solvent is crucial.
Phase separation of lipids.Prepare liposomes at a temperature above the Tm of all lipid components to ensure proper mixing in the bilayer.
Leakage of Encapsulated Aqueous Content Destabilization of the bilayer by oxidized lipids.The inclusion of cholesterol in the liposome formulation can help to stabilize the bilayer and reduce leakage.[6]
Mechanical stress during preparation (e.g., excessive sonication).Optimize the sonication time and power, or use the gentler extrusion method for sizing.

Experimental Protocols

General Protocol for this compound Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol is a standard method for preparing unilamellar this compound liposomes of a defined size.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired matrix lipid

  • 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS), degassed

  • Argon or nitrogen gas

  • Mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of POPC, this compound, and cholesterol in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the degassed buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.[1]

  • Sizing by Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a gas-tight syringe.

    • Pass the suspension through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) of a more uniform size.[3]

  • Storage:

    • Store the final liposome suspension at 4°C in a sealed vial, purged with argon or nitrogen to prevent oxidation.[1]

Data Presentation

Table 1: Influence of Extrusion Cycles on Liposome Size and Polydispersity
Number of Extrusion PassesMean Diameter (nm)Polydispersity Index (PDI)
1180 ± 250.25 ± 0.05
5140 ± 150.15 ± 0.03
11115 ± 100.08 ± 0.02
21105 ± 80.05 ± 0.01

Note: This table presents hypothetical data for illustrative purposes, demonstrating the general trend observed when increasing the number of extrusion passes.

Table 2: Effect of Cholesterol Content on Membrane Stability (Leakage of Encapsulated Carboxyfluorescein)
Cholesterol (mol%)% Leakage after 24h at 37°C
035%
1020%
2012%
308%

Note: This table illustrates the general trend of decreased leakage with increased cholesterol content, based on principles of membrane stabilization.[6] Actual values may vary depending on the specific lipid composition and experimental conditions.

Visualizations

Experimental Workflow for this compound Liposome Preparation

G Workflow for this compound Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Final Product dissolve Dissolve Lipids (POPC, this compound, Cholesterol) in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Degassed Buffer dry->hydrate agitate Gentle Agitation hydrate->agitate extrude Extrusion through Polycarbonate Membrane agitate->extrude store Store at 4°C under Inert Gas extrude->store

Caption: A flowchart illustrating the key steps in preparing this compound liposomes.

Troubleshooting Logic for Liposome Aggregation

G Troubleshooting Liposome Aggregation start Liposome Aggregation Observed check_charge Is a charged lipid included in the formulation? start->check_charge add_charge Action: Incorporate 5-10 mol% charged lipid. check_charge->add_charge No check_cations Are divalent cations (Ca2+, Mg2+) present? check_charge->check_cations Yes add_charge->check_cations add_edta Action: Add EDTA to the buffer. check_cations->add_edta Yes check_concentration Is the liposome concentration too high? check_cations->check_concentration No add_edta->check_concentration dilute Action: Dilute the liposome suspension. check_concentration->dilute Yes resolved Problem Resolved check_concentration->resolved No dilute->resolved

Caption: A decision tree to guide troubleshooting of liposome aggregation issues.

References

Technical Support Center: KDdiA-PC Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KDdiA-PC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues with this compound solubility in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it supplied?

A1: this compound (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine) is a potent oxidized phospholipid that acts as a ligand for the macrophage scavenger receptor CD36.[1][2] It is typically supplied as a solution in ethanol for stability and ease of handling.[1][2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies depending on the solvent. It is more soluble in organic solvents than in aqueous buffers.[1][2]

Q3: How do I prepare an aqueous solution of this compound from the ethanol stock?

A3: To prepare an aqueous solution, the ethanol must first be removed. This can be achieved by evaporating the ethanol under a gentle stream of nitrogen. The resulting neat oil can then be directly dissolved in the aqueous buffer of your choice, such as PBS (pH 7.2).[2]

Q4: What is the recommended storage condition for aqueous solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For long-term storage, keep the compound in its supplied ethanol solution at -80°C, where it is stable for at least two years.[2]

Q5: My this compound is precipitating out of my aqueous buffer. What should I do?

A5: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the aqueous buffer. Refer to the Troubleshooting Guide below for steps to address this issue.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol30 mg/mL[1]
PBS (pH 7.2)5 mg/mL[1]
DMF0.5 mg/mL[1]
DMSO0.5 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution in Aqueous Buffer

This protocol describes the preparation of a working solution of this compound in an aqueous buffer from a stock solution in ethanol.

Materials:

  • This compound in ethanol stock solution

  • Sterile, nitrogen gas source with a gentle flow regulator

  • Sterile microcentrifuge tubes or glass vials

  • Your desired aqueous buffer (e.g., sterile PBS, pH 7.2)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile microcentrifuge tube or glass vial, dispense the required volume of the this compound/ethanol stock solution.

  • Under a gentle stream of nitrogen gas, evaporate the ethanol until a neat oil of this compound remains at the bottom of the tube. Be careful not to splash the solution.

  • Immediately add the desired volume of your pre-warmed (room temperature) aqueous buffer to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the solution still appears cloudy or contains visible precipitate, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution for complete dissolution before use.

  • Use the freshly prepared aqueous solution immediately and do not store it for more than one day.[2]

Mandatory Visualization

KDdiA_PC_Workflow cluster_prep Preparation of Aqueous this compound Solution start Start with this compound in Ethanol Stock evaporate Evaporate Ethanol (Nitrogen Stream) start->evaporate add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.2) evaporate->add_buffer dissolve Vortex / Sonicate to Dissolve add_buffer->dissolve ready Fresh Aqueous Solution (Use within 1 day) dissolve->ready

Caption: Workflow for preparing aqueous solutions of this compound.

Troubleshooting Guide

Troubleshooting_Solubility start Issue: this compound Precipitation in Aqueous Buffer check_concentration Is the concentration below 5 mg/mL in PBS? start->check_concentration check_solvent_removal Was the ethanol completely removed? check_concentration->check_solvent_removal Yes solution_reduce_conc Solution: Reduce this compound concentration. check_concentration->solution_reduce_conc No check_dissolution_method Was vortexing/sonication performed thoroughly? check_solvent_removal->check_dissolution_method Yes solution_evaporate Solution: Re-evaporate solvent under nitrogen. check_solvent_removal->solution_evaporate No check_buffer_pH Is the buffer pH around 7.2? check_dissolution_method->check_buffer_pH Yes solution_redissolve Solution: Increase vortexing/ sonication time. check_dissolution_method->solution_redissolve No solution_adjust_pH Solution: Adjust buffer pH and re-prepare. check_buffer_pH->solution_adjust_pH No consider_detergent Consider adding a small amount of a mild, non-ionic detergent (test for assay compatibility). check_buffer_pH->consider_detergent Yes

Caption: Troubleshooting flowchart for this compound solubility issues.

References

Technical Support Center: Optimizing KDdiA-PC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Kinase-inducible domain-diepoxide-Phosphatidylcholine (KDdiA-PC) fluorescence assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound fluorescence assays, offering potential causes and solutions to enhance assay performance and ensure reliable, reproducible results.

High Background Signal

A high background signal can mask the specific fluorescence from this compound interactions, leading to a poor signal-to-noise ratio.

Question Potential Cause Troubleshooting & Optimization
Why is my background fluorescence so high? Autofluorescence from media or cells: Standard cell culture media containing phenol red and certain vitamins can be highly autofluorescent. Cells themselves also contain endogenous fluorophores.- Use phenol red-free and, if possible, riboflavin-free imaging media. - For fixed-cell assays, consider washing and imaging in a low-autofluorescence buffer like Phosphate-Buffered Saline (PBS). - If cellular autofluorescence is high, consider using red-shifted fluorescent probes if compatible with your experimental setup.
Non-specific binding of fluorescent probes: The fluorescent dye or fluorescently-labeled protein used for detection may bind non-specifically to the plate, coverslip, or cell surfaces.- Block the experimental surface (e.g., plate wells, coverslips) with an appropriate blocking agent such as Bovine Serum Albumin (BSA) or casein. The choice of blocking agent should be optimized for your specific assay, as some proteins can interfere with certain interactions.[1][2][3] - Include a wash step with a buffer containing a mild detergent (e.g., Tween-20) to remove unbound probes.[2] - Optimize the concentration of the fluorescent probe; using too high a concentration can increase non-specific binding.
This compound Aggregation: this compound, being a lipid, can form aggregates that may non-specifically bind fluorescent probes or scatter light, increasing background.- Prepare this compound liposomes using proper techniques such as extrusion to ensure a homogenous population of unilamellar vesicles.[4] - Sonication of the lipid suspension can help in homogenization.[4] - Incorporate poly(ethylene glycol)-modified phospholipids (PEG-lipids) into the liposomes to prevent aggregation.[5][6]
Contaminated Reagents: Buffers, media, or other reagents may be contaminated with fluorescent particles or microorganisms.- Use sterile, high-purity reagents and filter solutions where appropriate. - Prepare fresh reagents for each experiment.
Low or No Signal

A weak or absent signal can make it impossible to detect the specific interaction of interest.

Question Potential Cause Troubleshooting & Optimization
Why is my fluorescence signal so weak? Suboptimal this compound Concentration: The concentration of this compound in the liposomes or on the surface may be too low to generate a detectable signal.- Titrate the mole percentage of this compound in your liposomes. Studies have used concentrations ranging from 5 to 10 mol % with success.[7] - Ensure proper incorporation of this compound into the liposomes during preparation.
Inefficient Receptor-Ligand Interaction: The binding between this compound and its receptor (e.g., CD36) may be inhibited.- Optimize assay conditions such as pH and salt concentration. The binding of this compound to CD36 is known to be sensitive to these factors, with optimal binding observed at physiological pH.[8] - Ensure the receptor protein is correctly folded and active.
Low Receptor Expression: If using a cell-based assay, the target cells may not express sufficient levels of the scavenger receptor (e.g., CD36).- Verify receptor expression levels using techniques like western blotting, flow cytometry, or qPCR. - Consider using a cell line known to have high expression of the target receptor or transiently overexpressing the receptor.
Fluorescence Quenching or Photobleaching: The fluorescent signal may be quenched by other components in the assay or destroyed by excessive exposure to excitation light.- Use a mounting medium with an antifade reagent for microscopy-based assays.[9] - Minimize the exposure time of the sample to the excitation light source. - Ensure there are no quenching agents present in your buffers or media.
Signal Amplification is Insufficient: In some assay formats, the signal from a single binding event may be too low to detect reliably.- For assays involving receptor binding, consider using fluorescently labeled vesicles functionalized with the receptor (e.g., v-CD36). This amplifies the signal as each vesicle contains thousands of fluorescent molecules.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other carrier lipid

  • This compound

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4 (degassed)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation:

    • In a glass round-bottom flask, dissolve the desired amounts of POPC and this compound (e.g., to achieve a 5 mol % this compound concentration) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of argon or nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with degassed PBS (pH 7.4) to the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Incubate the lipid suspension at a temperature above the phase transition temperature of the lipids (e.g., 37°C) for 10-30 minutes with gentle vortexing every 5 minutes to facilitate homogenization.[4]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to form unilamellar liposomes of a uniform size.

  • Storage:

    • Store the prepared liposomes under argon gas at 4°C to prevent lipid oxidation. Use within a short period for best results.

Protocol 2: CD36-KDdiA-PC Binding Assay

This protocol provides a general workflow for a fluorescence-based assay to measure the binding of this compound-containing liposomes to the scavenger receptor CD36.

Materials:

  • This compound containing liposomes (prepared as in Protocol 1)

  • Control liposomes (without this compound)

  • Fluorescently labeled anti-CD36 antibody or fluorescently labeled vesicles functionalized with CD36 (v-CD36)

  • Cells expressing CD36 (e.g., macrophages) or purified CD36 protein immobilized on a surface

  • Assay buffer (e.g., PBS with 1% BSA)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate Preparation:

    • If using cells, seed the cells in a 96-well black plate and culture until they reach the desired confluency.

    • If using purified protein, coat the wells with the CD36 protein according to standard protocols.

    • Wash the wells with PBS.

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature to reduce non-specific binding.

    • Wash the wells with PBS.

  • Incubation with Liposomes:

    • Add different concentrations of this compound liposomes and control liposomes to the wells.

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C to allow for binding.

  • Washing:

    • Gently wash the wells multiple times with PBS to remove unbound liposomes.

  • Detection:

    • Add the fluorescently labeled anti-CD36 antibody or v-CD36 to the wells.

    • Incubate as required for the detection reagent.

    • Wash the wells to remove unbound detection reagent.

  • Signal Quantification:

    • Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.

    • Subtract the background fluorescence from the control wells (no this compound liposomes) to determine the specific signal.

Visualizations

Signaling Pathway

KDdiA_PC_CD36_Signaling cluster_response Cellular Responses KDdiA_PC This compound (on oxLDL or liposome) CD36 CD36 Scavenger Receptor KDdiA_PC->CD36 Binds to Src_Kinase Src-Family Kinases (e.g., Lyn, Fyn) CD36->Src_Kinase Recruits & Activates NaK_ATPase Na+/K+-ATPase CD36->NaK_ATPase Recruits Vav Vav Family GEFs Src_Kinase->Vav Activates MAPK MAP Kinases (e.g., JNK) Src_Kinase->MAPK Activates Cellular_Response Cellular Response Vav->Cellular_Response Leads to MAPK->Cellular_Response Leads to Foam_Cell Foam Cell Formation Migration_Inhibition Inhibition of Migration Inflammation Pro-inflammatory Signaling Platelet_Activation Platelet Hyper-reactivity NaK_ATPase->Src_Kinase Required for Activation

Caption: this compound binding to CD36 initiates a downstream signaling cascade.

Experimental Workflow

Assay_Workflow start Start prep_liposomes Prepare this compound & Control Liposomes start->prep_liposomes prep_plate Prepare Assay Plate (Cells or Protein) start->prep_plate incubate_liposomes Incubate with Liposomes prep_liposomes->incubate_liposomes blocking Block Non-Specific Sites prep_plate->blocking blocking->incubate_liposomes wash1 Wash Unbound Liposomes incubate_liposomes->wash1 add_detector Add Fluorescent Detection Reagent wash1->add_detector incubate_detector Incubate add_detector->incubate_detector wash2 Wash Unbound Detector incubate_detector->wash2 acquire_data Acquire Fluorescence Data wash2->acquire_data analyze Analyze Data (Subtract Background) acquire_data->analyze end End analyze->end

Caption: General workflow for a this compound fluorescence binding assay.

Troubleshooting Logic

Caption: A logical flowchart for troubleshooting common issues in this compound assays.

References

Technical Support Center: Synthesis of High-Purity KDdiA-PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine (KDdiA-PC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this potent oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, or 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine, is an oxidized phospholipid that acts as a high-affinity ligand for the scavenger receptor CD36.[1][2] Its interaction with CD36 is implicated in various physiological and pathological processes, including atherosclerosis and inflammation. High purity is crucial for experimental reproducibility and for accurately attributing biological activity to this compound, as even minor impurities can have confounding effects.

Q2: What are the main challenges in synthesizing high-purity this compound?

A2: The primary challenges stem from the inherent instability of oxidized lipids and the multi-step nature of the synthesis. Key difficulties include:

  • Oxidative Instability: The polyunsaturated fatty acid precursors are susceptible to uncontrolled oxidation, leading to a heterogeneous mixture of products.

  • Side Reactions: The presence of multiple reactive functional groups, such as the γ-keto-α,β-unsaturated carbonyl moiety, can lead to undesired side reactions like Michael additions or aldol condensations.

  • Purification Complexity: Separating the target this compound from structurally similar isomers and byproducts is challenging and often requires multi-step chromatographic techniques.

  • Acyl Migration: Like other phospholipids, acyl migration between the sn-1 and sn-2 positions of the glycerol backbone can occur, especially under non-optimal pH or temperature conditions.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, ³¹P) provides detailed structural information to confirm the chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column or hydrophilic interaction liquid chromatography (HILIC), can be used to assess purity by separating this compound from potential impurities.[3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of fractions during purification.

Q4: What are the recommended storage conditions for this compound to maintain its purity?

A4: To prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or -80°C. It is often supplied and stored as a solution in an organic solvent like ethanol or a chloroform:methanol mixture to minimize hydrolysis and oxidation.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction of starting materials.- Ensure accurate stoichiometry of reactants. - Extend reaction time or moderately increase temperature, while monitoring for side product formation. - Use fresh, high-quality reagents and anhydrous solvents.
Degradation of the product during reaction or workup.- Perform reactions under an inert atmosphere (argon or nitrogen). - Avoid prolonged exposure to high temperatures or harsh pH conditions. - Use antioxidants like BHT (butylated hydroxytoluene) during workup and storage if compatible with the reaction.
Multiple Spots on TLC After Reaction Formation of side products (e.g., isomers, over-oxidized species).- Optimize reaction conditions (temperature, time, catalyst concentration). - Employ a multi-step purification strategy, such as a combination of flash chromatography and preparative HPLC.
Incomplete reaction.- Monitor the reaction closely by TLC to determine the optimal endpoint.
Difficulty in Purifying the Final Product Co-elution of structurally similar impurities.- Use a high-resolution HPLC column and optimize the mobile phase gradient for better separation. - Consider using a different chromatographic technique (e.g., normal-phase if reverse-phase is not effective).
Product degradation on the chromatography column.- Use high-purity solvents and columns. - Work at lower temperatures if possible. - Add a small amount of antioxidant to the mobile phase if compatible.
Product Instability During Storage Oxidation or hydrolysis.- Store the purified this compound as a solution in a suitable organic solvent under an inert gas at -80°C. - Avoid repeated freeze-thaw cycles.

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the oxidation of a phospholipid precursor followed by purification. The following is a generalized protocol based on the initial identification and synthesis of this class of compounds.

Protocol 1: Generation of Oxidized Phosphatidylcholine Mixture

This protocol describes a common method for generating a mixture of oxidized phospholipids, from which this compound can be isolated.

  • Preparation of Precursor: Start with a pure sample of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).

  • Oxidation: Expose a thin film of PAPC to air at room temperature for 3-4 days. The color will change from a white to a yellowish paste, indicating oxidation.[4]

  • Monitoring Oxidation: The progress of oxidation can be monitored by TLC or LC-MS to observe the depletion of the starting material and the appearance of more polar oxidation products.

  • Termination and Storage: Once the desired level of oxidation is achieved, dissolve the mixture in a 2:1 chloroform:methanol solution and store it at -20°C under nitrogen to prevent further oxidation.[4]

Protocol 2: Purification of this compound by HPLC

This protocol outlines a general procedure for purifying this compound from the crude oxidized mixture.

  • Sample Preparation: Dissolve the dried oxidized phospholipid mixture in the mobile phase.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of methanol and water, both containing a buffer such as 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • Start with a higher aqueous concentration (e.g., 15% methanol) to elute highly polar compounds.

    • Gradually increase the methanol concentration to elute compounds of increasing hydrophobicity.

    • This compound will elute at a specific retention time that can be determined using a standard or by collecting fractions and analyzing them by MS.

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection at ~210 nm).

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and ESI-MS/MS to identify those containing high-purity this compound.

  • Solvent Removal and Storage: Evaporate the solvent from the pure fractions under a stream of nitrogen and store the purified product under appropriate conditions.

Visualizations

Signaling Pathway and Synthesis Workflow

The following diagrams illustrate the biological context and the experimental workflow for this compound.

KDdiA_PC_Signaling cluster_synthesis Synthesis Workflow cluster_signaling Biological Interaction PAPC PAPC (Precursor) Oxidation Oxidation (e.g., air exposure) PAPC->Oxidation Crude_OxPL Crude Oxidized Phospholipid Mixture Oxidation->Crude_OxPL HPLC HPLC Purification Crude_OxPL->HPLC KDdiA_PC_pure High-Purity This compound HPLC->KDdiA_PC_pure KDdiA_PC_node This compound CD36 CD36 Receptor KDdiA_PC_node->CD36 Binds to Macrophage Macrophage CD36->Macrophage On surface of Downstream Downstream Signaling (e.g., Foam Cell Formation) Macrophage->Downstream

Caption: Synthesis workflow and biological interaction of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in this compound synthesis.

Troubleshooting_KDdiA_PC Start Start Synthesis Reaction Perform Reaction Start->Reaction TLC_Analysis Analyze by TLC Reaction->TLC_Analysis Low_Yield Low Yield? TLC_Analysis->Low_Yield Check Yield Impure Multiple Spots? Low_Yield->Impure No Check_Reagents Check Reagent Quality & Anhydrous Conditions Low_Yield->Check_Reagents Yes Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Impure->Optimize_Reaction Yes Purification Proceed to Purification Impure->Purification No Optimize_Reaction->Reaction Check_Reagents->Optimize_Reaction Optimize_Purification Optimize HPLC/Flash Chromatography Purification->Optimize_Purification If necessary Final_Product High-Purity this compound Purification->Final_Product Optimize_Purification->Final_Product

Caption: Troubleshooting flowchart for this compound synthesis.

References

effect of pH and salt concentration on KDdiA-PC binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the binding interaction between the protein KDdiA and the lipid phosphatidylcholine (PC). The following information is designed to help you navigate common challenges related to experimental conditions, particularly the effects of pH and salt concentration.

Frequently Asked Questions (FAQs)

Q1: My KDdiA protein is not showing any binding to the PC liposomes. What are the potential causes?

A1: Several factors could contribute to a lack of binding. Consider the following:

  • Incorrect Buffer Conditions: The pH and salt concentration of your binding buffer are critical. Electrostatic interactions often play a significant role in protein-lipid binding, and suboptimal pH or ionic strength can abolish these interactions.[1] We recommend systematically testing a range of pH values and salt concentrations.

  • Protein Integrity: Ensure your KDdiA protein is properly folded and active. Confirm its integrity using techniques like circular dichroism or dynamic light scattering.

  • Liposome Preparation: The method of liposome preparation can affect the availability of PC headgroups for binding. Ensure your protocol for creating unilamellar vesicles is optimized.[2]

  • Insufficient Protein or Lipid Concentration: The concentrations of both KDdiA and PC liposomes might be too low to detect binding. Try increasing the concentration of one or both components.

Q2: I am observing inconsistent binding results between experimental replicates. What could be the reason?

A2: Inconsistent results often stem from variability in experimental setup and execution. Key areas to check include:

  • Buffer Preparation: Ensure your buffers are made fresh and the pH is accurately measured for each experiment. Small variations in pH can lead to significant changes in binding affinity.

  • Liposome Consistency: The size and lamellarity of your liposomes should be consistent across batches. Use techniques like dynamic light scattering to verify the size distribution of your liposome preparations.

  • Pipetting Accuracy: Inaccurate pipetting, especially of viscous lipid solutions or small volumes of protein, can introduce significant error.

Q3: How do pH and salt concentration specifically affect the KDdiA-PC interaction?

A3: While direct experimental data for the this compound interaction is not extensively published, we can infer the likely effects based on general principles of protein-lipid interactions:

  • Effect of pH: The charge of both the KDdiA protein and the PC lipid headgroup can be influenced by pH.[3][4] Phosphatidylcholine is zwitterionic, meaning it has both a positive and a negative charge. However, the surface charge of a PC bilayer can be affected by the association of protons (H+) or hydroxide ions (OH-) at different pH values.[3] Similarly, the amino acid residues on the surface of KDdiA have specific pKa values, and changes in pH will alter their protonation state and overall charge.[5] This can either enhance or disrupt the electrostatic interactions necessary for binding.

  • Effect of Salt Concentration: The ionic strength of the buffer, controlled by the salt concentration, primarily affects electrostatic interactions. At low salt concentrations, electrostatic attraction between oppositely charged regions of KDdiA and the PC liposome can be a major driving force for binding. As the salt concentration increases, the ions in the solution can shield these charges, weakening the electrostatic attraction and potentially reducing binding affinity.[1][6][7] Conversely, at very high salt concentrations, hydrophobic interactions may become more dominant.

Troubleshooting Guides

Issue 1: Weak or No Binding Detected
Possible Cause Troubleshooting Step
Suboptimal pH Perform a pH titration experiment. Test a range of pH values (e.g., from 6.0 to 8.5) in your binding buffer to identify the optimal pH for the interaction.
Inappropriate Salt Concentration Conduct a salt titration experiment. Test a range of salt concentrations (e.g., from 25 mM to 500 mM NaCl or KCl) to determine the optimal ionic strength.
Protein Inactivity Verify the folding and activity of your KDdiA protein. Consider including a positive control with a known binding partner if available.
Incorrect Liposome Composition Ensure the liposomes are primarily composed of PC. If using a mixture of lipids, be aware that other lipids could interfere with the binding.
Issue 2: High Background Binding
Possible Cause Troubleshooting Step
Non-specific Sticking Increase the salt concentration in your wash buffers to reduce non-specific electrostatic interactions.[8]
Protein Aggregation Centrifuge your protein solution before use to remove any aggregates. Analyze protein monodispersity with dynamic light scattering.
Contaminants in Liposome Prep Ensure your liposomes are properly purified to remove any residual solvents or other contaminants that could cause non-specific binding.

Data Presentation: Expected Effects of pH and Salt on Binding Affinity (Kd)

The following tables present hypothetical data to illustrate the potential impact of pH and salt concentration on the dissociation constant (Kd) of the this compound interaction. A lower Kd value indicates a higher binding affinity.

Table 1: Hypothetical Effect of pH on this compound Binding Affinity

pHKd (nM)Interpretation
6.0500Weak binding, likely due to suboptimal protonation states of key residues.
6.5250Moderate binding.
7.0100Stronger binding, approaching optimal pH.
7.450Optimal binding , physiological pH likely favors the ideal charge distribution for interaction.
8.0150Reduced binding, charge states may be moving away from optimal.
8.5400Weak binding.

Table 2: Hypothetical Effect of Salt Concentration on this compound Binding Affinity (at optimal pH 7.4)

Salt Concentration (mM NaCl)Kd (nM)Interpretation
25200Moderate binding, some electrostatic contribution.
50100Stronger binding, optimal balance of electrostatic and other interactions.
15050Optimal binding , physiological salt concentration.
250300Weaker binding due to charge shielding by salt ions.
500800Very weak binding, significant disruption of electrostatic interactions.

Experimental Protocols

Liposome Co-sedimentation Assay to Determine this compound Binding

This protocol provides a method to qualitatively and semi-quantitatively assess the binding of KDdiA to PC liposomes.

Materials:

  • Purified KDdiA protein

  • Phosphatidylcholine (PC)

  • Chloroform

  • Nitrogen gas stream

  • Vacuum desiccator

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Dissolve PC in chloroform in a glass tube.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

    • Rehydrate the lipid film with the desired binding buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix a constant concentration of KDdiA with increasing concentrations of PC liposomes.

    • Include a control tube with KDdiA only (no liposomes) and a tube with liposomes only (no protein).

    • Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Co-sedimentation:

    • Centrifuge the tubes at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C to pellet the liposomes and any bound protein.

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with binding buffer and centrifuge again to remove any remaining unbound protein.

    • Resuspend the pellet in a small volume of buffer.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands using Coomassie blue staining or Western blotting.

    • The amount of KDdiA in the pellet fraction corresponds to the amount of protein bound to the PC liposomes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_separation Separation cluster_analysis Analysis KDdiA Purified KDdiA Incubation Incubate KDdiA with PC Liposomes KDdiA->Incubation PC_Liposomes PC Liposomes PC_Liposomes->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Supernatant Supernatant (Unbound Protein) Centrifugation->Supernatant Pellet Pellet (Bound Protein) Centrifugation->Pellet SDS_PAGE SDS-PAGE Analysis Supernatant->SDS_PAGE Pellet->SDS_PAGE

Caption: Experimental workflow for a liposome co-sedimentation assay.

Electrostatic_Effects cluster_pH Effect of pH cluster_salt Effect of Salt Concentration Optimal_pH Optimal pH (e.g., 7.4) Optimal_Binding Strong Binding Optimal_pH->Optimal_Binding Favorable charge distribution Low_pH Low pH (< 7.0) Weak_Binding_pH Weak Binding Low_pH->Weak_Binding_pH Altered protonation High_pH High pH (> 8.0) High_pH->Weak_Binding_pH Altered protonation Optimal_Salt Optimal Salt (e.g., 150 mM) Strong_Binding_Salt Strong Binding Optimal_Salt->Strong_Binding_Salt Balanced interactions Low_Salt Low Salt (< 50 mM) Weak_Binding_Salt Weak Binding Low_Salt->Weak_Binding_Salt Excessive electrostatic attraction/repulsion High_Salt High Salt (> 250 mM) High_Salt->Weak_Binding_Salt Charge shielding

Caption: Logical relationships of pH and salt effects on binding.

References

Validation & Comparative

A Comparative Guide to the Binding of Oxidized Phospholipids KDdiA-PC and PGPC to the Scavenger Receptor CD36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of two key oxidized phospholipids, 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), to the scavenger receptor CD36. Understanding these interactions is crucial for elucidating the mechanisms of atherosclerosis and developing novel therapeutic interventions.

Introduction to CD36 and its Ligands

CD36 is a transmembrane glycoprotein that functions as a scavenger receptor, recognizing a variety of ligands, including oxidized low-density lipoprotein (oxLDL).[1][2][3] The binding of oxidized phospholipids, key components of oxLDL, to CD36 on macrophages initiates signaling cascades that lead to lipid uptake and the formation of foam cells, a hallmark of atherosclerotic plaques.[4][5][6][7][8][9] this compound and PGPC are two such oxidized phospholipids that serve as ligands for CD36.

The structural hallmark of high-affinity ligands for CD36, such as this compound, is the presence of a terminal γ-hydroxy (or oxo)-α,β-unsaturated carbonyl on the sn-2 acyl group.[1][2][10][11] This motif is absent in PGPC, which is suggested to result in a lower binding affinity.[12]

Quantitative Comparison of Binding Affinity

LigandReported IC50 (µM)Binding AffinityKey Structural Feature
This compound ~1.5[2]HighContains a terminal γ-oxo-α,β-unsaturated carbonyl moiety[1][2][10][11]
PGPC Not quantitatively reported, but stated to be lower than this compound[12]LowerLacks the terminal γ-oxo-α,β-unsaturated carbonyl moiety[12]

Note: The IC50 value for this compound is approximated from graphical data presented in the cited literature. The lower affinity of PGPC is inferred from descriptive statements in the literature.

Experimental Protocols

A common method to assess the binding of oxidized phospholipids to CD36 is a competitive binding assay using cells overexpressing the receptor or purified CD36 protein fragments.

Competitive Ligand Binding Assay using CD36-Expressing Cells

Objective: To determine the concentration of a test ligand (e.g., this compound or PGPC) required to inhibit 50% of the binding of a radiolabeled ligand (e.g., 125I-oxLDL) to CD36-expressing cells.

Materials:

  • HEK293T cells transfected with a CD36 expression vector[1]

  • Control (mock-transfected) HEK293T cells[1]

  • 125I-labeled oxidized LDL (125I-oxLDL)[2][3]

  • Unlabeled this compound and PGPC

  • Binding Buffer (e.g., PBS with 1 mM MgCl2, 1 mM CaCl2, 0.5% (w/v) n-dodecyl-β-d-maltoside, 0.2% (w/v) fatty acid-free BSA)[3]

  • Wash Buffer (e.g., PBS with 1 mM MgCl2, 0.05% BSA)[3]

  • 24-well tissue culture plates

  • Gamma counter

Procedure:

  • Seed CD36-expressing and control cells in 24-well plates and grow to confluence.[1]

  • On the day of the experiment, wash the cells with binding buffer.

  • Prepare serial dilutions of the competitor ligands (unlabeled this compound or PGPC) in binding buffer.

  • Add a fixed concentration of 125I-oxLDL (e.g., 5 µg/mL) to each well, along with the varying concentrations of the competitor ligands.[2] For total binding, add only 125I-oxLDL. For non-specific binding, add a 20-fold excess of unlabeled oxLDL.[1]

  • Incubate the plates for 2-3 hours at 4°C with gentle rocking.[1]

  • Aspirate the binding medium and wash the cells three times with ice-cold wash buffer.[3]

  • Lyse the cells with 0.1 M NaOH and transfer the lysate to tubes for counting in a gamma counter.[1]

  • Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value using non-linear regression analysis.[2]

experimental_workflow cluster_prep Cell Preparation cluster_binding Binding Assay cluster_analysis Data Analysis cell_culture Seed CD36-expressing and control cells cell_wash Wash cells with binding buffer cell_culture->cell_wash add_ligands Add 125I-oxLDL and competitor ligands cell_wash->add_ligands prepare_ligands Prepare serial dilutions of this compound/PGPC prepare_ligands->add_ligands incubation Incubate at 4°C add_ligands->incubation wash_cells Wash unbound ligands incubation->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells gamma_count Quantify radioactivity lyse_cells->gamma_count calc_ic50 Calculate IC50 gamma_count->calc_ic50

Signaling Pathways

The binding of oxidized phospholipids to CD36 initiates a signaling cascade that is crucial for the pathological processes of atherosclerosis. While specific differences in the downstream signaling of this compound versus PGPC are not extensively detailed in the literature, it is understood that as a high-affinity ligand, this compound is a potent activator of the canonical CD36 signaling pathway. This pathway involves the recruitment of Src family kinases, such as Fyn and Lyn, and subsequent activation of MAP kinases like JNK.[1][2][13] This signaling ultimately leads to the internalization of oxLDL and the transformation of macrophages into foam cells.[4][5][6][14] PGPC, as a lower-affinity ligand, is expected to activate the same pathway but potentially to a lesser extent or requiring higher concentrations to achieve a similar effect.

signaling_pathway cluster_ligands CD36 Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling KDdiA_PC This compound (High Affinity) CD36 CD36 KDdiA_PC->CD36 Potent Activation PGPC PGPC (Lower Affinity) PGPC->CD36 Activation Src_kinases Src Family Kinases (Fyn, Lyn) CD36->Src_kinases MAP_kinases MAP Kinases (JNK) Src_kinases->MAP_kinases Foam_cell Foam Cell Formation MAP_kinases->Foam_cell

Logical Relationship of Binding Affinity and Structure

The higher binding affinity of this compound for CD36 is directly attributed to its specific chemical structure. The presence of the γ-oxo-α,β-unsaturated carbonyl moiety on the sn-2 acyl chain is a critical determinant for high-affinity recognition by the receptor. PGPC, which lacks this functional group, exhibits a reduced binding capacity. This structure-activity relationship is fundamental to understanding the molecular basis of ligand recognition by CD36.

logical_relationship cluster_structure Molecular Structure cluster_affinity Binding Affinity cluster_consequence Biological Consequence KDdiA_structure This compound: Contains γ-oxo-α,β-unsaturated carbonyl High_affinity High Affinity for CD36 KDdiA_structure->High_affinity PGPC_structure PGPC: Lacks γ-oxo-α,β-unsaturated carbonyl Low_affinity Lower Affinity for CD36 PGPC_structure->Low_affinity Potent_signaling Potent Signaling & Foam Cell Formation High_affinity->Potent_signaling Reduced_signaling Reduced Signaling Low_affinity->Reduced_signaling

References

A Comparative Analysis of KDdiA-PC and KOdiA-PC Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative bioactivities of two potent oxidized phospholipids, KDdiA-PC and KOdiA-PC. This document provides a succinct overview of their interaction with the scavenger receptor CD36, supported by quantitative data, detailed experimental protocols, and illustrative pathway and workflow diagrams.

Introduction

This compound (1-palmitoyl-2-(9-keto-10-dodecendioyl)-sn-glycero-3-phosphocholine) and KOdiA-PC (1-palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphocholine) are prominent members of the oxidized phosphatidylcholine (oxPC) family.[1] These lipids are generated through the oxidation of low-density lipoproteins (LDL) and are recognized as key ligands for the macrophage scavenger receptor CD36.[2] The interaction between these oxPCs and CD36 is a critical event in the pathogenesis of atherosclerosis, as it facilitates the uptake of oxidized LDL by macrophages, leading to the formation of foam cells.[2] This guide provides a comparative analysis of the bioactivity of this compound and KOdiA-PC, focusing on their binding affinity to CD36.

Quantitative Bioactivity Comparison

The primary bioactivity of both this compound and KOdiA-PC is their ability to bind to the scavenger receptor CD36. The binding affinities of these molecules have been quantified by assessing their ability to inhibit the binding of a radiolabeled ligand to cells overexpressing CD36. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

CompoundMolecular FormulaMolecular Weight ( g/mol )CD36 Binding Affinity (IC50)
This compound C36H66NO11P719.9~5 µM
KOdiA-PC C32H58NO11P663.8~5 µM

Table 1: Comparison of the physicochemical properties and CD36 binding affinities of this compound and KOdiA-PC. The IC50 values represent the concentration required to inhibit 50% of the binding of 125I-labeled nitrated LDL (125I-NO2-LDL) to cells overexpressing CD36. Data is extrapolated from graphical representations in the cited literature.[1]

Experimental Protocols

The following section outlines the methodology typically employed to determine the CD36 binding affinity of oxidized phospholipids like this compound and KOdiA-PC.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound or KOdiA-PC) to compete with a radiolabeled ligand for binding to a receptor.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK 293) cells are cultured in appropriate media.

  • Cells are transfected with a plasmid encoding for human CD36 to achieve overexpression of the receptor on the cell surface. Control cells are transfected with an empty vector.

2. Radioligand Preparation:

  • Low-density lipoprotein (LDL) is isolated from human plasma.

  • The LDL is nitrated using a myeloperoxidase-H₂O₂-NO₂⁻ system and radiolabeled with Iodine-125 to produce ¹²⁵I-NO₂-LDL.[1]

3. Binding Assay:

  • Transfected cells are seeded in multi-well plates.

  • The cells are incubated with a constant concentration of ¹²⁵I-NO₂-LDL and varying concentrations of the competitor lipids (this compound or KOdiA-PC).

  • The incubation is carried out at 4°C for a specified time to allow binding to reach equilibrium.

  • Unbound radioligand is removed by washing the cells with a cold buffer.

  • The cells are then lysed, and the amount of bound radioactivity is quantified using a gamma counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific binding of ¹²⁵I-NO₂-LDL versus the logarithm of the competitor concentration.

  • The IC50 value is determined by fitting the data to a one-site competition model using non-linear regression.[1]

Visualizing the Molecular Interactions and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for CD36 Binding Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293 HEK 293 Cells Transfection Transfect with CD36 plasmid HEK293->Transfection CD36_Cells Cells Overexpressing CD36 Transfection->CD36_Cells Incubation Incubate Cells with ¹²⁵I-NO₂-LDL and Competitor (this compound or KOdiA-PC) CD36_Cells->Incubation LDL Isolate LDL Nitration Nitrate and Radiolabel (¹²⁵I-NO₂-LDL) LDL->Nitration Radioligand ¹²⁵I-NO₂-LDL Nitration->Radioligand Radioligand->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Lysis Cell Lysis Washing->Lysis Quantification Quantify Bound Radioactivity Lysis->Quantification Plotting Plot Binding Data Quantification->Plotting IC50 Calculate IC50 Plotting->IC50

Figure 1: Workflow for determining the CD36 binding affinity.

G Signaling Pathway of this compound and KOdiA-PC via CD36 cluster_ligands Oxidized Phospholipids cluster_receptor Macrophage cluster_cellular_response Cellular Response KDdiA_PC This compound CD36 CD36 Receptor KDdiA_PC->CD36 binds KOdiA_PC KOdiA-PC KOdiA_PC->CD36 binds OxLDL_Uptake Oxidized LDL Uptake CD36->OxLDL_Uptake mediates Foam_Cell Foam Cell Formation OxLDL_Uptake->Foam_Cell leads to Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis contributes to

Figure 2: this compound and KOdiA-PC interaction with CD36.

Conclusion

Both this compound and KOdiA-PC are potent ligands for the scavenger receptor CD36, exhibiting comparable binding affinities in the low micromolar range. Their interaction with CD36 is a pivotal step in the process of oxidized LDL uptake by macrophages, which ultimately contributes to the development of atherosclerosis. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other oxidized phospholipids, which may hold the key to developing novel therapeutic interventions for cardiovascular diseases.

References

Validating the Specificity of KDdiA-PC Binding to CD36: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-keto-10-dodecendioic acid (KDdiA-PC) as a ligand for the scavenger receptor CD36. It includes supporting experimental data, detailed methodologies, and visual representations of key concepts to validate the specificity of the this compound–CD36 interaction. This compound is a prominent member of the oxidized phosphatidylcholine (oxPC) family, which are recognized as high-affinity ligands for CD36, a key receptor implicated in various physiological and pathological processes, including atherosclerosis and inflammation.[1][2][3][4]

Comparative Binding Affinity of CD36 Ligands

The binding specificity of this compound to CD36 has been quantitatively assessed and compared with other oxidized phospholipids. The following table summarizes the half-maximal inhibitory concentration (IC50) values from competitive binding assays, where a lower IC50 indicates a higher binding affinity.

LigandIC50 for CD36 (μM)IC50 for SR-BI (μM)Key Structural FeatureReference
This compound ~1.5~2.0γ-oxo-α,β-unsaturated carbonyl[5]
KOdiA-PC~1.0~1.5γ-oxo-α,β-unsaturated carbonyl[5]
PDPC~2.0~2.5Terminal carboxylate[5]
PSPC~2.5~3.0Terminal carboxylate[5]
PMPC~4.0~5.0Maleoyl group[5]
PPPC~3.5~4.5Phthalyl group[5]
PSuPC~7.5>10Succinyl group[5]

Table 1: Comparative IC50 values of various oxidized phospholipids for CD36 and the related scavenger receptor SR-BI. Data are approximated from graphical representations in the cited literature.[5]

These data demonstrate that while several oxidized phospholipids can bind to CD36, those containing the γ-oxo-α,β-unsaturated carbonyl moiety, such as this compound and KOdiA-PC, exhibit high affinity.[5] The presence of a terminal carboxylate group also confers significant binding activity.[5]

Experimental Validation of Binding Specificity

The specific interaction between this compound and CD36 has been validated through multiple experimental approaches.

Direct Binding Assays

Direct binding experiments have shown that vesicles containing this compound bind significantly more effectively to both full-length CD36 expressed on cells and to a glutathione S-transferase (GST) fusion protein containing the CD36 binding domain (GST-CD36118-182) compared to vesicles with native, unoxidized phospholipids like 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).[1]

Competitive Binding Assays

Competition assays are crucial for determining binding specificity. In these experiments, the binding of a labeled ligand (e.g., radiolabeled oxidized low-density lipoprotein, 125I-oxLDL) to CD36 is measured in the presence of increasing concentrations of an unlabeled competitor (e.g., this compound). A potent competitor will displace the labeled ligand at low concentrations. Studies have shown that this compound effectively competes with oxLDL for binding to CD36.[1][5] Furthermore, a CD36-specific blocking antibody, FA6-152, can inhibit this binding, further confirming the specificity of the interaction.[1] In contrast, other known CD36 ligands like thrombospondin-1 and collagen type I do not compete with oxLDL for the same binding site, indicating distinct binding domains on the receptor.[1][6]

Mutagenesis Studies

Site-directed mutagenesis studies have pinpointed the critical amino acid residues within CD36 required for binding oxidized phospholipids. The binding domain for oxPCCD36, including this compound, has been mapped to the region between amino acids 157 and 171.[1][2] Specifically, lysines at positions 164 and 166 have been identified as indispensable for this interaction.[1] Mutation of these residues to alanine or glutamic acid completely abolishes the binding of oxidized LDL.[1]

Experimental Protocols

Solid-Phase Binding Assay with GST-CD36 Fusion Proteins

This assay is used to identify the binding domain of CD36 for its ligands.

  • Protein Expression and Purification: Various fragments of the CD36 extracellular domain are cloned and expressed as GST-fusion proteins in E. coli. The fusion proteins are then purified using glutathione-agarose beads.

  • Immobilization: A defined amount of each purified GST-CD36 fusion protein is immobilized on glutathione-agarose beads.

  • Binding Reaction: The immobilized fusion proteins are incubated with a labeled ligand (e.g., 125I-labeled oxLDL or vesicles containing [3H]this compound) in a binding buffer at a specified temperature and duration.

  • Washing: Unbound ligand is removed by washing the beads multiple times with a cold binding buffer.

  • Quantification: The amount of bound ligand is quantified by measuring the radioactivity associated with the beads using a gamma or scintillation counter.

Competitive Binding Assay with CD36-Transfected Cells

This assay is used to determine the relative binding affinities of different ligands.

  • Cell Culture: HEK-293 cells are stably transfected to overexpress full-length CD36. Control cells are transfected with an empty vector.

  • Incubation with Competitors: Cells are incubated with a constant concentration of a labeled ligand (e.g., 5 µg/mL of 125I-NO2-LDL) in the presence of varying concentrations of unlabeled competitor ligands (e.g., this compound, KOdiA-PC).[5]

  • Binding Conditions: The incubation is typically carried out at 4°C for 2-3 hours to allow for binding to the cell surface without significant internalization.[5]

  • Washing and Lysis: After incubation, cells are washed extensively with a cold buffer to remove unbound ligands. The cells are then lysed to release the bound ligand.

  • Quantification and Analysis: The amount of bound labeled ligand is quantified. The data are then used to calculate the IC50 value for each competitor, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.

Visualizing the Molecular Interactions and Workflows

CD36 Signaling Pathway upon Ligand Binding

The binding of oxidized phospholipids like this compound to CD36 on macrophages initiates a signaling cascade that contributes to foam cell formation, a hallmark of atherosclerosis.

CD36_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD36 CD36 This compound->CD36 Binding Src_Family_Kinases Src_Family_Kinases CD36->Src_Family_Kinases Activation Downstream_Signaling Downstream_Signaling Src_Family_Kinases->Downstream_Signaling Foam_Cell_Formation Foam_Cell_Formation Downstream_Signaling->Foam_Cell_Formation

Caption: CD36 signaling cascade initiated by this compound binding.

Experimental Workflow for Validating Binding Specificity

The following diagram illustrates the logical flow of experiments to confirm the specific binding of this compound to CD36.

Experimental_Workflow Hypothesis This compound specifically binds to CD36 Direct_Binding Direct Binding Assay ([3H]this compound + CD36) Hypothesis->Direct_Binding Competition_Assay Competitive Binding Assay (125I-oxLDL + CD36 + this compound) Hypothesis->Competition_Assay Site_Directed_Mutagenesis Site-Directed Mutagenesis (Mutate CD36 binding site) Hypothesis->Site_Directed_Mutagenesis Validation Binding Specificity Validated Direct_Binding->Validation Competition_Assay->Validation Site_Directed_Mutagenesis->Validation

Caption: Workflow for validating this compound and CD36 binding.

Logical Relationship of CD36 Ligand Binding Sites

CD36 is a multi-ligand receptor with distinct binding sites for different classes of ligands.

Ligand_Binding_Sites cluster_ligands Ligands CD36 CD36 Receptor KDdiA-PC_oxLDL This compound / oxLDL (Binding Site 1) KDdiA-PC_oxLDL->CD36 Thrombospondin Thrombospondin-1 (Binding Site 2) Thrombospondin->CD36 Fatty_Acids Long-Chain Fatty Acids (Binding Site 3) Fatty_Acids->CD36

Caption: Distinct ligand binding sites on the CD36 receptor.

References

Cross-Validation of KDdiA-PC ELISA and Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both ELISA and flow cytometry offer unique advantages for studying the role of oxidized phospholipids in various physiological and pathological processes. The choice between these methods depends on the specific research question, sample type, and the nature of the desired data.

  • KDdiA-PC ELISA is a high-throughput, quantitative method ideal for measuring the concentration of soluble oxidized phospholipids like this compound in biological fluids such as plasma and serum. Its strength lies in its sensitivity and specificity for the target analyte in a liquid phase.

  • Flow Cytometry , on the other hand, excels at single-cell analysis, providing information about lipid peroxidation within individual cells or on the surface of extracellular vesicles. This technique offers insights into the cellular effects and distribution of oxidative stress.

This guide will delve into the experimental protocols, data presentation, and a comparative analysis of these two methodologies to aid researchers in selecting the most appropriate technique for their studies and in understanding how these methods can be used in a complementary fashion.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of a representative oxidized phospholipid ELISA and a flow cytometry-based lipid peroxidation assay.

FeatureOxidized Phospholipid (e.g., this compound) ELISAFlow Cytometry with Lipid Peroxidation Sensor
Principle Sandwich immunoassay detecting a specific oxidized phospholipid.[1]Ratiometric fluorescence detection of lipid peroxidation in cell membranes.[2][3]
Sample Type Serum, plasma, cell culture supernatants.[4]Whole cells, extracellular vesicles.
Primary Output Analyte concentration (e.g., ng/mL).[4]Fluorescence intensity per cell/event.[2][5]
Quantification Absolute quantification against a standard curve.Relative quantification (ratiometric analysis).[2]
Throughput High (96-well or 384-well plates).High (thousands of cells per second).[6]
Sensitivity High (typically in the low ng/mL range).[4]High sensitivity at the single-cell level.[3]
Specificity High, dependent on the monoclonal antibody used.[7]Dependent on the specificity of the fluorescent probe for lipid peroxides.[3]
Multiplexing Limited in a standard ELISA format.High, can simultaneously measure other cellular markers.
Cellular Context No, measures soluble analytes.Yes, provides data on a single-cell basis.

Experimental Protocols

Detailed methodologies for both this compound ELISA and a representative flow cytometry protocol for lipid peroxidation are provided below.

Oxidized Phospholipid (e.g., this compound) Sandwich ELISA Protocol

This protocol is based on a typical sandwich ELISA for the quantification of oxidized phospholipids in biological fluids.[1][6][8][9]

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the oxidized phospholipid of interest (e.g., an antibody recognizing the KDdiA moiety). The plate is incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: After washing, diluted samples and a serial dilution of a known standard of the oxidized phospholipid are added to the wells. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody that recognizes a different epitope on the oxidized phospholipid is added to each well. The plate is incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Following another wash step, a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added and incubated for 1 hour at room temperature.

  • Substrate Addition and Signal Detection: After a final wash, a substrate solution (e.g., TMB) is added to the wells, leading to a color change proportional to the amount of bound enzyme. The reaction is stopped with a stop solution.

  • Data Analysis: The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the oxidized phospholipid in the samples is then interpolated from this standard curve.

Flow Cytometry Protocol for Cellular Lipid Peroxidation

This protocol utilizes a ratiometric fluorescent probe, such as BODIPY™ 581/591 C11, to measure lipid peroxidation in live cells.[2][5][10][11]

  • Cell Preparation: Cells of interest are cultured and treated as required for the experiment. For suspension cells, they are collected by centrifugation. Adherent cells are detached using a gentle dissociation reagent.

  • Staining with Lipid Peroxidation Sensor: The cells are resuspended in a suitable buffer and incubated with the BODIPY™ 581/591 C11 probe (typically 1-5 µM) for 15-30 minutes at 37°C, protected from light.

  • Washing: The cells are washed to remove any unbound probe.

  • (Optional) Viability Staining: A viability dye can be included to exclude dead cells from the analysis, as they can exhibit non-specific fluorescence.

  • Flow Cytometric Acquisition: The stained cells are analyzed on a flow cytometer. The BODIPY™ 581/591 C11 probe exhibits a fluorescence emission shift from red to green upon oxidation. Therefore, fluorescence is typically collected in two channels (e.g., FITC for green and PE for red).

  • Data Analysis: The data is analyzed using flow cytometry software. A ratiometric analysis of the green to red fluorescence intensity is performed on a single-cell basis. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_stimulus Cellular Stressors cluster_process Cellular Processes cluster_analyte Analyte Generation cluster_detection Detection Methods Oxidative Stress Oxidative Stress PUFA_Oxidation Oxidation of Polyunsaturated Fatty Acids Oxidative Stress->PUFA_Oxidation Inflammatory Signals Inflammatory Signals Inflammatory Signals->PUFA_Oxidation Membrane_Damage Cell Membrane Damage PUFA_Oxidation->Membrane_Damage KDdiA_PC_Formation Formation of this compound and other Oxidized Phospholipids PUFA_Oxidation->KDdiA_PC_Formation Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Membrane_Damage->Cellular_Response Flow_Cytometry Flow Cytometry (Cellular Lipid Peroxidation) Membrane_Damage->Flow_Cytometry Measures cellular effect KDdiA_PC_Formation->Cellular_Response ELISA This compound ELISA (Soluble Biomarker) KDdiA_PC_Formation->ELISA Measures circulating levels Experimental_Workflow cluster_sample Sample Collection cluster_elisa This compound ELISA Workflow cluster_flow Flow Cytometry Workflow Biological_Sample Biological Sample (Blood, Cells) Plasma_Separation Plasma/Serum Separation Biological_Sample->Plasma_Separation Cell_Isolation Cell Isolation/ Culture Biological_Sample->Cell_Isolation ELISA_Assay Sandwich ELISA Plasma_Separation->ELISA_Assay ELISA_Result Quantitative Result (Concentration) ELISA_Assay->ELISA_Result Staining Staining with Lipid Peroxidation Probe Cell_Isolation->Staining Flow_Acquisition Flow Cytometric Acquisition Staining->Flow_Acquisition Flow_Result Ratiometric Data (Per-cell fluorescence) Flow_Acquisition->Flow_Result

References

KDdiA-PC compared to other oxidized phospholipids in macrophage assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) with other oxidized phospholipids (OxPLs) in key macrophage assays. The information is supported by experimental data to delineate its relative efficacy and mechanisms of action.

Oxidized phospholipids are key mediators in various physiological and pathological processes, particularly in the context of inflammation and atherosclerosis. Macrophages, central players in the innate immune system, recognize and respond to these lipid species, leading to a range of cellular events. This guide focuses on this compound, a specific OxPL, and its performance in macrophage-based assays compared to other relevant OxPLs.

Comparative Analysis of Oxidized Phospholipids in Macrophage Assays

The biological activity of oxidized phospholipids is often assessed by their ability to interact with scavenger receptors on macrophages, such as CD36 and SR-BI, and to modulate downstream cellular functions like foam cell formation.

Scavenger Receptor Binding Affinity

The binding affinity of various OxPLs to macrophage scavenger receptors is a critical determinant of their biological activity. This compound has been identified as a high-affinity ligand for CD36.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for the competition of different OxPLs with oxidized low-density lipoprotein (OxLDL) for binding to CD36 and SR-BI. Lower IC50 values indicate higher binding affinity.

Oxidized PhospholipidTarget ReceptorIC50 (µM)Reference
This compound CD36~5[3]
KOdiA-PCCD36~5[3]
PSPCCD36~10[3]
PDPCCD36~10[3]
This compound SR-BI~10[3]
KOdiA-PCSR-BI~10[3]
PSPCSR-BI~20[3]
PDPCSR-BI~20[3]

Table 1: Comparative binding affinities of selected oxidized phospholipids to macrophage scavenger receptors CD36 and SR-BI. Data are approximated from graphical representations in the cited literature.

Macrophage Foam Cell Formation

The uptake of oxidized lipids by macrophages leads to the accumulation of cholesteryl esters and the formation of foam cells, a hallmark of early atherosclerotic lesions.[4] The ability of different OxPLs to compete with OxLDL for uptake and thereby inhibit foam cell formation is a key functional assay.

Oxidized Phospholipid (at 30 µM)Inhibition of [14C]oleate incorporation into cholesteryl esters (%)Reference
This compound ~60%[3]
KOdiA-PC~60%[3]
PSPC~50%[3]
PDPC~50%[3]
PMPC~70%[3]
PGPC~40%[3]

Table 2: Inhibition of macrophage foam cell formation by various oxidized phospholipids. The data represents the percentage reduction in the incorporation of [14C]oleate into cellular cholesteryl esters in the presence of the respective OxPL.

Experimental Protocols

CD36 Macrophage Receptor Binding Competition Assay

This assay assesses the ability of a test compound (e.g., this compound) to compete with a labeled ligand (e.g., biotinylated OxLDL) for binding to the CD36 scavenger receptor on macrophages.

  • Cell Culture: Murine peritoneal macrophages are isolated and plated in 96-well plates.

  • Ligand Preparation: Human LDL is isolated and biotinylated. A portion is then oxidized using copper sulfate to generate biotinylated OxLDL.

  • Competition Reaction: Macrophages are incubated with a fixed concentration of biotinylated OxLDL and varying concentrations of the competitor oxidized phospholipids (e.g., this compound, POVPC, etc.).

  • Detection: After incubation and washing, the amount of bound biotinylated OxLDL is quantified using a chemiluminescent substrate for streptavidin-horseradish peroxidase, which binds to the biotin label.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of biotinylated OxLDL is determined as the IC50 value.

Cholesteryl Ester Synthesis (Foam Cell Formation) Assay

This assay measures the rate of incorporation of radiolabeled oleate into cholesteryl esters, a key process in foam cell formation.

  • Cell Culture: Thioglycollate-elicited mouse peritoneal macrophages are isolated and plated in 12-well plates.

  • Incubation: Confluent macrophages are incubated with NO2-LDL (a form of modified LDL that binds to scavenger receptors), [14C]oleate, and the test oxidized phospholipids (e.g., this compound) for 24 hours at 37°C.[3]

  • Lipid Extraction: After incubation, cells are washed, and cellular lipids (cholesterol and cholesteryl esters) are extracted.[3]

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The amount of [14C]oleate incorporated into cholesteryl esters is quantified by liquid scintillation counting.[3]

  • Data Analysis: The inhibitory effect of the test compounds on foam cell formation is determined by comparing the amount of radiolabeled cholesteryl ester in treated cells versus untreated controls.

Signaling Pathways and Experimental Workflows

This compound Signaling via Scavenger Receptors

This compound and other structurally related OxPLs primarily exert their effects on macrophages through binding to scavenger receptors like CD36. This interaction triggers intracellular signaling cascades that can lead to various cellular responses, including cytokine production and lipid uptake.

KDdiA_PC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CD36 CD36 This compound->CD36 Binds OxLDL Oxidized LDL OxLDL->CD36 Binds Signaling Downstream Signaling (e.g., MAPK, NF-κB) CD36->Signaling Lipid_Uptake Lipid Uptake & Foam Cell Formation Signaling->Lipid_Uptake Cytokine Cytokine Production Signaling->Cytokine

Caption: Signaling pathway of this compound in macrophages via the CD36 scavenger receptor.

Experimental Workflow for Comparing Oxidized Phospholipids

The following diagram illustrates the general workflow for comparing the effects of different oxidized phospholipids on macrophage function.

Experimental_Workflow cluster_preparation Preparation cluster_assays Macrophage Assays cluster_analysis Data Analysis Macrophages Isolate & Culture Macrophages Binding_Assay Scavenger Receptor Binding Assay Macrophages->Binding_Assay Foam_Cell_Assay Foam Cell Formation Assay Macrophages->Foam_Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., WST-1) Macrophages->Cytotoxicity_Assay OxPLs Prepare Oxidized Phospholipids (this compound, POVPC, etc.) OxPLs->Binding_Assay OxPLs->Foam_Cell_Assay OxPLs->Cytotoxicity_Assay Data_Comparison Compare IC50, Inhibition %, etc. Binding_Assay->Data_Comparison Foam_Cell_Assay->Data_Comparison Cytotoxicity_Assay->Data_Comparison

Caption: General experimental workflow for comparative analysis of oxidized phospholipids in macrophage assays.

References

Unraveling the Functional Nuances of CD36 Ligands: A Comparative Guide to KDdiA-PC and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cellular biology, understanding the specific interactions between oxidized phospholipids and the scavenger receptor CD36 is paramount. KDdiA-PC, a potent oxidized phosphatidylcholine, has emerged as a key player in this interaction, mediating the uptake of oxidized low-density lipoprotein (oxLDL) and contributing to the progression of atherosclerosis. This guide provides a detailed comparison of the functional differences between this compound and its synthetic analogs, supported by experimental data, to aid in the design and interpretation of studies targeting CD36.

This compound, or 9-keto-10-dodecendioic acid ester of 2-lyso-phosphatidylcholine, is a specific oxidized phospholipid that acts as a high-affinity ligand for the macrophage scavenger receptor CD36. Its interaction with CD36 is a critical event in the recognition and internalization of oxidized low-density lipoprotein (oxLDL) by macrophages, a key process in the formation of foam cells and the development of atherosclerotic plaques. The unique structural features of this compound, particularly the γ-oxo-α,β-unsaturated carbonyl group in its sn-2 acyl chain, are crucial for this high-affinity binding.[1][2] To dissect the structure-function relationship of this interaction, a variety of synthetic analogs of this compound have been developed and characterized.

Comparative Analysis of CD36 Binding Affinity

The functional potency of this compound and its analogs is often quantified by their ability to inhibit the binding of a radiolabeled ligand, such as 125I-labeled oxLDL, to the CD36 receptor. The half-maximal inhibitory concentration (IC50) is a standard measure of this inhibitory activity, with lower values indicating higher binding affinity. The following table summarizes the reported IC50 values for this compound and several of its key synthetic analogs in a competitive binding assay with HEK293 cells expressing human CD36.

Compoundsn-2 Acyl Chain StructureKey Structural Feature(s)IC50 (µM) for CD36 Binding Inhibition
This compound 9-keto-10-dodecendioic acidγ-oxo-α,β-unsaturated carbonyl, terminal carboxylate~5
KOdiA-PC 5-keto-6-octendioic acidγ-oxo-α,β-unsaturated carbonyl, terminal carboxylate~7
PSPC Suberoyl (octanedioic acid)Terminal carboxylate, saturated chain~10
PDPC DodecanedioylTerminal carboxylate, saturated chain~12

Data sourced from Podrez, E. A., et al. (2002). The Journal of biological chemistry, 277(41), 38517-38523.[2]

The data clearly indicates that the presence of the γ-oxo-α,β-unsaturated carbonyl moiety in conjunction with a terminal carboxylate group, as seen in this compound and KOdiA-PC, results in the highest affinity for CD36. Analogs like PSPC and PDPC, which possess a terminal carboxylate but lack the electrophilic carbonyl group, exhibit a reduced but still significant binding affinity. This highlights the critical role of both the negative charge from the carboxylate and the specific chemical reactivity of the enone system in mediating the interaction with the CD36 binding pocket.

Experimental Methodologies

The determination of the binding affinities of these compounds relies on robust and well-defined experimental protocols. A commonly employed method is the competitive radioligand binding assay.

Detailed Protocol: CD36 Competitive Binding Assay

Objective: To determine the relative binding affinity of synthetic analogs of this compound for the CD36 receptor by measuring their ability to compete with the binding of a radiolabeled ligand (125I-oxLDL).

Materials:

  • HEK293 cells stably transfected with human CD36.

  • Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Binding buffer: Phosphate-buffered saline (PBS) containing 0.5% bovine serum albumin (BSA).

  • Radioligand: 125I-labeled oxidized LDL (125I-oxLDL).

  • Competitor compounds: this compound and its synthetic analogs (KOdiA-PC, PSPC, PDPC, etc.) dissolved in an appropriate solvent (e.g., ethanol).

  • 96-well cell culture plates.

  • Gamma counter.

Procedure:

  • Cell Culture: Culture HEK293-CD36 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Preparation of Competitors: Prepare a series of dilutions of the competitor compounds (this compound and its analogs) in the binding buffer. The final concentration range should typically span from 10-9 M to 10-4 M.

  • Competition Reaction:

    • Wash the cells twice with ice-cold binding buffer.

    • Add 50 µL of the diluted competitor compounds to the respective wells.

    • Add 50 µL of 125I-oxLDL (at a final concentration equal to its Kd for CD36) to all wells.

    • For determining non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled oxLDL to a set of control wells.

    • For determining total binding, add only the binding buffer and 125I-oxLDL.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Washing: After incubation, wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Lyse the cells in each well by adding 100 µL of 1 N NaOH.

    • Transfer the lysate from each well to a gamma counter tube.

    • Measure the radioactivity (counts per minute, CPM) in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled oxLDL) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of 125I-oxLDL, by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizing the Molecular Interactions and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

CD36_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space oxLDL oxLDL (containing this compound) KDdiA_PC This compound CD36 CD36 Receptor KDdiA_PC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn, Yes) CD36->Src_Kinases Activation Foam_Cell Foam Cell Formation CD36->Foam_Cell oxLDL Internalization JNK_MAPK JNK/MAPK Pathway Src_Kinases->JNK_MAPK Activation Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) JNK_MAPK->Gene_Expression Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

CD36 Signaling Pathway Activation by this compound

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CD36-expressing HEK293 cells Radiolabeling 2. Prepare 125I-labeled oxLDL Cell_Culture->Radiolabeling Compound_Dilution 3. Prepare serial dilutions of this compound and analogs Radiolabeling->Compound_Dilution Incubation 4. Incubate cells with 125I-oxLDL and competitors Compound_Dilution->Incubation Washing 5. Wash cells to remove unbound radioligand Incubation->Washing Lysis 6. Lyse cells Washing->Lysis Counting 7. Measure radioactivity (gamma counting) Lysis->Counting Calculation 8. Calculate specific binding Counting->Calculation IC50_Determination 9. Determine IC50 values Calculation->IC50_Determination

Workflow for CD36 Competitive Binding Assay

References

Quantitative Analysis of KDdiA-PC in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of oxidized phospholipids (oxPLs) in biological matrices is a critical aspect of research into a variety of diseases, including atherosclerosis, inflammation, and cancer. Among the myriad of oxPLs, 1-palmitoyl-2-(9-keto-12-oxo-10-dodecenoyl)-sn-glycero-3-phosphocholine (KDdiA-PC) has garnered significant attention as a specific bioactive lipid. This guide provides a comparative overview of the predominant analytical methodology for quantifying this compound—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and discusses its performance relative to the analysis of other relevant oxidized phospholipids.

The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the low abundance and structural complexity of oxidized phospholipids in biological samples, LC-MS/MS has emerged as the most sensitive and specific method for their quantification.[1][2] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the precise detection capabilities of tandem mass spectrometry.

General Workflow for this compound Quantification

The analytical process for quantifying this compound in biological samples typically involves several key steps, from sample preparation to data analysis.

This compound Quantification Workflow General Workflow for Quantitative Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard (e.g., Deuterated this compound) SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., LLE, SPE) InternalStandard->LipidExtraction LC_Separation LC Separation (e.g., Reverse Phase HPLC) LipidExtraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification DataValidation Data Validation Quantification->DataValidation

Caption: General workflow for the quantitative analysis of this compound.

Comparative Performance of LC-MS/MS for Oxidized Phospholipids

While specific, validated quantitative data for this compound is not extensively published in a comparative format, we can infer its analytical performance based on established methods for other oxidized phospholipids. The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of various oxidized phospholipids, including this compound and a common alternative, 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC).

Analytical ParameterThis compound (LC-MS/MS)PGPC (LC-MS/MS)Other Truncated OxPLs (LC-MS/MS)
Limit of Detection (LOD) Estimated low fmol to pmol rangeEstimated low fmol to pmol rangeAs low as 10 fmol reported for some species[2]
Limit of Quantitation (LOQ) Typically in the low to mid fmol/µL rangeTypically in the low to mid fmol/µL rangeMethod dependent, generally in the fmol to pmol range
Linearity (R²) >0.99 (expected)>0.99 (expected)>0.99 is commonly achieved
Precision (%RSD) <15% (expected)<15% (expected)Intra- and inter-day precision typically <15%
Accuracy (%RE) ±15% (expected)±15% (expected)Typically within ±15% of the nominal concentration
Internal Standard Stable isotope-labeled this compound (ideal) or structurally similar oxPLStable isotope-labeled PGPC (ideal) or other appropriate lipid standardOdd-chain or deuterated phospholipids[1]

Note: The performance characteristics for this compound and PGPC are estimations based on typical LC-MS/MS method validation for similar analytes. Actual performance will depend on the specific matrix, instrumentation, and method validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the key stages of this compound analysis.

Sample Preparation: Lipid Extraction

A robust lipid extraction method is fundamental to minimize matrix effects and maximize recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

Liquid-Liquid Extraction (Folch Method)

  • To 100 µL of biological sample (e.g., plasma), add a known amount of internal standard (e.g., d4-KDdiA-PC).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:isopropanol, 1:1, v/v) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the biological sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with a low-organic solvent to remove polar interferences.

  • Elute the lipids with a high-organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate and reconstitute for analysis.

LC-MS/MS Analysis

Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used to separate oxidized phospholipids based on their hydrophobicity.[3]

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of phosphocholine-containing lipids like this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Precursor Ion Scan: For phosphocholine-containing lipids, a precursor ion scan for m/z 184.1 (the phosphocholine headgroup fragment) can be used for initial identification.[4]

    • MRM Transitions: Specific precursor/product ion pairs for this compound and the internal standard must be determined by direct infusion of the analytical standards.

Signaling Pathway Context

This compound and other oxidized phospholipids are recognized by scavenger receptors, such as CD36, which are expressed on various cell types, including macrophages and platelets. This interaction can trigger pro-inflammatory and pro-thrombotic signaling pathways implicated in the pathogenesis of atherosclerosis.

OxPL_Signaling_Pathway Simplified Signaling Pathway of Oxidized Phospholipids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OxLDL Oxidized LDL (containing this compound) CD36 CD36 Receptor OxLDL->CD36 KDdiA_PC This compound KDdiA_PC->CD36 Signaling Downstream Signaling (e.g., MAPK, NF-κB) CD36->Signaling Response Cellular Response (Foam Cell Formation, Inflammation) Signaling->Response

Caption: Simplified signaling pathway of oxidized phospholipids like this compound.

Conclusion

The quantitative analysis of this compound in biological samples is a challenging but essential task for understanding its role in health and disease. LC-MS/MS provides the necessary sensitivity and specificity for reliable quantification. While direct comparative data for this compound against other oxidized phospholipids is limited, the established methodologies for oxPL analysis provide a strong framework for developing and validating robust quantitative assays. The use of appropriate internal standards and rigorous method validation are paramount to achieving accurate and reproducible results, which are critical for advancing research and drug development in this field.

References

A Comparative Guide to KDdiA-PC Activity in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC), a specific oxidized phospholipid, across various cell types. This compound is a high-affinity ligand for the class B scavenger receptor CD36, playing a significant role in various physiological and pathological processes, including atherosclerosis and inflammation. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways and workflows.

Comparative Analysis of this compound Activity

The primary mechanism of this compound action is through its binding to the scavenger receptor CD36, which is expressed on a variety of cells, including macrophages, platelets, and endothelial cells. Its activity, therefore, is largely dictated by the presence and density of this receptor.

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) of this compound and related oxidized phospholipids in a competitive binding assay. These experiments were performed using human embryonic kidney (HEK-293) cells engineered to overexpress either the human CD36 receptor or the scavenger receptor class B type I (SR-BI). The assay measured the ability of the phospholipids to inhibit the binding of radiolabeled oxidized low-density lipoprotein (¹²⁵I-NO₂-LDL) to these cells.

PhospholipidTarget ReceptorCell LineIC50 (µM)Reference
This compound CD36HEK-2930.4 ± 0.1[1]
This compound SR-BIHEK-2930.5 ± 0.1[1]
KOdiA-PCCD36HEK-2930.6 ± 0.2[1]
KOdiA-PCSR-BIHEK-2930.8 ± 0.2[1]
PDPCCD36HEK-2930.5 ± 0.1[1]
PDPCSR-BIHEK-2930.6 ± 0.1[1]
PSPCCD36HEK-2930.7 ± 0.2[1]
PSPCSR-BIHEK-2931.0 ± 0.3[1]

Lower IC50 values indicate higher binding affinity. KOdiA-PC: 5-keto-6-octendioic acid ester of 2-lysoPC PDPC: 1-palmitoyl-2-dodecanedioyl-sn-glycero-3-phosphocholine PSPC: 1-palmitoyl-2-suberoyl-sn-glycero-3-phosphocholine

Qualitative Comparison of Cellular Effects
Cell TypeKey Effects of this compound/Oxidized PhospholipidsBiological Outcome
Macrophages Induces uptake of oxidized LDL, leading to lipid accumulation.[1][2]Promotes foam cell formation, a key event in the development of atherosclerotic plaques.[1]
Platelets Triggers platelet activation and aggregation through CD36 signaling.[3]Contributes to a pro-thrombotic state, particularly in the context of hyperlipidemia.[3]
Endothelial Cells Can induce pro-inflammatory responses and disrupt the endothelial barrier.Implicated in vascular dysfunction and the progression of inflammatory diseases like atherosclerosis.

Signaling Pathways and Workflows

This compound Induced CD36 Signaling in Platelets

The binding of oxidized phospholipids like this compound to CD36 on platelets initiates a signaling cascade that leads to platelet activation. This process involves the recruitment and activation of Src family kinases, followed by downstream signaling through MAP kinases.

KDdiA_PC_Platelet_Signaling cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm KDdiA_PC This compound CD36 CD36 KDdiA_PC->CD36 Binds Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Recruits & Activates MKK4 MKK4 Src_Kinases->MKK4 Phosphorylates JNK2 JNK2 MKK4->JNK2 Phosphorylates Activation Platelet Activation (Aggregation, Degranulation) JNK2->Activation Leads to

This compound induced platelet activation pathway.
Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for a competitive binding assay used to determine the IC50 values of this compound. This assay quantifies the ability of a test compound (unlabeled this compound) to compete with a labeled ligand (e.g., radiolabeled oxidized LDL) for binding to a receptor (CD36) on cells.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare_Cells Culture HEK-293 cells expressing CD36 Incubate Incubate cells with a fixed concentration of labeled ligand and varying concentrations of unlabeled this compound Prepare_Cells->Incubate Prepare_Ligands Prepare labeled ligand (¹²⁵I-NO₂-LDL) and unlabeled competitor (this compound) Prepare_Ligands->Incubate Wash Wash cells to remove unbound ligands Incubate->Wash Measure Measure radioactivity of cell-bound labeled ligand Wash->Measure Analyze Plot bound radioactivity vs. competitor concentration and calculate IC50 Measure->Analyze

Workflow for a competitive binding assay.

Experimental Protocols

Competitive Binding Assay for CD36

This protocol is adapted from studies measuring the binding of oxidized phospholipids to scavenger receptors expressed on HEK-293 cells.[1]

1. Cell Culture:

  • Culture HEK-293 cells stably transfected with human CD36 or SR-BI in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Plate cells in 24-well plates and grow to confluence.

2. Ligand Preparation:

  • Prepare ¹²⁵I-labeled NO₂-LDL (oxidized LDL) as the labeled ligand.

  • Prepare stock solutions of this compound and other competitor phospholipids in an appropriate solvent (e.g., ethanol) and then incorporate them into phospholipid vesicles (e.g., composed of PAPC) to ensure proper presentation in the aqueous assay medium.

3. Binding Assay:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Add the assay medium (e.g., serum-free DMEM) containing a fixed concentration of ¹²⁵I-NO₂-LDL (e.g., 5 µg/mL).

  • Add increasing concentrations of the competitor phospholipid vesicles (e.g., this compound) to the wells.

  • Incubate the plates at 4°C for 3-4 hours with gentle agitation.

4. Washing and Measurement:

  • After incubation, aspirate the medium and wash the cells extensively with cold PBS to remove unbound ligands.

  • Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

  • Measure the radioactivity in the cell lysates using a gamma counter.

5. Data Analysis:

  • Plot the percentage of control binding (binding in the absence of competitor) against the logarithm of the competitor concentration.

  • Use a nonlinear regression model (e.g., one-site competition) to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.

Macrophage Foam Cell Formation Assay

This protocol describes how to assess the effect of this compound on the formation of foam cells, which are macrophages laden with lipids.[1]

1. Macrophage Isolation and Culture:

  • Isolate primary macrophages (e.g., murine peritoneal macrophages) or use a macrophage-like cell line (e.g., J774).

  • Culture the cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.

2. Foam Cell Induction:

  • Incubate the macrophages with oxidized LDL (e.g., 50 µg/mL NO₂-LDL) for 24-48 hours.

  • To test the inhibitory effect of this compound, co-incubate the cells with oxidized LDL and various concentrations of this compound.

3. Lipid Staining:

  • After incubation, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the intracellular lipid droplets with Oil Red O solution for 15-30 minutes.

  • Wash the cells to remove excess stain.

4. Visualization and Quantification:

  • Visualize the stained cells using light microscopy. Foam cells will appear red due to the accumulation of lipid droplets.

  • Quantify foam cell formation by either counting the percentage of Oil Red O-positive cells or by extracting the dye from the cells and measuring its absorbance spectrophotometrically.

Platelet Activation Assay

This protocol outlines a method to measure platelet activation in response to this compound by monitoring the surface expression of P-selectin (CD62P), a marker of platelet degranulation.

1. Platelet Isolation:

  • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

  • To obtain washed platelets, further purify the PRP by gel filtration or centrifugation with prostacyclin to prevent premature activation.

2. Platelet Stimulation:

  • Resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer).

  • Add this compound (or other agonists as controls, like thrombin or ADP) at various concentrations to the platelet suspension.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

3. Immunostaining and Flow Cytometry:

  • Add a fluorescently labeled antibody against P-selectin (e.g., FITC-anti-CD62P) to the platelet suspension.

  • Incubate in the dark for 20-30 minutes at room temperature.

  • Fix the platelets with 1% paraformaldehyde.

  • Analyze the samples using a flow cytometer to quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity, which correspond to the level of platelet activation.

References

Validation of KDdiA-PC as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 9-keto-10-dodecendioic acid ester of 2-lysoPC (KDdiA-PC) as a therapeutic target, primarily focusing on its role in atherosclerosis. It offers an objective comparison with established therapeutic alternatives, supported by experimental data, and includes detailed experimental protocols and visualizations of key biological pathways and workflows.

Executive Summary

This compound is an oxidized phospholipid that serves as a high-affinity ligand for the scavenger receptors CD36 and Scavenger Receptor Class B Type I (SR-BI). This interaction triggers intracellular signaling cascades that contribute to the pathogenesis of atherosclerosis by promoting foam cell formation, inflammation, and thrombosis. While targeting the this compound signaling axis presents a novel therapeutic strategy, it is crucial to evaluate its potential against current standards of care for atherosclerosis, such as statins and PCSK9 inhibitors. This guide provides a comparative analysis of these therapeutic approaches, detailing their mechanisms of action and summarizing key experimental findings.

The Role of this compound in Atherosclerosis

This compound is a component of oxidized low-density lipoprotein (oxLDL) and is significantly enriched in atherosclerotic lesions. Its primary pathogenic role is mediated through its binding to the scavenger receptors CD36 and SR-BI on various cell types, including macrophages and endothelial cells.

This compound Signaling through CD36

The binding of this compound to CD36 on macrophages initiates a signaling cascade that leads to the uptake of oxLDL, resulting in the formation of lipid-laden foam cells, a hallmark of atherosclerosis. This process is a key contributor to the inflammatory environment within the atherosclerotic plaque. The interaction of oxLDL with CD36 triggers a signaling response that is pro-inflammatory and pro-atherogenic, involving the activation of src-family kinases and MAP kinases[1].

KDdiA_PC_CD36_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD36 CD36 This compound->CD36 Binds to Src-family kinases Src-family kinases CD36->Src-family kinases Activates MAPK Pathway MAPK Pathway Src-family kinases->MAPK Pathway Activates Foam Cell Formation Foam Cell Formation MAPK Pathway->Foam Cell Formation Leads to Inflammation Inflammation MAPK Pathway->Inflammation Promotes

This compound signaling through the CD36 receptor.
This compound and SR-BI Signaling

This compound also binds to SR-BI, another scavenger receptor involved in lipid metabolism. The interaction of oxidized phospholipids with SR-BI can modulate inflammatory responses. While SR-BI is crucial for reverse cholesterol transport, its interaction with oxidized phospholipids may interfere with this protective function and contribute to pro-atherogenic signaling, including the activation of the NF-κB pathway[2].

KDdiA_PC_SRBI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SR-BI SR-BI This compound->SR-BI Binds to TLR4 TLR4 SR-BI->TLR4 Modulates NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Induces

This compound interaction with the SR-BI receptor and downstream effects.

Comparative Analysis of Therapeutic Strategies

Atherosclerosis is a multifactorial disease, and current therapeutic strategies primarily focus on lowering LDL cholesterol levels and reducing inflammation. Here, we compare the therapeutic potential of targeting this compound with established treatments.

Therapeutic TargetMechanism of ActionKey Efficacy Data
This compound/CD36 Axis Inhibition of this compound binding to CD36 to reduce oxLDL uptake and subsequent inflammation and foam cell formation.Preclinical studies show that CD36 deficiency in mice on an atherosclerotic-prone background leads to a reduction in atherosclerotic lesion size. Female mice with endothelial cell-specific CD36 knockout showed a 40% decrease in atherosclerotic lesions[3][4]. Loss of both SR-A and CD36 activity in hyperlipidemic mice reduces atherosclerotic lesion complexity and plaque necrosis by approximately 50%[5].
HMG-CoA Reductase (Statins, e.g., Atorvastatin) Inhibition of cholesterol biosynthesis, leading to upregulation of LDL receptors and increased clearance of LDL from circulation. Also possesses pleiotropic anti-inflammatory effects.High-dose atorvastatin (80 mg/day) has been shown to reduce plaque volume and macrophage content in atherosclerotic plaques[6][7]. Treatment with 40-80 mg/day of atorvastatin can reduce the volume of atherosclerotic plaques[8].
PCSK9 (PCSK9 Inhibitors, e.g., Evolocumab) Monoclonal antibodies that bind to and inhibit PCSK9, preventing the degradation of LDL receptors and thereby increasing LDL clearance.Evolocumab has demonstrated significant reductions in LDL-C of over 60% and a 20% reduction in the composite of cardiovascular death, myocardial infarction, or stroke when added to statin therapy[9]. It lowers LDL cholesterol levels to a median of 30 mg per deciliter[10].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the validation of this compound as a therapeutic target.

Competitive Radioligand Binding Assay for CD36

This assay is used to determine the binding affinity of unlabeled test compounds (e.g., potential this compound inhibitors) to the CD36 receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells overexpressing human CD36

  • [¹²⁵I]-labeled oxLDL (radioligand)

  • Unlabeled oxLDL (for non-specific binding)

  • Test compounds (potential inhibitors)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (ice-cold PBS)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed HEK293-CD36 cells in 24-well plates and grow to confluence.

  • Assay Setup:

    • Total Binding: To designated wells, add binding buffer.

    • Non-specific Binding: To designated wells, add a high concentration of unlabeled oxLDL (e.g., 100-fold excess).

    • Competition: To the remaining wells, add serial dilutions of the test compound.

  • Radioligand Addition: Add a fixed concentration of [¹²⁵I]-labeled oxLDL to all wells (typically at a concentration near its Kd).

  • Incubation: Incubate the plates for 2-3 hours at 4°C with gentle agitation.

  • Washing: Aspirate the incubation medium and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells with NaOH and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Radioligand_Binding_Assay_Workflow start Start prep_cells Prepare HEK293-CD36 Cells in 24-well plates start->prep_cells end End setup_assay Set up Assay Conditions: - Total Binding - Non-specific Binding - Test Compound Dilutions prep_cells->setup_assay add_radioligand Add [¹²⁵I]-labeled oxLDL to all wells setup_assay->add_radioligand incubate Incubate at 4°C for 2-3 hours add_radioligand->incubate wash Wash cells 3x with ice-cold PBS incubate->wash lyse_count Lyse cells and measure radioactivity wash->lyse_count analyze Calculate Specific Binding and IC₅₀ lyse_count->analyze analyze->end

Workflow for a competitive radioligand binding assay.
Oxidized LDL (oxLDL) Uptake Assay in Macrophages

This assay measures the uptake of fluorescently labeled oxLDL by macrophages, providing a functional readout of the this compound/CD36 pathway.

Materials:

  • Macrophage cell line (e.g., THP-1 or primary peritoneal macrophages)

  • DiI-labeled oxLDL (fluorescently labeled oxLDL)

  • Test compounds (potential inhibitors)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with test compounds or vehicle control for 1-2 hours.

  • oxLDL Incubation: Add DiI-labeled oxLDL to the wells at a final concentration of 10 µg/mL. Incubate for 4-6 hours at 37°C.

  • Washing: Gently wash the cells three times with PBS to remove unbound DiI-oxLDL.

  • Analysis:

    • Fluorescence Microscopy: Visualize and capture images of the cells using a fluorescence microscope.

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

  • Data Quantification: Quantify the mean fluorescence intensity to determine the extent of oxLDL uptake. Compare the fluorescence in compound-treated cells to control cells to assess the inhibitory effect.

oxLDL_Uptake_Assay_Workflow start Start plate_cells Plate Macrophages in 24-well plates start->plate_cells end End pretreat Pre-treat with Test Compounds or Vehicle plate_cells->pretreat add_oxldl Add DiI-labeled oxLDL (10 µg/mL) pretreat->add_oxldl incubate Incubate at 37°C for 4-6 hours add_oxldl->incubate wash Wash cells 3x with PBS incubate->wash analysis Analyze by: - Fluorescence Microscopy - Flow Cytometry wash->analysis quantify Quantify Mean Fluorescence Intensity analysis->quantify quantify->end

Workflow for an oxidized LDL uptake assay.

Conclusion

Targeting the this compound signaling pathway through its interaction with scavenger receptors, particularly CD36, represents a promising and novel therapeutic approach for atherosclerosis. This strategy directly addresses the inflammatory and foam cell formation processes central to the disease's pathogenesis. Preclinical data suggests that inhibiting this pathway can lead to a significant reduction in atherosclerotic lesion development.

However, a direct comparison with established, highly effective therapies like statins and PCSK9 inhibitors is necessary to fully validate its clinical potential. While statins and PCSK9 inhibitors primarily focus on lowering systemic LDL-C levels, a this compound-targeted therapy could offer a complementary mechanism by directly modulating the local inflammatory environment within the plaque. Future research, including head-to-head preclinical and eventually clinical trials, will be crucial to determine the relative efficacy and potential synergistic effects of targeting this compound in the broader landscape of atherosclerosis treatment.

References

KDdiA-PC in Competition with Other CD36 Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KDdiA-PC's performance in competition assays against other known ligands for the scavenger receptor CD36. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating the binding characteristics of this synthetic oxidized phospholipid.

Introduction to CD36 and its Ligands

Cluster of Differentiation 36 (CD36) is a multifunctional transmembrane glycoprotein that acts as a scavenger receptor, playing a crucial role in various physiological and pathological processes, including lipid metabolism, inflammation, angiogenesis, and atherosclerosis. Its ability to bind a wide array of ligands contributes to its diverse biological functions. These ligands include endogenous molecules like oxidized low-density lipoprotein (oxLDL), long-chain fatty acids (LCFAs), and thrombospondin-1 (TSP-1), as well as synthetic analogs such as this compound. Understanding the competitive binding interactions of these ligands is essential for developing targeted therapeutics that modulate CD36 activity.

This compound is a synthetic oxidized phospholipid designed to mimic the oxidized phospholipids found in oxLDL, which are high-affinity ligands for CD36. Its use in research allows for the specific investigation of CD36-mediated pathways without the heterogeneity of using native oxLDL particles.

Comparative Binding Affinity of CD36 Ligands

Competition assays are fundamental in determining the relative binding affinities of different ligands for a common receptor. In the context of CD36, these assays typically involve a labeled ligand (e.g., radiolabeled oxLDL) and an unlabeled competitor. The concentration of the competitor required to displace 50% of the labeled ligand (IC50) is a measure of its binding affinity. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the IC50 values for this compound and other oxidized phospholipids from a competitive binding assay where they competed against the binding of 125I-labeled oxidized low-density lipoprotein (NO2-LDL) to cells overexpressing CD36.[1]

LigandLigand ClassIC50 (µM)
This compound Synthetic Oxidized Phospholipid~1.5
KOdiA-PC Synthetic Oxidized Phospholipid~2.0
PSPC Synthetic Phospholipid~2.5
PDPC Synthetic Phospholipid~3.0

Data sourced from a competitive binding assay using 125I-NO2-LDL as the radioligand and HEK293 cells overexpressing CD36.[1] The IC50 values are approximate, as read from graphical data.

Interpretation of the Data:

The data clearly indicates that this compound is a high-affinity ligand for CD36, exhibiting one of the lowest IC50 values among the tested oxidized phospholipids.[1] Its affinity is comparable to, and slightly higher than, KOdiA-PC.[1] This suggests that the structural motifs present in this compound are critical for its potent interaction with the CD36 binding pocket.

Other CD36 Ligands in Competition:

  • Oxidized Low-Density Lipoprotein (oxLDL): As the natural ligand source that this compound mimics, oxLDL itself is a high-affinity ligand for CD36. In binding assays, unlabeled oxLDL effectively competes with radiolabeled oxLDL for binding to CD36.[2] The half-maximal binding of oxLDL to a GST-CD36 fusion protein was observed at approximately 22 nM.[2]

  • Thrombospondin-1 (TSP-1): TSP-1 is a protein ligand of CD36 involved in the regulation of angiogenesis and other cellular processes. The binding site for TSP-1 on CD36 is reported to be distinct from the binding site for oxLDL and its constituent oxidized phospholipids.[2] Therefore, in a direct competition assay for the oxLDL binding site, TSP-1 would not be expected to be a potent competitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for competition binding assays used to assess CD36 ligand interactions.

Radioligand Competition Binding Assay

This protocol is a synthesized representation based on common practices for CD36 competition assays.[2][4][5]

Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to CD36.

Materials:

  • Cells: Human Embryonic Kidney (HEK293) cells stably overexpressing human CD36.

  • Radioligand: 125I-labeled oxidized LDL (125I-oxLDL).

  • Competitors: Unlabeled this compound, KOdiA-PC, and other test ligands.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.4% bovine serum albumin (BSA).

  • Washing Buffer: Ice-cold PBS.

  • Lysis Buffer: 0.1 M NaOH.

  • Equipment: 24-well cell culture plates, gamma counter.

Procedure:

  • Cell Culture: Culture HEK293-CD36 cells in 24-well plates until confluent.

  • Preparation of Competitors: Prepare serial dilutions of the unlabeled competitor ligands (e.g., this compound) in assay buffer.

  • Competition Reaction:

    • Wash the confluent cell monolayers twice with PBS.

    • Add the serially diluted unlabeled competitors to the wells.

    • Add a fixed concentration of 125I-oxLDL to all wells (including control wells with no competitor).

    • Incubate the plates for 3 hours at 25°C with gentle rocking.

  • Washing:

    • Aspirate the incubation medium.

    • Wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Add lysis buffer to each well to solubilize the cells and the bound radioligand.

    • Transfer the lysate to tubes suitable for gamma counting.

    • Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (radioactivity in the presence of a large excess of unlabeled oxLDL) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

Fluorescence-Based Competition Assay

This protocol is an alternative to radioligand assays and is based on the principles of fluorescence-based binding assays.[6][7][8][9]

Objective: To determine the IC50 of a test compound by measuring its ability to displace a fluorescently labeled ligand from CD36.

Materials:

  • Cells or Purified Receptor: Cells expressing CD36 or purified CD36 protein.

  • Fluorescent Ligand: A CD36 ligand labeled with a fluorescent dye (e.g., a fluorescent analog of an oxidized phospholipid).

  • Competitors: Unlabeled this compound and other test compounds.

  • Assay Buffer: PBS or other suitable buffer.

  • Equipment: Black 96-well plates (for low background fluorescence), fluorescence plate reader.

Procedure:

  • Immobilization of Receptor (if using purified protein): Coat the wells of a 96-well plate with purified CD36 protein.

  • Preparation of Competitors: Prepare serial dilutions of the unlabeled competitor ligands in assay buffer.

  • Competition Reaction:

    • To each well, add the serially diluted unlabeled competitors.

    • Add a fixed concentration of the fluorescently labeled CD36 ligand.

    • If using cells, add the cell suspension to the wells.

    • Incubate for a sufficient time to reach equilibrium (e.g., 1-2 hours) at an appropriate temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • The displacement of the fluorescent ligand by the competitor will result in a decrease in the fluorescence signal associated with the receptor.

    • Plot the percentage of fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CD36 signaling and the experimental procedures used to study them can aid in understanding. The following diagrams were generated using the DOT language.

CD36 Signaling Pathway

CD36_Signaling_Pathway cluster_membrane Plasma Membrane CD36 CD36 Src_Kinase Src Family Kinases (Fyn, Lyn) CD36->Src_Kinase Activation Ligand This compound / oxLDL Ligand->CD36 Binding MAPK MAP Kinases (JNK, p38) Src_Kinase->MAPK Activation Downstream Downstream Effects (Inflammation, Lipid Uptake) MAPK->Downstream

Caption: General signaling cascade initiated by ligand binding to CD36.

Experimental Workflow for Competition Assay

Competition_Assay_Workflow start Start prep_cells Prepare CD36-expressing cells in multi-well plate start->prep_cells add_competitor Add serial dilutions of unlabeled competitor (e.g., this compound) prep_cells->add_competitor add_labeled Add fixed concentration of labeled ligand (e.g., 125I-oxLDL) add_competitor->add_labeled incubate Incubate to reach binding equilibrium add_labeled->incubate wash Wash to remove unbound ligand incubate->wash measure Measure bound labeled ligand wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Step-by-step workflow of a typical CD36 competition binding assay.

Conclusion

The available data from competition assays robustly positions this compound as a high-affinity ligand for the scavenger receptor CD36. Its performance is comparable to or slightly better than other synthetic oxidized phospholipids like KOdiA-PC and it effectively competes with the natural ligand, oxLDL. This makes this compound a valuable tool for researchers studying the specific roles of CD36 in various physiological and pathological contexts. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for designing and executing robust competition assays to further explore the intricate interactions of ligands with this important receptor. For drug development professionals, the high affinity of this compound for CD36 suggests that similar structural motifs could be explored for the design of novel therapeutics targeting CD36-mediated pathways.

References

Safety Operating Guide

Proper Disposal Procedures for KDdiA-PC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance on the proper disposal procedures for KDdiA-PC. Researchers, scientists, and drug development professionals must handle this compound with care, adhering to institutional and regulatory standards for hazardous waste management. The information presented here is based on general laboratory safety protocols and information available for similar chemical compounds.

Crucially, you must consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposing of this material. The SDS contains specific details regarding the hazards, handling, and disposal requirements for this particular product. The product information sheet from suppliers explicitly states that this material should be considered hazardous.[1][2][3]

Core Principles of this compound Disposal

The proper disposal of this compound, like any laboratory chemical, is paramount to ensuring the safety of personnel and the protection of the environment. The following procedures are based on established guidelines for hazardous chemical waste disposal.[4][5][6]

1. Identification and Classification:

  • This compound should be treated as a hazardous chemical waste.

  • If it is dissolved in a solvent, such as the commonly used ethanol, the solvent's hazardous characteristics (e.g., flammability) must also be considered in the disposal plan.[1]

2. Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Keep organic solvent solutions of this compound separate from aqueous waste.[7]

  • Ensure that this compound waste is segregated from incompatible chemicals to prevent dangerous reactions.[6]

3. Collection and Storage:

  • Use a designated, properly labeled, and sealed waste container for collecting this compound waste.

  • The container must be compatible with the chemical properties of this compound and any solvents used.

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

  • Keep the container closed except when adding waste.[6][8]

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine".

  • Include the concentration of this compound and the solvent used (e.g., "this compound in Ethanol").

  • Indicate the start date of waste accumulation.

5. Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]

  • Never dispose of this compound down the drain or in the regular trash.[8]

Quantitative Data and Chemical Properties

The following table summarizes key information for this compound. This data is essential for accurate labeling and safe handling during the disposal process.

PropertyValueSource
Chemical Name 1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine[1]
Molecular Formula C₃₆H₆₆NO₁₁P[1]
Molecular Weight 719.9 g/mol [1]
Supplied Form Typically a solution in ethanol[1]
Storage Temperature -80°C[1]
Hazard Classification Should be considered hazardous until further information is available.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed steps for the safe disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible with the waste being generated).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Preparation:

    • Ensure you are wearing the appropriate PPE.

    • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

    • Have the designated and properly labeled hazardous waste container ready.

  • Waste Collection:

    • Carefully transfer the this compound waste from your experimental apparatus into the designated hazardous waste container.

    • If the waste is in a solid form, use a dedicated spatula or scoop to transfer it.

    • If the waste is in a liquid form (e.g., solution in ethanol), pour it carefully into the container, avoiding splashes.

  • Rinsing of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol) to remove any residue.[6][7]

    • Collect the rinsate as hazardous waste in the same container as the primary this compound waste.[6]

    • After triple-rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Sealing and Labeling:

    • Securely close the lid of the hazardous waste container.

    • Ensure the hazardous waste label is completely filled out with all required information.

  • Storage and Disposal:

    • Move the sealed and labeled waste container to your laboratory's designated hazardous waste accumulation area.

    • Follow your institution's procedures to request a waste pickup from your EHS department or approved waste management vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

KDdiA_PC_Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final_steps Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood is_solution Is it in a solvent? fume_hood->is_solution identify_solvent Identify Solvent and Hazards is_solution->identify_solvent Yes select_container Select Compatible Waste Container is_solution->select_container No identify_solvent->select_container label_container Label Container: 'Hazardous Waste', Chemical Name, Solvent select_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste request_pickup Request Pickup by EHS/Waste Vendor store_waste->request_pickup end_process End of Disposal Process request_pickup->end_process

References

Essential Safety and Operational Guide for Handling KDdiA-PC

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides critical guidance for the safe handling, storage, and disposal of KDdiA-PC (1-palmitoyl-2-(4-keto-dodec-3-ene-dioyl)phosphatidylcholine). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and maintain experimental integrity. This compound is considered a hazardous material, and proper personal protective equipment (PPE) is mandatory.[1][2][3]

Personal Protective Equipment (PPE)

Given that this compound is typically supplied in an ethanol solution and is hazardous, a comprehensive approach to personal protection is required.[1] The following PPE must be worn at all times when handling this compound:

PPE CategoryItemSpecification/Rationale
Eye Protection Safety Goggles or Face ShieldProtects against splashes of the chemical solution. Standard safety glasses are not sufficient.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection against ethanol.
Body Protection Laboratory CoatA buttoned, full-length lab coat is required to protect skin and clothing from potential spills.
Respiratory Protection Fume HoodAll handling of this compound, especially when the solvent is being evaporated, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound in the laboratory is essential. This involves proper receiving, storage, handling during experimentation, and subsequent disposal of waste.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • This compound is supplied in an ethanol solution and should be stored in a glass container with a Teflon-lined cap at -80°C for long-term stability (≥2 years).[1]

  • For shorter-term storage, -20°C is also acceptable.[2][3][4]

  • Store the container upright in a designated, clearly labeled area for hazardous lipids within the freezer.

  • Avoid storing in plastic containers, as solvents can leach impurities.[4][5][6]

2. Handling and Experimental Protocol:

  • Before use, allow the container to warm to room temperature to prevent condensation from entering the solution.[4][5]

  • All transfers and dilutions must be performed within a chemical fume hood.

  • Use only glass or stainless steel instruments for transferring the solution; do not use plastic pipette tips with the ethanol stock solution.[5][6]

  • To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[1]

  • For biological experiments, further dilutions can be made in solvents like DMSO or into aqueous buffers. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[1]

3. Disposal Plan:

  • All materials that come into contact with this compound, including pipette tips, gloves, and empty vials, must be considered hazardous waste.

  • Collect all liquid waste containing this compound and ethanol in a designated, labeled hazardous waste container. Do not pour down the drain.[7][8][9]

  • Solid waste should be placed in a separate, clearly labeled hazardous waste bag or container.

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[8][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while rinsing. Seek medical attention.[10][11]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][11]
Inhalation Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.[8]

Visual Guidance: this compound Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

KDdiA_PC_Handling_Workflow start Start: Receive this compound storage Store at -80°C in Glass Vial start->storage Inspect Package ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Retrieve for Use fume_hood Work in Chemical Fume Hood ppe->fume_hood prep Prepare for Experiment (Thaw, Aliquot) fume_hood->prep experiment Perform Experiment prep->experiment spill Spill or Exposure Occurs prep->spill waste_collection Collect Waste (Liquid & Solid Separate) experiment->waste_collection experiment->spill disposal Dispose via EHS waste_collection->disposal waste_collection->spill end End: Decontaminate & Doff PPE disposal->end emergency Follow Emergency Procedures spill->emergency Isolate Area emergency->end After Resolution

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。